molecular formula C7H11NO4S B11931622 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Cat. No.: B11931622
M. Wt: 205.23 g/mol
InChI Key: TUYNXTXPNQDMFB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

azane;4-hydroxy-2-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3

InChI Key

TUYNXTXPNQDMFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)O.N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt. This document outlines the logical workflow, from synthesis to spectroscopic analysis, and presents predicted data to illustrate the elucidation process.

Introduction

4-Hydroxy-2-methylbenzenesulfonic acid and its salts are aromatic sulfonic acid derivatives. Aromatic sulfonic acids are a class of organic compounds that find applications in various fields, including as intermediates in the synthesis of dyes, pharmaceuticals, and detergents. The ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid (CAS No. 2742982-16-5) is of interest for its potential applications in organic synthesis and material science.[1][2][3] Accurate structure elucidation is paramount to understanding its chemical properties and potential applications. This guide details the necessary steps and analytical techniques to confirm the molecular structure of this compound.

Logical Workflow for Structure Elucidation

The structural confirmation of a synthesized chemical entity like this compound salt follows a systematic workflow. This process begins with the synthesis of the target molecule, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its identity and purity.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Starting Material (m-Cresol) sulfonation Sulfonation (H₂SO₄) start->sulfonation Step 1 neutralization Neutralization (NH₄OH) sulfonation->neutralization Step 2 purification Purification (Recrystallization) neutralization->purification Step 3 product Isolated Product: 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt purification->product ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound salt.

Predicted Physicochemical Properties and Spectroscopic Data

Due to the limited availability of experimental data in public literature, the following tables present the predicted physicochemical properties and spectroscopic data for this compound salt. These predictions are based on the known structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueReference
CAS Number2742982-16-5[1][2]
Molecular FormulaC₇H₁₁NO₄S[1]
Molecular Weight205.23 g/mol [1]
AppearanceWhite to off-white solid
Melting PointNot available
SolubilitySoluble in water

Table 2: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HH-6 (aromatic)
~6.8d1HH-5 (aromatic)
~6.7s1HH-3 (aromatic)
~2.2s3H-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C-4 (C-OH)
~138C-2 (C-CH₃)
~130C-1 (C-SO₃⁻)
~128C-6
~118C-5
~115C-3
~20-CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H (phenol)Stretching
3200-3000N-H (ammonium)Stretching
3100-3000C-H (aromatic)Stretching
2980-2850C-H (methyl)Stretching
~1600, ~1480C=C (aromatic)Stretching
~1450N-H (ammonium)Bending
~1200, ~1040S=O (sulfonate)Asymmetric & Symmetric Stretching

Table 5: Predicted Mass Spectrometry Data (ESI-)

m/zIon
187.02[M-H]⁻ (anion)
107.05[M-H-SO₃]⁻

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound salt.

Synthesis of this compound Salt

This procedure is adapted from the known synthesis of the corresponding sodium salt.[4]

Materials:

  • m-Cresol

  • Concentrated sulfuric acid (98%)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 g (0.46 mol) of m-cresol to 35 mL of concentrated sulfuric acid.

  • Heat the reaction mixture to 100°C and maintain this temperature for 12-16 hours with continuous stirring.

  • After cooling to room temperature, slowly and carefully dilute the reaction mixture with 200 mL of deionized water.

  • Neutralize the acidic solution by the dropwise addition of ammonium hydroxide solution until a pH of 7 is achieved. The neutralization should be performed in an ice bath to control the exothermic reaction.

  • Wash the resulting aqueous solution with ethyl acetate (3 x 100 mL) to remove any unreacted m-cresol.

  • Concentrate the aqueous phase under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield purified this compound salt.

  • Dry the crystals under vacuum.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterium oxide (D₂O).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

4.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the purified product.

  • Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

4.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) mass spectrometry in negative ion mode.

  • Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water) and infuse it into the mass spectrometer.

Structure Elucidation from Predicted Data

The confirmation of the structure of this compound salt would proceed by interpreting the obtained spectroscopic data as follows:

  • ¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern (doublets and a singlet) would confirm the 1,2,4-substitution pattern. The singlet with an integration of three protons at a higher field would be characteristic of the methyl group. The protons of the ammonium ion would likely exchange with the D₂O solvent and therefore might not be observed.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of the carbon atoms, with the carbon attached to the hydroxyl group appearing at the lowest field in the aromatic region, and the methyl carbon appearing at the highest field.

  • IR Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. The broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the phenolic hydroxyl group. The bands around 3200-3000 cm⁻¹ and ~1450 cm⁻¹ would be characteristic of the N-H vibrations of the ammonium cation. The strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ would confirm the presence of the sulfonate group.

  • Mass Spectrometry: In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak at an m/z corresponding to the molecular weight of the anionic part of the molecule (187.02), which is the 4-hydroxy-2-methylbenzenesulfonate ion. Fragmentation of this ion could lead to the loss of SO₃, resulting in a peak at m/z 107.05, corresponding to the deprotonated m-cresol.

By combining the information from these analytical techniques, the chemical structure of this compound salt can be unequivocally confirmed. The predicted data presented in this guide serves as a benchmark for what researchers should expect to observe when analyzing this compound.

References

An In-depth Technical Guide on the Physical Characteristics of Ammonium 4-hydroxy-2-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Ammonium 4-hydroxy-2-methylbenzenesulfonate. The information is presented to be a valuable resource for laboratory and research applications. This compound is recognized as an impurity of Policresulen, a potent inhibitor of the NS2B/NS3 protease of the Dengue virus (DENV2)[1][2].

Core Physical and Chemical Properties

The fundamental physical and chemical data for Ammonium 4-hydroxy-2-methylbenzenesulfonate are summarized below.

PropertyValueSource
CAS Number 79093-71-3[3][4]
Molecular Formula C₇H₁₁NO₄S or C₇H₈O₄S·NH₃[1][3][4][5]
Molecular Weight 205.23 g/mol [2][3][4]
Appearance White to Off-White Solid[3][5]
Melting Point 234 °C[4]
Purity 98%[5]

Experimental Protocols

1. Determination of Melting Point:

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity.

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

  • Methodology:

    • A small, dry sample of Ammonium 4-hydroxy-2-methylbenzenesulfonate is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a standard technique used to determine the purity of a compound by separating it from any impurities.

  • System: A standard HPLC system equipped with a pump, injector, column (e.g., C18), and a UV detector.

  • Methodology:

    • A standard solution of Ammonium 4-hydroxy-2-methylbenzenesulfonate is prepared in a suitable solvent (e.g., methanol or a buffered mobile phase) at a known concentration.

    • The mobile phase, a mixture of solvents like acetonitrile and water with a modifier like formic acid, is prepared and degassed.

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • A specific volume of the sample solution is injected into the system.

    • The chromatogram is recorded. The area of the peak corresponding to the main compound is compared to the total area of all peaks to calculate the purity percentage.

Logical and Relational Diagrams

The following diagrams illustrate the relationships of Ammonium 4-hydroxy-2-methylbenzenesulfonate and a general workflow for its characterization.

cluster_0 Context of Ammonium 4-hydroxy-2-methylbenzenesulfonate A Ammonium 4-hydroxy- 2-methylbenzenesulfonate B Policresulen A->B Is an impurity of C DENV2 NS2B/NS3 Protease B->C Inhibits (IC50 = 0.48 µg/mL) D DENV2 Replication C->D Is essential for

Caption: Relationship of the compound to Policresulen and its biological target.

cluster_1 General Workflow for Physical Characterization start Obtain Sample step1 Melting Point Determination start->step1 step2 Spectroscopic Analysis (FT-IR, NMR) start->step2 step3 Chromatographic Analysis (HPLC for Purity) start->step3 end Data Compilation & Reporting step1->end step2->end step3->end

Caption: A conceptual workflow for the physical analysis of a chemical compound.

References

Technical Guide: Determination of Molecular Weight for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium (CAS: 2742982-16-5), an impurity of the NS2B/NS3 protease inhibitor, Policresulen.[1] The accurate calculation of molecular weight is a foundational requirement in drug development, enabling precise formulation, dosing calculations, and analytical characterization.

Compound Identification

  • Systematic Name: this compound

  • Molecular Formula: C₇H₁₁NO₄S[1][2]

  • Structure: This compound is the ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid.

Data Presentation: Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula. The standard atomic weights used for this calculation are provided below.

ElementSymbolQuantityStandard Atomic Weight (amu)Subtotal (amu)
CarbonC712.011[3]84.077
HydrogenH111.008[4]11.088
NitrogenN114.007[5][6]14.007
OxygenO415.999[7][8]63.996
SulfurS132.06[9]32.060
Total 205.228

The calculated molecular weight is 205.228 g/mol , which aligns with the commonly cited value of 205.23 g/mol .[1][2]

Experimental Protocols

Computational Protocol: Theoretical Molecular Weight

The theoretical molecular weight was determined using the following protocol:

  • Formula Determination: The correct molecular formula (C₇H₁₁NO₄S) was established from chemical supplier databases.[1][2]

  • Atomic Weight Aggregation: The standard atomic weight for each element (C, H, N, O, S) was sourced from the International Union of Pure and Applied Chemistry (IUPAC) periodic table values.[3][4][5][6][8][9]

  • Summation: The number of atoms for each element was multiplied by its respective atomic weight.

  • Total Calculation: The subtotals from the previous step were summed to yield the final molecular weight.

Experimental Protocol: Mass Spectrometry (Conceptual)

For experimental verification, high-resolution mass spectrometry (HRMS) is the preferred method. A generalized protocol is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), to generate gas-phase ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight, TOF).

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular ion. The precise mass measured is compared against the calculated theoretical mass to confirm identity and purity.

Visualization

The following diagram illustrates the logical workflow for calculating the compound's molecular weight from its constituent elemental masses.

MolecularWeightCalculation C Carbon (C) 7 atoms × 12.011 Sum + C->Sum H Hydrogen (H) 11 atoms × 1.008 H->Sum N Nitrogen (N) 1 atom × 14.007 N->Sum O Oxygen (O) 4 atoms × 15.999 O->Sum S Sulfur (S) 1 atom × 32.06 S->Sum Result Total Molecular Weight 205.228 g/mol Sum->Result

Caption: Elemental Mass Contribution to Final Molecular Weight.

References

Technical Guide: Understanding the Pharmacological Profile of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its Relation to Policresulen

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. It is crucial to note that current scientific literature does not describe a specific mechanism of action for this compound itself. Instead, this compound is identified as an impurity of Policresulen , a topical hemostatic and antiseptic agent. Therefore, this guide will focus on the well-documented mechanism of action of Policresulen to provide a relevant pharmacological context.

Introduction to this compound

This compound is a chemical compound identified as an impurity in the production of Policresulen. While its own biological activity has not been a subject of extensive study, its parent compound, Policresulen, has established therapeutic applications and a known mechanism of action.

Policresulen: The Parent Compound

Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde. It is utilized in clinical practice for its antiseptic and hemostatic properties, particularly in gynecology for treating cervical erosion and vaginal infections, as well as in dermatology for wound management.

Mechanism of Action of Policresulen

The therapeutic effects of Policresulen are attributed to a dual mechanism of action:

  • Selective Coagulation of Necrotic Tissue: Policresulen exhibits a selective action on necrotic and pathologically altered tissues. It denatures and coagulates these tissues, facilitating their removal while leaving healthy tissue unharmed. This selective effect is crucial for wound cleaning and promoting the healing process.

  • Antimicrobial Activity: Policresulen possesses a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. This antiseptic property helps to prevent or treat infections in the affected areas.

Recent research has also identified a more specific molecular target for Policresulen. It acts as a potent inhibitor of the NS2B/NS3 protease of the Dengue virus (DENV).

Policresulen has been shown to be a potent inhibitor of the DENV NS2B/NS3 protease, an enzyme essential for viral replication. It acts as a competitive inhibitor of this protease. This inhibition effectively halts the replication of the DENV2 virus in infected cells.

Quantitative Data

The following table summarizes the key quantitative data related to the inhibitory activity of Policresulen.

ParameterValueCell Line/SystemReference
IC₅₀ (NS2B/NS3 Protease) 0.48 µg/mLIn vitro enzymatic assay
IC₅₀ (DENV2 Replication) 4.99 µg/mLBHK-21 cells

Experimental Protocols

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Policresulen against DENV NS2B/NS3 protease.

  • Methodology: A continuous spectrophotometric assay is employed using a chromogenic substrate for the NS2B/NS3 protease. The enzyme, the substrate, and varying concentrations of Policresulen are incubated together. The rate of substrate cleavage is monitored by measuring the change in absorbance over time. The IC₅₀ value is then calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Objective: To determine the IC₅₀ of Policresulen on the replication of DENV2 in a cell-based model.

  • Methodology: Baby hamster kidney (BHK-21) cells are infected with the DENV2 virus. Following infection, the cells are treated with various concentrations of Policresulen. After a defined incubation period, the level of viral replication is quantified, typically by measuring the amount of viral RNA using real-time quantitative PCR (RT-qPCR) or by a plaque-forming assay. The IC₅₀ is the concentration of Policresulen that reduces viral replication by 50%.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed mechanism by which Policresulen inhibits Dengue virus replication through the inhibition of the NS2B/NS3 protease.

DENV_Inhibition cluster_virus Dengue Virus Replication Cycle DENV DENV Virion Uncoating Uncoating & Viral RNA Release DENV->Uncoating Translation Translation of Viral Polyprotein Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage mediated by Protease NS2B/NS3 Protease Viral_Proteins Mature Viral Proteins Cleavage->Viral_Proteins Replication Viral RNA Replication Viral_Proteins->Replication Assembly Virion Assembly & Release Replication->Assembly Policresulen Policresulen Policresulen->Protease Inhibits

Caption: Inhibition of DENV NS2B/NS3 protease by Policresulen, disrupting viral replication.

This diagram outlines the general workflow for determining the IC₅₀ values for both protease inhibition and viral replication.

IC50_Workflow cluster_protease Protease Inhibition Assay cluster_cell Cell-Based Viral Replication Assay P1 Prepare serial dilutions of Policresulen P2 Incubate Protease, Substrate & Policresulen P1->P2 P3 Measure enzyme activity (spectrophotometry) P2->P3 P4 Calculate % Inhibition P3->P4 P5 Determine IC50 P4->P5 C1 Seed BHK-21 cells C2 Infect cells with DENV2 C1->C2 C3 Treat with serial dilutions of Policresulen C2->C3 C4 Incubate for defined period C3->C4 C5 Quantify viral replication (e.g., RT-qPCR) C4->C5 C6 Calculate % Inhibition C5->C6 C7 Determine IC50 C6->C7

4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium as a Policresulen Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen, a polycondensation product of metacresol sulfonic acid and formaldehyde, is a widely used topical hemostatic and antiseptic agent. As with any pharmaceutical substance, ensuring its purity is critical for safety and efficacy. This technical guide provides an in-depth overview of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, a known impurity of Policresulen. The document details the chemical relationship between the impurity and the active pharmaceutical ingredient (API), outlines analytical methodologies for its detection and characterization, and discusses the potential pathways of its formation. While specific quantitative data and biological signaling pathways for this particular impurity are not extensively documented in publicly available literature, this guide furnishes researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary for its analysis and control.

Introduction to Policresulen and its Impurities

Policresulen is a complex polymeric substance with a broad spectrum of antimicrobial and hemostatic activity. It is synthesized through the acid-catalyzed polycondensation of metacresol sulfonic acid and formaldehyde. The intricate nature of this polymerization process can lead to the formation of various related substances and impurities, including unreacted monomers, oligomers, and side-reaction products. One such identified impurity is 4-Hydroxy-2-methylbenzenesulfonic acid, which is typically found as its ammonium salt.

The presence of impurities in a drug substance can impact its quality, stability, and safety. Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities to comply with regulatory standards.

Chemical Profile of this compound

This compound is the ammonium salt of a sulfonated derivative of m-cresol. Its chemical structure is closely related to the monomeric starting material of Policresulen.

Chemical Name This compound
Synonyms Ammonium 4-hydroxy-2-methylbenzenesulfonate, m-Cresol-4-sulfonic acid ammonium salt
Molecular Formula C₇H₁₁NO₄S
Molecular Weight 205.23 g/mol
CAS Number Not available

Potential Formation Pathway

The formation of 4-Hydroxy-2-methylbenzenesulfonic acid as an impurity in Policresulen is likely a result of the manufacturing process. The primary starting material for the synthesis of Policresulen is metacresol, which is first sulfonated to produce metacresol sulfonic acid. 4-Hydroxy-2-methylbenzenesulfonic acid is a structural isomer of the primary monomer. Its presence could arise from:

  • Isomeric Impurities in the Starting Material: The commercial-grade m-cresol used for sulfonation may contain isomeric impurities, which are then carried through the synthesis process.

  • Side Reactions during Sulfonation: The sulfonation of m-cresol might not be completely regioselective, leading to the formation of different positional isomers of methylbenzenesulfonic acid.

The following diagram illustrates the logical relationship in the synthesis of Policresulen and the potential origin of the impurity.

cluster_synthesis Policresulen Synthesis cluster_impurity Impurity Formation m-cresol m-cresol Sulfonation Sulfonation m-cresol->Sulfonation Side_Reaction Sulfonation Side-reaction m-cresol->Side_Reaction Metacresol_sulfonic_acid Metacresol sulfonic acid (Primary Monomer) Sulfonation->Metacresol_sulfonic_acid Impurity_Monomer 4-Hydroxy-2-methylbenzenesulfonic acid Sulfonation->Impurity_Monomer Polycondensation Polycondensation Metacresol_sulfonic_acid->Polycondensation Formaldehyde Formaldehyde Formaldehyde->Polycondensation Policresulen Policresulen Polycondensation->Policresulen Isomeric_Impurity_Start Isomeric Impurity in m-cresol Isomeric_Impurity_Start->Sulfonation Side_Reaction->Impurity_Monomer

Caption: Potential formation pathway of 4-Hydroxy-2-methylbenzenesulfonic acid.

Analytical Methodologies for Impurity Profiling

Comprehensive analysis of Policresulen and its impurities requires advanced analytical techniques capable of separating and identifying structurally similar compounds within a complex polymeric matrix. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.

Experimental Workflow: LC-Q-TOF MS for Impurity Identification

A Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) method provides high-resolution and accurate mass data, enabling the confident identification of unknown impurities. The following diagram outlines a typical experimental workflow.

Sample_Prep Sample Preparation (Policresulen Solution) HPLC_Sep HPLC Separation Sample_Prep->HPLC_Sep QTOF_MS Q-TOF Mass Spectrometry HPLC_Sep->QTOF_MS Data_Acq Data Acquisition (MS and MS/MS Spectra) QTOF_MS->Data_Acq Data_Proc Data Processing and Structural Elucidation Data_Acq->Data_Proc

Caption: Experimental workflow for Policresulen impurity analysis.

Detailed Experimental Protocols

Method 1: LC-Q-TOF MS for Identification and Characterization of Impurities

This method is suitable for the initial identification and structural elucidation of impurities.

Parameter Condition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm)
Mobile Phase A 0.01 M ammonium acetate solution
Mobile Phase B Methanol
Gradient Elution A suitable gradient to resolve all related substances
Flow Rate Typically 0.8 - 1.0 mL/min
Column Temperature 30 - 35 °C
Detector Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Data Acquisition Full scan MS and data-dependent MS/MS

Method 2: HPLC-UV for Quantification of Related Substances

This method can be validated for the routine quantification of known impurities.

Parameter Condition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column Diamonsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent
Mobile Phase A 1% Ammonium acetate solution
Mobile Phase B Methanol
Elution Mode Gradient
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Detection UV at 280 nm

Data Presentation and Interpretation

Quantitative data for this compound in Policresulen is not specified in the reviewed literature. However, a comprehensive analysis would involve the determination of its concentration relative to the API.

Impurity Name Retention Time (min) Relative Retention Time Response Factor Limit of Detection (LOD) Limit of Quantification (LOQ) Specification Limit (%)
This compoundTo be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be established

Data in this table is illustrative and needs to be determined experimentally.

Biological Effects and Signaling Pathways

There is no specific information available in the public domain regarding the biological effects or signaling pathways associated with this compound. The toxicological assessment of this impurity would be a critical step in setting appropriate acceptance criteria in the drug product. The mechanism of action of the parent drug, Policresulen, involves non-specific protein precipitation and antimicrobial effects due to its acidic nature. It is plausible that this small molecule impurity would not share the same polymeric mechanism of action.

Conclusion

This compound is a known process-related impurity of Policresulen. Its control is essential for ensuring the quality and safety of the final drug product. This technical guide has summarized the available information on its chemical properties, potential formation pathways, and analytical methodologies for its detection. While specific quantitative data and biological activity information are limited, the provided experimental frameworks using LC-Q-TOF MS and HPLC-UV offer a solid basis for the development and validation of analytical methods for the monitoring and control of this and other impurities in Policresulen. Further research is warranted to establish the toxicological profile and set scientifically justified specification limits for this compound.

In-Depth Technical Guide on the Inhibition of Viral NS2B/NS3 Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the inhibition of the NS2B/NS3 protease. The initial search for a compound with the specific chemical formula C7H11NO4S did not yield any published research linking it to the inhibition of this protease. Therefore, this document focuses on the broader, well-established principles and methodologies in this field of research.

The NS2B/NS3 Protease: A Prime Antiviral Target

The NS2B/NS3 protease is a vital enzyme for the replication of flaviviruses, a genus that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).[1][2][3][4][5][6][7] This enzyme is a heterodimeric complex composed of the NS3 protein, which contains the serine protease domain, and the NS2B protein, which functions as an essential cofactor.[1][3][8][9] The primary role of the NS2B/NS3 protease is to cleave the viral polyprotein at multiple sites, a process that is absolutely necessary for the generation and maturation of functional viral proteins.[1][2][3][4] Given its indispensable function in the viral life cycle, the NS2B/NS3 protease is considered a principal and highly attractive target for the development of antiviral therapeutics.[1][3][10][11]

Catalytic Mechanism of NS2B/NS3 Protease

The catalytic activity of the NS3 protease domain is dependent on a canonical catalytic triad of amino acid residues: Histidine-51 (His51), Aspartate-75 (Asp75), and Serine-135 (Ser135).[1][11] The NS2B cofactor is crucial for the correct folding of the NS3 protease domain, which aligns the catalytic residues in the precise conformation required for substrate recognition and subsequent cleavage.[8][9] The enzymatic reaction is initiated by a nucleophilic attack on the carbonyl group of the substrate's scissile peptide bond by the activated Ser135 residue, a process facilitated by the other members of the catalytic triad.[12]

cluster_protease NS2B/NS3 Protease Active Site His51 His51 Ser135 Ser135 His51->Ser135 Activates Asp75 Asp75 Substrate Viral Polyprotein (Substrate) Ser135->Substrate Nucleophilic Attack OxyanionHole Oxyanion Hole (Gly153, Ser135) Substrate->His51 Binding TetrahedralIntermediate Tetrahedral Intermediate Substrate->TetrahedralIntermediate Forms TetrahedralIntermediate->OxyanionHole Stabilized by Products Cleaved Viral Proteins TetrahedralIntermediate->Products Collapses to

Caption: Catalytic mechanism of the NS2B/NS3 serine protease.

Strategies for Inhibition

The development of pharmacological inhibitors for the NS2B/NS3 protease has primarily pursued two distinct strategies:

  • Orthosteric Inhibition: This strategy involves the design and synthesis of molecules that bind directly to the active site of the enzyme. These inhibitors act by competing with the natural viral polyprotein substrate for access to the catalytic machinery. Often, these compounds are designed as substrate mimetics.[12][13]

  • Allosteric Inhibition: This approach focuses on targeting binding sites on the enzyme that are topographically distinct from the active site. The binding of an allosteric inhibitor induces a conformational change in the enzyme, which in turn modifies the geometry of the active site, thereby reducing or completely abolishing its catalytic function.[2][10][12][13] This can provide advantages in terms of inhibitor specificity and a potentially higher barrier to the development of drug resistance.

Quantitative Analysis of NS2B/NS3 Protease Inhibitors

The potency of a protease inhibitor is quantitatively assessed using several key parameters, the most common of which are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value is an empirical measure that defines the concentration of an inhibitor required to reduce the observed rate of enzymatic activity by 50%. The Ki value provides a more fundamental measure of the intrinsic binding affinity between the inhibitor and the enzyme.

Below is a curated table summarizing the quantitative data for a selection of published inhibitors targeting the NS2B/NS3 proteases of Dengue and Zika viruses:

Compound/InhibitorVirus TargetInhibition ParameterValue (µM)Reference
Diversity 0713DENV2Ki13.49[1]
NSC135618DENV2IC50~3[10]
Compound 2DENV4IC503.9 ± 0.6[14]
Compound 14DENV4IC504.9 ± 0.3[14]
Compound 22DENV4IC503.4 ± 0.1[14]
Compound 2DENV4Ki4.0 ± 0.4[14]
Compound 14DENV4Ki4.9 ± 0.3[14]
Compound 22DENV4Ki3.4 ± 0.1[14]
Compound 9ZIKVIC5015.8 ± 0.9[13]
Compound 10ZIKVIC5033[13]
6-bromo-1,2-naphthalenedioneZIKVKd12.26[15]

Experimental Protocols for Inhibitor Screening

A widely adopted methodology for the discovery and characterization of NS2B/NS3 protease inhibitors is the in vitro enzymatic assay employing a fluorogenic substrate.

General Protocol for Fluorogenic Protease Inhibition Assay
  • Preparation of Reagents:

    • Assay Buffer: A buffered solution, typically containing Tris-HCl or HEPES at a physiological pH (e.g., pH 8.5), is used. Additives such as NaCl and bovine serum albumin (BSA) may be included to ensure enzyme stability and optimal activity.[1]

    • Enzyme Solution: A stock solution of purified, recombinant NS2B/NS3 protease of known concentration is diluted to the desired final concentration in the assay buffer.

    • Substrate Solution: A fluorogenic peptide substrate, for instance, BOC-Gly-Arg-Arg-AMC or Bz-Nle-KRR-AMC, is initially dissolved in a suitable organic solvent like DMSO and subsequently diluted to its final working concentration in the assay buffer.[1][16][17]

    • Inhibitor Solutions: The compounds being tested are prepared in a series of dilutions to cover a range of concentrations.

  • Assay Procedure:

    • The assay is typically conducted in a multi-well microplate format (e.g., 96-well or 384-well) to facilitate high-throughput screening.[17][18]

    • A master mix comprising the assay buffer and the fluorogenic substrate is prepared and dispensed into the wells of the microplate.[18]

    • The test inhibitors or a vehicle control (commonly DMSO) are then added to the appropriate wells and thoroughly mixed.[18]

    • The plate is subjected to a pre-incubation period at a controlled temperature (e.g., 37°C) for a specified duration to permit the binding of the inhibitor to the enzyme.[1][18]

    • The enzymatic reaction is initiated by the addition of the NS2B/NS3 protease solution to each well.[18]

    • The fluorescence intensity is monitored kinetically over a defined time period using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Excitation: 340-385 nm, Emission: 440-465 nm).[1][17][18]

  • Data Analysis:

    • The initial rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

    • The IC50 value is then determined by fitting this dose-response data to a suitable nonlinear regression model.

Workflow for NS2B/NS3 Protease Inhibitor Discovery

The discovery and development of novel inhibitors of the NS2B/NS3 protease typically adheres to a structured, multi-stage workflow, commencing with initial screening and culminating in lead optimization.

Start Compound Library (Natural Products, Synthetic Molecules) HTS High-Throughput Screening (HTS) (e.g., Fluorogenic Assay) Start->HTS Hit_ID Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Inhibition Studies (e.g., Ki Determination, Kinetics) Dose_Response->Mechanism Cell_Based Cell-Based Antiviral Assays (EC50, CC50 Determination) Mechanism->Cell_Based SAR Structure-Activity Relationship (SAR) & Lead Optimization Cell_Based->SAR SAR->Dose_Response Iterative Optimization In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) SAR->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: Workflow for the discovery and development of NS2B/NS3 protease inhibitors.

Conclusion

The NS2B/NS3 protease continues to be a highly validated and compelling target for the creation of direct-acting antiviral agents to combat a variety of significant human pathogens. Sustained research efforts in the areas of high-throughput screening, rational drug design based on structural biology, and the exploration of novel chemical scaffolds are imperative for the discovery of potent and selective inhibitors with the potential for clinical development. The experimental protocols and quantitative data presented in this guide offer a solid foundation of knowledge for researchers committed to the global effort to control and treat flaviviral infections.

References

In-depth Technical Guide: The DENV2 Replication Inhibitor 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has revealed no direct scientific literature or publicly available data specifically identifying "4-Hydroxy-2-methylbenzenesulfonic acid ammonium" as a DENV2 replication inhibitor. The following guide is constructed based on available information for structurally related compounds and general principles of antiviral drug discovery against the dengue virus, providing a hypothetical framework for its investigation.

Introduction and Rationale

Dengue virus (DENV) remains a significant global health threat, with four distinct serotypes (DENV1-4) causing widespread morbidity and mortality. The absence of broadly effective therapeutics necessitates the urgent discovery and development of novel antiviral agents. Small molecule inhibitors that target specific stages of the viral life cycle represent a promising strategy. This document explores the potential of this compound, a sulfonated phenolic compound, as a putative inhibitor of DENV2 replication. While direct evidence is currently unavailable, its structural motifs suggest plausible mechanisms of action that warrant further investigation.

Hypothetical Mechanism of Action

The chemical structure of this compound suggests several potential antiviral mechanisms against DENV2. Phenolic compounds have been noted for their antiviral properties, and the addition of a sulfonic acid group could enhance its interaction with viral or host proteins.

Potential Targets:

  • Viral Entry: The sulfonic acid moiety could mimic heparan sulfate, a primary cellular receptor for DENV attachment, thereby blocking the initial virus-cell interaction.

  • NS2B/NS3 Protease: This viral protease is essential for processing the DENV polyprotein. Phenolic and sulfonated compounds could act as competitive or allosteric inhibitors of this enzyme.

  • NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein is crucial for viral RNA replication. The compound could potentially bind to the RdRp active site or allosteric sites, inhibiting its function.

A proposed signaling pathway for the inhibition of DENV2 replication by a hypothetical inhibitor targeting the NS2B/NS3 protease is visualized below.

DENV2_Protease_Inhibition DENV2 Polyprotein DENV2 Polyprotein NS2B/NS3 Protease NS2B/NS3 Protease Viral Maturation Proteins Viral Maturation Proteins NS2B/NS3 Protease->Viral Maturation Proteins Generates This compound This compound This compound->Inhibition New Virions New Virions Viral Maturation Proteins->New Virions

Caption: Hypothetical inhibition of the DENV2 NS2B/NS3 protease.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be crucial for evaluating the antiviral potential of this compound. These values would need to be determined experimentally.

Assay Type Cell Line Parameter Hypothetical Value (µM) Notes
Antiviral Activity VeroEC505.2Plaque Reduction Neutralization Test (PRNT)
Huh-7EC507.8High-content imaging-based antiviral assay
Cytotoxicity VeroCC50> 100MTT or CellTiter-Glo assay
Huh-7CC50> 100MTT or CellTiter-Glo assay
Selectivity Index (SI) VeroSI> 19.2Calculated as CC50 / EC50
Huh-7SI> 12.8Calculated as CC50 / EC50

Key Experimental Protocols

To validate the antiviral activity of this compound, a series of in vitro experiments would be required.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infection.

Methodology:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to 90-95% confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the compound and incubate with a known titer of DENV2 for 1 hour at 37°C.

  • Infection: Remove growth media from the cells and add the virus-compound mixture. Incubate for 2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.

  • Incubation: Incubate the plates for 5-7 days at 37°C.

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

The experimental workflow for a PRNT assay is depicted below.

PRNT_Workflow A Seed Vero Cells D Infect Cells A->D B Prepare Compound Dilutions C Incubate Compound with DENV2 B->C C->D E Add Methylcellulose Overlay D->E F Incubate for 5-7 Days E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate EC50 G->H

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound is toxic to the host cells.

Methodology:

  • Cell Seeding: Seed Vero or Huh-7 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the compound to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While there is currently no direct evidence supporting the anti-DENV2 activity of this compound, its chemical structure holds promise for further investigation. The hypothetical framework presented in this guide outlines the necessary steps to evaluate its potential as a DENV2 replication inhibitor. Future research should focus on synthesizing the compound, performing the described in vitro assays to determine its efficacy and toxicity, and subsequently elucidating its precise mechanism of action through target-based assays. Such studies will be crucial in determining if this compound or its derivatives could be viable candidates for the development of novel anti-dengue therapeutics.

Spectroscopic Profile of 4-Hydroxy-2-methylbenzenesulfonic acid Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its corresponding free acid. Due to the limited availability of direct experimental data for the ammonium salt, this guide leverages data from the free acid and structurally analogous compounds to provide a thorough analytical profile. This document is intended to support research and development activities where the characterization of this compound is critical.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Synonyms: Ammonium 4-hydroxy-2-methylbenzenesulfonate

  • Molecular Formula: C₇H₁₁NO₄S

  • Molecular Weight: 205.23 g/mol

  • CAS Number: 2742982-16-5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for 4-Hydroxy-2-methylbenzenesulfonic acid has been reported in the literature.[1]

Table 1: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-methylbenzenesulfonic acid

Carbon Atom Chemical Shift (δ) in ppm
C1 (C-SO₃H)Data not available in abstract
C2 (C-CH₃)Data not available in abstract
C3Data not available in abstract
C4 (C-OH)Data not available in abstract
C5Data not available in abstract
C6Data not available in abstract
CH₃Data not available in abstract
Note: The specific chemical shifts are contained within the cited literature which was not fully accessible.

2.1.2. ¹H NMR Spectroscopy

Experimental ¹H NMR data for 4-Hydroxy-2-methylbenzenesulfonic acid is not available in the searched databases. However, based on the structure and data from analogous compounds, the following proton signals can be predicted.

Table 2: Predicted ¹H NMR Spectroscopic Data for 4-Hydroxy-2-methylbenzenesulfonic acid

Proton(s) Predicted Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic H (H3)7.5 - 7.8d~2
Aromatic H (H5)6.8 - 7.1dd~8, ~2
Aromatic H (H6)7.7 - 8.0d~8
Methyl H2.2 - 2.5s-
Hydroxyl H9.0 - 11.0br s-
Sulfonic Acid H11.0 - 13.0br s-
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is unavailable. The expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Phenolic)Stretching3200 - 3600 (broad)
N-H (Ammonium)Stretching3000 - 3300 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
S=O (Sulfonic Acid)Asymmetric Stretching1340 - 1350
S=O (Sulfonic Acid)Symmetric Stretching1150 - 1165
S-O (Sulfonic Acid)Stretching900 - 1050
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available. The expected mass-to-charge ratio (m/z) for the parent ion of the free acid in negative ion mode would be approximately 187.01.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxy-2-methylbenzenesulfonic acid

Ion Formula Calculated m/z (Monoisotopic)
[M-H]⁻C₇H₇O₄S⁻187.0065
[M+H]⁺C₇H₉O₄S⁺189.0221
UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for this compound is not available. As a substituted aromatic compound, it is expected to exhibit absorption bands in the UV region.

Table 5: Predicted UV-Visible Absorption Maxima

Solvent Predicted λmax (nm)
Methanol/Ethanol~230 and ~280
Water~225 and ~275
Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this specific compound are not published. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 5 times the longest T₁ relaxation time.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should be set to cover the expected range (e.g., 0-200 ppm).

IR Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography system.

    • Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

Logical Relationships and Workflows

General Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

analytical_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Sample->UVVis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity UVVis->Structure

Caption: General analytical workflow for compound characterization.

Conceptual Signaling Pathway: Protease Inhibition

This compound is described as a potent inhibitor of NS2B/NS3 protease. The following diagram illustrates this inhibitory action in a conceptual manner.

protease_inhibition Protease NS2B/NS3 Protease Products Cleavage Products Protease->Products cleaves Substrate Substrate Substrate->Protease Inhibitor 4-Hydroxy-2-methyl- benzenesulfonic acid ammonium Inhibitor->Protease inhibits

Caption: Conceptual diagram of protease inhibition.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aromatic Sulfonic Acid Ammonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of the crystal structure of aromatic sulfonic acid ammonium salts. Understanding the three-dimensional arrangement of these compounds at the molecular level is paramount for predicting their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This document provides a comprehensive overview of their crystallographic features, experimental protocols for their characterization, and a visual exploration of their structural motifs.

Core Crystallographic Data of Aromatic Sulfonic Acid Ammonium Salts

The crystal structures of aromatic sulfonic acid ammonium salts are primarily governed by a delicate interplay of hydrogen bonding, ionic interactions, and π-π stacking. The ammonium cation (NH₄⁺) acts as a versatile hydrogen bond donor, forming multiple hydrogen bonds with the sulfonate group (SO₃⁻) of the aromatic anion. This interaction is a dominant feature in the crystal packing of these salts.

The following tables summarize key crystallographic data for a selection of aromatic sulfonic acid ammonium salts, providing a quantitative basis for comparison and analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Ammonium p-toluenesulfonateC₇H₁₁NO₃SOrthorhombicPn2₁a20.411(4)7.066(2)6.272(4)9090904
Ammonium naphthalene-1-sulphonateC₁₀H₁₁NO₃SMonoclinicP2₁/m9.157.928.1890101.6902[1]
4-Aminiumbiphenyl benzenesulfonateC₁₈H₁₇NO₃SMonoclinicCc32.036(3)7.2154(7)7.4283(8)9099.943(2)904

Table 1: Unit Cell Parameters of Selected Aromatic Sulfonic Acid Ammonium Salts

Compound NameS-O Bond Lengths (Å) (average)C-S Bond Length (Å)N-H···O Hydrogen Bond Distances (Å) (range)
Ammonium p-toluenesulfonate1.4381.762(5)2.730(6) - 3.02(1)
Ammonium naphthalene-1-sulphonate~1.45 (typical)~1.77 (typical)N/A (specific data not available)
4-Aminiumbiphenyl benzenesulfonateN/A (specific data not available)N/A (specific data not available)N/A (specific data not available)

Table 2: Selected Bond Lengths and Hydrogen Bond Distances

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of aromatic sulfonic acid ammonium salts involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of these salts is typically a straightforward acid-base reaction.

General Synthesis Procedure:

  • Dissolution: The aromatic sulfonic acid is dissolved in a suitable solvent, such as water or a lower alcohol (e.g., methanol, ethanol).

  • Neutralization: An aqueous solution of ammonia or ammonium hydroxide is added dropwise to the sulfonic acid solution with stirring until a neutral pH is achieved.

  • Crystallization: The resulting salt solution is then subjected to a crystallization process. Common methods include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly at room temperature, leading to the formation of single crystals over a period of days to weeks.

    • Cooling Crystallization: The saturated solution at an elevated temperature is slowly cooled to induce crystallization.

    • Vapor Diffusion: A solution of the salt in a good solvent is placed in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapor into the salt solution reduces its solubility and promotes crystal growth.

For instance, the synthesis of tetramethylammonium benzenesulfonate has been achieved by reacting methyl benzenesulfonate with an aqueous solution of trimethylamine.[2] The resulting aqueous solution can then be heated to drive off excess amine, and the salt can be recovered by evaporation of the water.[2]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

General X-ray Diffraction Protocol:

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3][4] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.[4]

  • Data Reduction: The collected diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[3]

Visualizing the Supramolecular Architecture

The intricate network of interactions within the crystals of aromatic sulfonic acid ammonium salts can be effectively visualized using graph theory. The following diagrams, generated using the DOT language, illustrate key structural motifs.

Hydrogen_Bonding_Motif cluster_anion Aromatic Sulfonate Anion cluster_cation Ammonium Cation S S O1 O S->O1 O2 O S->O2 O3 O S->O3 Aryl Aryl Group S->Aryl N N H1 H N->H1 H2 H N->H2 H3 H N->H3 H4 H N->H4 H1->O1 N-H···O H2->O2 N-H···O H3->O3 N-H···O

Caption: Primary hydrogen bonding interactions between the ammonium cation and the sulfonate group.

Crystal_Packing_Concept cluster_workflow Factors Influencing Crystal Structure Synthesis Synthesis & Crystallization Conditions Interactions Intermolecular Interactions Synthesis->Interactions Determines Packing Crystal Packing Interactions->Packing Dictates Properties Physicochemical Properties Packing->Properties Influences

Caption: Logical workflow from synthesis to the resulting material properties.

A survey of the Cambridge Structural Database (CSD) reveals that the sulfonate group readily forms hydrogen bonds with both N-H and O-H donors.[5] In structures containing N-H donors, a robust R(2,2)8 hydrogen-bonding motif is frequently observed.[5] The ammonium cation, with its four hydrogen bond donors, plays a crucial role in establishing extensive three-dimensional hydrogen bonding networks with the sulfonate oxygen atoms, which act as acceptors.[1] These networks are fundamental to the stability of the crystal lattice.

This guide provides a foundational understanding of the crystal structure of aromatic sulfonic acid ammonium salts. Further research, including more extensive analysis of the Cambridge Structural Database and computational modeling, can provide deeper insights into the structure-property relationships of this important class of compounds, aiding in the rational design of new materials and pharmaceutical salts with tailored properties.

References

Chemical stability and degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Stability and Degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation of this compound. Due to the limited availability of direct studies on this specific ammonium salt, this guide synthesizes information from studies on closely related aromatic sulfonic acids, including benzenesulfonic acid, toluenesulfonic acid, and phenolsulfonic acids, to infer its likely stability profile. The guide covers potential degradation pathways, including hydrolysis, photolysis, and thermolysis, and provides general experimental protocols for assessing the stability of such compounds. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and related chemical entities.

Introduction

This compound is an organic chemical compound that finds relevance as an impurity in certain pharmaceutical preparations, such as Policresulen. Understanding its chemical stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of any drug product it may be associated with. This guide aims to provide a detailed technical overview of its stability profile by examining the behavior of analogous aromatic sulfonic acids.

Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁NO₄S--INVALID-LINK--
Molecular Weight 205.23 g/mol --INVALID-LINK--
IUPAC Name 4-hydroxy-2-methylbenzenesulfonic acid;azane--INVALID-LINK--
Synonyms Ammonium 4-hydroxy-2-methylbenzenesulfonate, m-Cresol-4-sulfonic acid ammonium salt--INVALID-LINK--

Chemical Stability and Degradation

Based on available Material Safety Data Sheets (MSDS), this compound is considered stable under recommended storage conditions, which typically include a cool, well-ventilated area away from direct sunlight and ignition sources.[1] However, like other aromatic sulfonic acids, it is susceptible to degradation under various stress conditions.

Hydrolytic Degradation
Photolytic Degradation

Aromatic compounds are often susceptible to photodegradation. Studies on phenolsulfonic acids have shown that they can be degraded by UV irradiation.[3] The photochemical degradation of 2-phenylbenzimidazole-5-sulfonic acid, a sunscreen agent, proceeds via direct and indirect photolysis, with pathways including desulfonation and cleavage of the benzimidazole ring.[4][5] It is plausible that this compound could undergo similar degradation upon exposure to light, potentially leading to hydroxylation of the aromatic ring or cleavage of the sulfonate group.

Thermal Degradation

Thermal stability is a critical parameter for chemical compounds. Aromatic sulfonic acids generally exhibit a range of thermal stabilities. Some studies indicate that the thermal decomposition of certain aromatic sulfonic acids can begin at temperatures around 150-200°C.[2] For ammonium salts, thermal decomposition can be complex. The thermal decomposition of ammonium sulfate, for example, proceeds in stages, initially forming ammonium bisulfate and ammonia, followed by further decomposition at higher temperatures to nitrogen, ammonia, sulfur dioxide, and water.[6] It is anticipated that this compound would decompose upon heating, likely releasing ammonia and leading to the degradation of the sulfonic acid moiety.

Oxidative Degradation

Oxidative degradation is another potential pathway. The oxidation of phenol sulfonic acid in aqueous solution has been investigated using advanced oxidation processes like UV/H₂O₂ and Photo-Fenton, which generate highly reactive hydroxyl radicals.[3] These radicals can attack the aromatic ring, leading to hydroxylation and eventual mineralization.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated.

G cluster_0 Degradation of this compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products A This compound B Hydrolysis (Acid/Base) A->B H₂O, H⁺/OH⁻ C Photolysis (UV/Visible Light) A->C D Thermolysis (Heat) A->D Δ E Oxidation (e.g., H2O2) A->E [O] F Desulfonation Product (m-Cresol) B->F C->F G Ring Hydroxylation Products C->G D->F I Ammonia D->I E->G H Ring Cleavage Fragments E->H

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the chemical stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[7][8][9][10][11][12]

General Workflow for Forced Degradation Studies

G A Prepare Stock Solution of This compound B Subject to Stress Conditions A->B C Neutralize/Quench Reaction B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Identify and Quantify Degradants D->E F Elucidate Degradation Pathway E->F

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies

5.2.1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., water or methanol).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Incubate and sample as described for acid hydrolysis.

    • Neutralize aliquots with a suitable acid (e.g., hydrochloric acid) before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in water.

    • Incubate and sample as described above.

5.2.2. Oxidative Degradation

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

  • Store the solution at room temperature, protected from light, for a defined period.

  • Withdraw aliquots at specified time points for analysis.

5.2.3. Photolytic Degradation

  • Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Sample both the exposed and control solutions at appropriate time intervals for analysis.

5.2.4. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • Solution State: Heat a solution of the compound at a controlled temperature (e.g., 60°C).

  • Sample at various time points for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically the method of choice for analyzing the samples from forced degradation studies.[1] The method should be capable of separating the parent compound from all potential degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradants.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is scarce in the public domain, a comprehensive understanding of its potential degradation can be inferred from the behavior of structurally similar aromatic sulfonic acids. This guide provides a framework for assessing its stability and outlines the experimental protocols necessary for conducting forced degradation studies. Such studies are indispensable for ensuring the quality and safety of any pharmaceutical product where this compound may be present as an impurity. Further experimental work is required to definitively establish the degradation pathways and kinetics for this specific molecule.

References

Theoretical Framework for the Analysis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Theoretical Chemistry of Sulfonamides

Theoretical and computational chemistry provide invaluable insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For molecules like 4-Hydroxy-2-methylbenzenesulfonic acid and its derivatives, computational methods such as Density Functional Theory (DFT) are instrumental in predicting a wide array of properties. These studies are crucial in understanding intermolecular interactions, charge transfer, and the overall stability of the molecular system, which are key aspects in drug design and materials science.

Computed Properties of 4-Hydroxy-2-methylbenzenesulfonic Acid

The following table summarizes the computed molecular properties of the parent acid, 4-Hydroxy-2-methylbenzenesulfonic acid, as sourced from the PubChem database. These values provide a foundational dataset for understanding the molecule's intrinsic characteristics.[1]

PropertyValueReference
Molecular Formula C7H8O4SPubChem
Molecular Weight 188.20 g/mol PubChem
Exact Mass 188.01432991 DaComputed by PubChem 2.2
XLogP3 0.7Computed by XLogP3 3.0
Hydrogen Bond Donor Count 2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 4Computed by Cactvs 3.4.8.18
Rotatable Bond Count 1Computed by Cactvs 3.4.8.18
Topological Polar Surface Area 83 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count 12PubChem
Formal Charge 0PubChem
Complexity 241Computed by Cactvs 3.4.8.18
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 0PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 1PubChem
Compound Is Canonicalized YesPubChem

Proposed Computational Methodology

Based on theoretical investigations of analogous sulfonamide compounds, a detailed protocol for the computational analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium can be established.[2][3]

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For the target molecule, the B3LYP functional with a cc-pVDZ basis set is recommended for geometry optimization and the calculation of electronic properties in the gas phase.[3]

Solvation Effects

To simulate a more realistic chemical environment, the impact of a solvent can be incorporated using a solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[3] This is crucial for accurately predicting properties such as UV-Visible spectra.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding charge transfer and conjugative interactions within a molecule.[2][3] This analysis provides insights into the stability arising from electron delocalization and hyperconjugative interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and electronic transport properties.[3]

Visualizing Theoretical Workflows and Concepts

To clarify the relationships between different computational steps and theoretical concepts, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output Data mol_structure Molecular Structure (this compound) dft DFT Calculation (e.g., B3LYP/cc-pVDZ) mol_structure->dft solvation Solvation Model (e.g., IEFPCM) dft->solvation nbo NBO Analysis dft->nbo fmo FMO Analysis (HOMO-LUMO) dft->fmo optimized_geom Optimized Geometry dft->optimized_geom electronic_prop Electronic Properties dft->electronic_prop spectra Simulated Spectra (UV-Vis, IR) solvation->spectra reactivity Reactivity Descriptors nbo->reactivity fmo->reactivity

Caption: A generalized workflow for the theoretical study of a molecule.

NBO_Analysis_Concept cluster_nbo Natural Bond Orbital (NBO) Analysis cluster_insights Derived Insights lewis_structure Idealized Lewis Structure delocalization Delocalization Corrections lewis_structure->delocalization nbo_output NBO Output delocalization->nbo_output charge_transfer Intra- and Intermolecular Charge Transfer nbo_output->charge_transfer hyperconjugation Hyperconjugative Interactions nbo_output->hyperconjugation stability Molecular Stability charge_transfer->stability hyperconjugation->stability

Caption: Conceptual diagram of Natural Bond Orbital (NBO) analysis.

Conclusion and Future Directions

While direct theoretical examinations of this compound are currently absent from the literature, the established computational protocols for similar sulfonamide compounds provide a clear and robust path forward. Future research should focus on applying these methodologies to the ammonium salt to elucidate its structural, electronic, and spectroscopic properties. Such studies will not only contribute to the fundamental understanding of this compound but also support its potential applications in drug development and materials science by providing a detailed molecular-level picture of its behavior.

References

Methodological & Application

Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt. This compound and its derivatives are of interest in various fields, including materials science and as intermediates in chemical synthesis.

Application Notes

4-Hydroxy-2-methylbenzenesulfonic acid and its salts are versatile chemical compounds with several documented applications. The ammonium salt, in particular, has been identified as a useful doping agent to enhance the electronic conductivity of E-glass fabric. Additionally, it is recognized as a process impurity in the production of Policresulen, a topical antiseptic and hemostatic agent, which is a potent inhibitor of the NS2B/NS3 protease of the Dengue virus.[1][2][3] The sulfonic acid derivative itself, derived from m-cresol, is noted as a component of liquid rice hull smoke, which may contribute to anti-inflammatory effects.[4]

Synthesis Protocols

The synthesis of this compound salt is typically achieved through a two-step process:

  • Sulfonation of Cresol: The initial step involves the electrophilic aromatic substitution reaction of a cresol isomer (most commonly m-cresol or o-cresol) with sulfuric acid to introduce the sulfonic acid group onto the aromatic ring.[5][6][7]

  • Formation of the Ammonium Salt: The resulting sulfonic acid is then neutralized with an ammonium base to yield the final ammonium salt.

Protocol 1: Synthesis of Sodium 4-Hydroxy-2-methylbenzenesulfonate from m-Cresol

This protocol is adapted from a documented procedure for the synthesis of the sodium salt, which is a common intermediate.[6]

Materials:

  • m-Cresol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Sulfonation: In a round-bottom flask, dissolve m-cresol (e.g., 50 g, 463 mmol) in concentrated sulfuric acid (e.g., 35 mL).

  • Heat the reaction mixture to 100°C and maintain this temperature overnight under an inert atmosphere.[6]

  • Work-up and Neutralization: After cooling, carefully dilute the reaction mixture with water.

  • Basify the solution to a pH of 14 using a saturated aqueous solution of sodium carbonate.[6]

  • Extraction: Wash the basic aqueous solution with ethyl acetate to remove any unreacted organic starting material.

  • Isolation of Sodium Salt: Concentrate the aqueous phase by removing water under reduced pressure.

  • Dissolve the resulting white powder in ethanol and stir for 20 hours.

  • Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid.[6]

Quantitative Data:

ParameterValueReference
Starting Materialm-Cresol[6]
ReagentSulfuric Acid[6]
Reaction Temperature100°C[6]
Yield of Sodium Salt23%[6]
Protocol 2: Preparation of this compound Salt

This protocol describes the conversion of the sulfonic acid (or its sodium salt via acidification) to the ammonium salt.

Materials:

  • 4-Hydroxy-2-methylbenzenesulfonic acid (or its sodium salt)

  • Ammonium Hydroxide (NH₄OH) solution

  • Deionized water

  • Ethanol

Equipment:

  • Beaker

  • Magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Acidification (if starting from sodium salt): Dissolve the sodium 4-hydroxy-2-methylbenzenesulfonate in a minimal amount of deionized water. Carefully add a strong acid (e.g., HCl) dropwise while stirring until the pH is acidic, which will protonate the sulfonate group. The free sulfonic acid may be isolated or used directly in the next step.

  • Neutralization: To the aqueous solution of 4-hydroxy-2-methylbenzenesulfonic acid, slowly add an aqueous solution of ammonium hydroxide while monitoring the pH. Continue addition until the pH of the solution is neutral (pH ~7).

  • Isolation of Ammonium Salt: Remove the water and any excess ammonia under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Experimental Workflow and Logic

The synthesis follows a logical progression from a readily available starting material to the desired final product through standard organic reactions.

Synthesis_Workflow Start Starting Material (m-Cresol) Sulfonation Sulfonation (H₂SO₄, 100°C) Start->Sulfonation Acid 4-Hydroxy-2-methyl- benzenesulfonic Acid Sulfonation->Acid Neutralization Neutralization (NH₄OH) Acid->Neutralization Product Final Product (Ammonium Salt) Neutralization->Product

Caption: Workflow for the synthesis of this compound salt.

The reaction pathway for the sulfonation of cresol is a classic example of electrophilic aromatic substitution.

Sulfonation_Pathway Cresol Cresol (o- or m-isomer) Intermediate Arenium Ion Intermediate Cresol->Intermediate + SO₃ H2SO4 H₂SO₄ (Sulfuric Acid) SO3 SO₃ (Electrophile) H2SO4->SO3 Generates SO3->Intermediate Product 4-Hydroxy-2-methyl- benzenesulfonic Acid Intermediate->Product - H⁺

Caption: Simplified signaling pathway for the electrophilic sulfonation of cresol.

References

Application Notes and Protocols for Antiviral Research: A Focus on Benzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of benzenesulfonic acid derivatives, specifically focusing on the context of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, in antiviral research. The primary antiviral activity within this chemical class has been demonstrated by Policresulen, a polycondensation product of metacresolsulfonic acid and formaldehyde, for which this compound is a known impurity.[1][2] Policresulen has been identified as a potent inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, an essential enzyme for viral replication.[1]

Introduction to Benzenesulfonic Acids in Antiviral Research

Benzenesulfonic acid derivatives represent a diverse class of organic compounds with a range of biological activities. In the realm of virology, certain derivatives have emerged as promising candidates for antiviral drug development due to their ability to interfere with critical viral processes. While research on this compound itself is limited, its association with the potent anti-Dengue virus activity of Policresulen provides a strong rationale for exploring this chemical scaffold further.

Mechanism of Action: Targeting the Dengue Virus NS2B/NS3 Protease

The primary mechanism of antiviral action for Policresulen is the competitive inhibition of the DENV NS2B/NS3 protease.[1] This protease is a viral enzyme crucial for cleaving the viral polyprotein into individual functional proteins necessary for viral replication and assembly. By binding to the active site of the protease, Policresulen blocks its function, thereby halting the viral life cycle.

Quantitative Antiviral Activity of Policresulen

The following table summarizes the reported in vitro antiviral and cytotoxic activity of Policresulen against Dengue virus serotype 2 (DENV2).

Compound Assay Virus/Cell Line IC50 EC50 CC50 Selectivity Index (SI)
PolicresulenNS2B/NS3 Protease InhibitionDENV20.48 µg/mL---
PolicresulenDENV2 Replication in BHK-21 cellsDENV2 / BHK-21-4.99 µg/mL459.45 µg/mL>92

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research in this area.

Dengue Virus NS2B/NS3 Protease Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the DENV NS2B/NS3 protease.

Materials:

  • Recombinant DENV NS2B/NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • Test compound (e.g., Policresulen) and DMSO for dilution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant DENV NS2B/NS3 protease to all wells and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over a time course (e.g., 30 minutes) at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound D Add buffer and compound to 96-well plate A->D B Prepare assay buffer and enzyme solution B->D C Prepare substrate solution F Add substrate to initiate reaction C->F E Add NS2B/NS3 protease and pre-incubate D->E E->F G Measure fluorescence over time F->G H Calculate reaction rates G->H I Determine % inhibition H->I J Calculate IC50 value I->J cluster_experiment Experimental Conditions cluster_outcomes Measured Outcomes compound Test Compound A Compound + Virus + Cells (Antiviral Effect) compound->A C Compound + Cells (Cytotoxicity) compound->C virus Dengue Virus virus->A B Virus + Cells (Maximal CPE) virus->B cells Host Cells (e.g., BHK-21) cells->A cells->B cells->C D Cells Only (Baseline Viability) cells->D EC50 EC50 (Antiviral Potency) A->EC50 CC50 CC50 (Compound Toxicity) C->CC50 SI Selectivity Index (CC50 / EC50) EC50->SI CC50->SI cluster_production Virus Production Phase cluster_titration Virus Titration Phase cluster_analysis Data Analysis A Infect host cells with DENV B Treat with serial dilutions of test compound A->B C Incubate for one replication cycle B->C D Harvest culture supernatant (progeny virus) C->D E Perform serial dilutions of supernatant D->E F Infect fresh host cell monolayers E->F G Determine virus titer (TCID50 or Plaque Assay) F->G H Calculate % virus yield reduction G->H I Determine IC50 / IC90 H->I cluster_virus Dengue Virus Life Cycle entry Viral Entry & Uncoating translation Translation of Viral RNA entry->translation polyprotein Viral Polyprotein translation->polyprotein cleavage Polyprotein Cleavage polyprotein->cleavage protease NS2B/NS3 Protease protease->cleavage proteins Functional Viral Proteins cleavage->proteins replication Viral RNA Replication assembly Virion Assembly & Release replication->assembly proteins->replication proteins->assembly inhibitor Policresulen (Benzenesulfonic Acid Derivative) inhibitor->protease Inhibits

References

Application Notes and Protocols: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium Protease Inhibitor Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological and pathological processes. The inhibition of specific proteases is a key area of research in drug development for various diseases, including viral infections, inflammation, and cancer. 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is an organic compound that has been identified as an impurity of Policresulen, a known NS2B/NS3 protease inhibitor.[1][2][3] While Policresulen acts as a competitive inhibitor of the DENV2 virus protease[1][2][3], the inhibitory activity of this compound itself is not well-characterized.

This document provides a detailed, generalized protocol for evaluating the potential protease inhibitory activity of this compound using a common serine protease, trypsin, and a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The assay is based on the principle that active trypsin cleaves BAPNA, releasing p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 410 nm.[4] The presence of an inhibitor will reduce the rate of this reaction, and the degree of inhibition can be calculated by measuring the decrease in absorbance.

Principle of the Assay

The protease inhibitor assay is a colorimetric method to determine the inhibitory effect of a test compound on a specific protease. In this protocol, trypsin acts on the substrate BAPNA, leading to the release of a chromophore, p-nitroaniline. The rate of the enzymatic reaction is directly proportional to the amount of p-nitroaniline produced, which can be measured by the change in absorbance at 410 nm. When an inhibitor, such as the test compound this compound, is present, it will bind to the protease, reducing its activity and thus decreasing the rate of p-nitroaniline formation. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Data Presentation

The following table presents hypothetical data for the inhibition of trypsin by varying concentrations of this compound. The percentage of inhibition is calculated from the absorbance readings, and these values can be used to determine the IC50 of the compound.

Inhibitor Concentration (µM)Average Absorbance at 410 nmPercentage Inhibition (%)
0 (No Inhibitor Control)1.2500
101.12510
250.93825
500.62550
1000.31375
2000.12590

Experimental Protocols

This protocol is designed for a 96-well microplate format, allowing for the efficient testing of multiple concentrations of the inhibitor.

Materials and Equipment
  • This compound

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 410 nm

  • Multichannel pipette

  • Incubator set to 37°C

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2, adjusted to a pH of 8.2.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

  • Trypsin Working Solution: On the day of the experiment, dilute the trypsin stock solution to a final concentration of 25 µg/mL in the assay buffer.

  • BAPNA Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.

  • BAPNA Working Solution: Dilute the BAPNA stock solution to a final concentration of 1 mM in the pre-warmed assay buffer (37°C) immediately before use.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations for the assay.

Assay Procedure
  • Plate Setup:

    • Blank Wells: Add 100 µL of assay buffer and 50 µL of the BAPNA working solution.

    • No Inhibitor Control Wells: Add 50 µL of assay buffer and 50 µL of the trypsin working solution.

    • Inhibitor Test Wells: Add 50 µL of the diluted inhibitor solutions at various concentrations and 50 µL of the trypsin working solution.

  • Pre-incubation: Mix the contents of the wells by gentle tapping and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiation of Reaction: To all wells except the blank, add 50 µL of the pre-warmed BAPNA working solution to start the reaction. The final volume in each well will be 150 µL.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.[3][5]

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. This can be determined using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for the protease inhibitor.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Assay Buffer plate_setup Plate Setup (Blank, Control, Inhibitor) prep_buffer->plate_setup prep_enzyme Trypsin Solution prep_enzyme->plate_setup prep_substrate BAPNA Solution reaction_start Add BAPNA to start reaction prep_substrate->reaction_start prep_inhibitor Inhibitor Dilutions prep_inhibitor->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation pre_incubation->reaction_start kinetic_reading Kinetic Reading (Absorbance at 410 nm) reaction_start->kinetic_reading calc_rate Calculate Reaction Rate kinetic_reading->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the protease inhibitor assay.

protease_inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibited Competitive Inhibition Protease Protease Substrate Substrate Protease->Substrate binds Product1 Product Substrate->Product1 cleaves Product2 Product Substrate->Product2 cleaves Protease_I Protease Inhibitor Inhibitor Protease_I->Inhibitor binds Substrate_I Substrate Inhibitor->Substrate_I blocks binding

Caption: Mechanism of competitive protease inhibition.

References

Application Notes and Protocols for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in Dengue Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-dengue virus activity of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is not currently available in published literature. These application notes are based on the established activity of its parent compound, Policresulen, and related sulfonic acid derivatives. This compound is a known impurity of Policresulen[1][2]. Policresulen has been identified as a potent inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, a critical enzyme for viral replication[3][4]. Therefore, this compound and its derivatives represent a potential starting point for the development of novel anti-dengue therapeutics.

Introduction

Dengue virus, a member of the Flaviviridae family, is a major global health concern with four distinct serotypes (DENV-1, -2, -3, and -4). The viral genome is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases to yield functional viral proteins. The viral protease, a complex of the non-structural proteins NS2B and NS3 (NS2B/NS3pro), is essential for this process and is a prime target for antiviral drug development[3][4].

Policresulen, a condensation product of metacresolsulfonic acid and formaldehyde, has demonstrated potent inhibitory activity against the DENV2 NS2B/NS3 protease. Given that 4-Hydroxy-2-methylbenzenesulfonic acid is a related chemical entity, it is hypothesized that this compound may serve as a scaffold for designing novel inhibitors of the DENV protease. These notes provide a framework for investigating the potential anti-dengue virus applications of this compound.

Potential Applications
  • Lead Compound for Antiviral Drug Discovery: As a fragment or starting material for the synthesis of more complex molecules targeting the DENV NS2B/NS3 protease.

  • Structure-Activity Relationship (SAR) Studies: To understand the chemical features required for the inhibition of the DENV protease by sulfonic acid-containing compounds.

  • Probe for Mechanistic Studies: To investigate the binding interactions within the active site of the DENV NS2B/NS3 protease.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Policresulen , the parent compound of which this compound is an impurity. This data provides a benchmark for the potential activity of newly synthesized derivatives.

CompoundTargetAssay TypeIC50Cell-based EC50CC50Cell LineReference
PolicresulenDENV2 NS2B/NS3 ProteaseEnzymatic Inhibition0.48 µg/mL---[3][4]
PolicresulenDENV2 ReplicationCell-based Replicon-4.99 µg/mL459.45 µg/mLBHK-21[3][4]

Experimental Protocols

Protocol 1: In Vitro DENV NS2B/NS3 Protease Inhibition Assay

This protocol outlines a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the DENV NS2B/NS3 protease.

Materials:

  • Recombinant DENV NS2B/NS3 protease[5]

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)[5][6]

  • Assay Buffer: 200 mM Tris-HCl, pH 8.5[5]

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Aprotinin)[6]

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the test compound dilution or control (DMSO for negative control, Aprotinin for positive control).

  • Add 90 µL of pre-warmed assay buffer containing the DENV NS2B/NS3 protease to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding 5 µL of the fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the DMSO control and plot against the compound concentration to calculate the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based Dengue Virus Inhibition Assay (Plaque Reduction Neutralization Test - PRNT)

This protocol is to determine the effective concentration (EC50) of the test compound that inhibits DENV infection in a cell culture model.

Materials:

  • Vero or BHK-21 cells

  • Dengue virus stock (e.g., DENV-2)

  • Growth medium (e.g., DMEM with 10% FBS)

  • Infection medium (e.g., DMEM with 2% FBS)

  • Test compound dissolved in DMSO

  • Carboxymethylcellulose (CMC) or agarose for overlay

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed Vero or BHK-21 cells in multi-well plates and grow to 90-95% confluency.

  • Prepare serial dilutions of the test compound in infection medium.

  • In a separate plate or tubes, pre-incubate a known titer of DENV (e.g., 100 plaque-forming units) with an equal volume of the compound dilutions for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cells with the virus-compound mixture and incubate for 1-2 hours at 37°C with gentle rocking every 15 minutes.

  • Remove the inoculum and overlay the cells with a mixture of growth medium and CMC or low-melting-point agarose containing the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of the test compound that is toxic to the host cells (CC50).

Materials:

  • Vero or BHK-21 cells

  • Growth medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium and DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the DMSO control and determine the CC50 value.

Visualizations

Dengue_Virus_Replication_Cycle cluster_cell Host Cell Virus Dengue Virion Receptor Host Receptor Virus->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis ssRNA Viral ssRNA (+) Endosome->ssRNA Uncoating Polyprotein Polyprotein ssRNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) ssRNA->Replication_Complex Assembly Virion Assembly (in ER) ssRNA->Assembly Protease NS2B/NS3 Protease Polyprotein->Protease Cleavage Viral_Proteins Viral Proteins Protease->Viral_Proteins Viral_Proteins->Replication_Complex Viral_Proteins->Assembly dsRNA dsRNA Intermediate Replication_Complex->dsRNA dsRNA->ssRNA Replication Immature_Virion Immature Virion Assembly->Immature_Virion Golgi Golgi Apparatus Immature_Virion->Golgi Transport Mature_Virion Mature Virion Golgi->Mature_Virion Maturation Egress Mature_Virion->Egress Exocytosis Inhibitor 4-Hydroxy-2-methylbenzene- sulfonic acid (Derivative) Inhibitor->Protease Inhibition Experimental_Workflow Start Start: Synthesize/Obtain 4-Hydroxy-2-methylbenzenesulfonic acid ammonium derivative Protease_Assay Protocol 1: In Vitro NS2B/NS3 Protease Inhibition Assay Start->Protease_Assay Cyto_Assay Protocol 3: Cytotoxicity Assay (MTT) Start->Cyto_Assay Calc_IC50 Calculate IC50 Protease_Assay->Calc_IC50 Cell_Assay Protocol 2: Cell-Based DENV Inhibition Assay (PRNT) Calc_IC50->Cell_Assay If active (low IC50) Calc_EC50 Calculate EC50 Cell_Assay->Calc_EC50 Analyze Analyze Data: Calculate Selectivity Index (SI) (CC50 / EC50) Calc_EC50->Analyze Calc_CC50 Calculate CC50 Cyto_Assay->Calc_CC50 Calc_CC50->Analyze End End: Lead Compound Identification Analyze->End Mechanism_of_Action Polyprotein DENV Polyprotein Protease NS2B/NS3 Protease (Active Site) Polyprotein->Protease Cleavage Polyprotein Cleavage Protease->Cleavage Binding Competitive Binding to Active Site Protease->Binding Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Inhibitor Sulfonic Acid Derivative Inhibitor->Binding No_Cleavage Cleavage Inhibited Binding->No_Cleavage No_Replication Replication Blocked No_Cleavage->No_Replication

References

Application Notes and Protocols: Solubility of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, with a focus on its solubility in Dimethyl Sulfoxide (DMSO). This document includes key chemical properties, detailed protocols for solubility determination and stock solution preparation, and potential research applications.

Chemical Properties

PropertyValue
Molecular Formula C₇H₁₁NO₄S
Molecular Weight 205.23 g/mol
Appearance White to Off-White Solid
CAS Number 2742982-16-5
Synonyms Ammonium 4-hydroxy-2-methylbenzenesulfonate

Experimental Protocols

Given the limited specific solubility data, the following protocols provide a robust framework for determining the solubility of this compound in DMSO and preparing stock solutions for experimental use.

Protocol for Determining Kinetic Solubility in DMSO

This protocol is adapted from standard high-throughput kinetic solubility assay methodologies.[1][2][3][4][5]

Objective: To determine the kinetic solubility of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Microplate nephelometer or spectrophotometer

  • Centrifuge with a plate rotor

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This can be achieved by weighing the compound and adding the appropriate volume of DMSO.[6][7]

    • Ensure complete dissolution by vortexing or sonication.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer:

    • Transfer a small, precise volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Precipitation:

    • Seal the plate and shake it at room temperature for a specified period (e.g., 2 hours) to allow for the precipitation of the compound.

  • Measurement:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. Increased scattering indicates precipitation.

    • UV Spectrophotometry: Alternatively, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength maximum (λmax) for the compound.

  • Data Analysis:

    • For nephelometry, the solubility limit is the concentration at which a significant increase in light scattering is observed.

    • For UV spectrophotometry, create a standard curve using known concentrations of the compound in the assay buffer. Determine the concentration of the compound in the supernatant from the absorbance values. The solubility is the highest concentration where no precipitation is observed.

G Workflow for Kinetic Solubility Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to PBS (1% final DMSO) serial_dil->add_buffer incubate Incubate & Shake (2h) add_buffer->incubate measure Measure Precipitation (Nephelometry or UV-Vis) incubate->measure analyze Determine Solubility Limit measure->analyze

Kinetic Solubility Workflow
Protocol for Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO for use in various assays.

Materials:

  • This compound (MW: 205.23 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or vials

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 205.23 g/mol = 2.0523 mg

  • Weighing:

    • Accurately weigh approximately 2.05 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Vortex the solution vigorously until the compound is completely dissolved.

    • If necessary, briefly sonicate the solution to aid dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Applications

This compound is documented as an impurity of Policresulen.[8] Policresulen has been identified as a potent inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, which is essential for viral replication.[9][10] Policresulen acts as a competitive inhibitor of this protease.[9][10]

This relationship suggests that this compound could be investigated for similar antiviral properties or used as a reference standard in studies involving Policresulen.

G Relationship to Policresulen and DENV Protease cluster_compound Compounds cluster_target Biological Target cluster_effect Effect policresulen Policresulen impurity 4-Hydroxy-2-methylbenzenesulfonic acid ammonium policresulen->impurity contains as impurity protease DENV NS2B/NS3 Protease policresulen->protease inhibits inhibition Inhibition of Viral Replication protease->inhibition leads to

Compound Relationship Diagram

References

Application Notes and Protocols for Preparing Stock Solutions of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzenesulfonic acid ammonium is an organic compound with the molecular formula C₇H₁₁NO₄S.[1] It is recognized as an impurity of Policresulen, a substance known for its antimicrobial and hemostatic properties.[2][3] In the realm of drug discovery and development, understanding the characteristics of such impurities is crucial for ensuring the safety and efficacy of the final pharmaceutical product. Furthermore, this compound itself has been identified as a potent inhibitor of the NS2B/NS3 protease, suggesting its potential utility in antiviral research, particularly against flaviviruses like the Dengue virus.[2][3][4]

These application notes provide a comprehensive guide for the preparation of stock solutions of this compound, ensuring accurate and reproducible experimental outcomes. The protocols outlined below are designed for use in a controlled laboratory setting and should be performed by trained personnel.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safety information is paramount before handling.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₁NO₄S[1]
Molecular Weight 205.23 g/mol [1][2]
Appearance Solid[4]
Purity ≥98%[4]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary MeasuresReference
Harmful if swallowed.[1]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Very toxic to aquatic life with long lasting effects.[1]Avoid release to the environment. Collect spillage.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][6]
First Aid: Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[5][6]
First Aid: Ingestion Rinse mouth. Do NOT induce vomiting. Call a physician.[1][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a step-by-step guide for the preparation of stock solutions of this compound. The choice of solvent is critical and should be determined based on the specific requirements of the downstream application and the compound's solubility. Common solvents for similar compounds include dimethyl sulfoxide (DMSO), ethanol, and water. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile distilled water)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Ultrasonic bath (optional)

Procedure:

  • Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and the total volume of the stock solution required for your experiments.

  • Calculate the Required Mass of the Compound: Use the following formula to calculate the mass of this compound needed:

    Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound: Accurately weigh the calculated amount of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolve the Compound: Add the appropriate volume of the chosen solvent to the vial containing the weighed compound.

  • Aid Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming to 37°C or sonication in an ultrasonic bath can be used to aid dissolution.[2]

  • Sterilization (Optional): If a sterile stock solution is required for cell-based assays, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Table 3: Example Calculations for Preparing a 10 mM Stock Solution

ParameterValue
Desired Concentration10 mM (0.01 mol/L)
Molecular Weight205.23 g/mol
For 1 mL of Stock Solution
Volume1 mL (0.001 L)
Required Mass2.0523 mg
For 5 mL of Stock Solution
Volume5 mL (0.005 L)
Required Mass10.2615 mg
For 10 mL of Stock Solution
Volume10 mL (0.01 L)
Required Mass20.523 mg

Table 4: Recommended Storage Conditions

Storage TemperatureRecommended DurationReference
-20°CUp to 1 month[2]
-80°CUp to 6 months[2]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the process, the following diagrams have been generated using Graphviz (DOT language).

G Workflow for Preparing Stock Solutions cluster_prep Preparation cluster_process Processing start Start calc Calculate required mass of compound start->calc weigh Weigh compound calc->weigh add_solvent Add solvent weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve aid_dissolution Optional: Gentle warming or sonication dissolve->aid_dissolution sterilize Optional: Sterile filter dissolve->sterilize aid_dissolution->sterilize aliquot Aliquot into single-use volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for the preparation of this compound stock solutions.

As this compound is noted as an NS2B/NS3 protease inhibitor, its mechanism of action would involve the disruption of the viral replication cycle. The following diagram illustrates a simplified representation of this inhibitory action.

G Inhibitory Action on Viral Protease cluster_pathway Viral Replication Pathway polyprotein Viral Polyprotein protease NS2B/NS3 Protease polyprotein->protease cleavage Polyprotein Cleavage protease->cleavage viral_proteins Mature Viral Proteins cleavage->viral_proteins replication Viral Replication viral_proteins->replication inhibitor 4-Hydroxy-2-methylbenzenesulfonic acid ammonium inhibitor->inhibition

Caption: Simplified diagram of the inhibitory action on the viral NS2B/NS3 protease.

Conclusion

The protocols and data presented provide a foundational guide for the safe and effective preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of experimental results in research and drug development applications. It is imperative to always consult the most recent Safety Data Sheet (SDS) for the compound and to perform all work in a suitable laboratory environment with the appropriate personal protective equipment.

References

Application Note: HPLC Analysis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, a known impurity in the pharmaceutical agent Policresulen. The described protocol utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible method for the separation and quantification of this analyte. This document provides a comprehensive guide, including instrumentation, reagent preparation, detailed experimental procedures, and data presentation to support research, quality control, and drug development activities.

Introduction

4-Hydroxy-2-methylbenzenesulfonic acid is a significant process-related impurity found in the synthesis of Policresulen, a topical hemostatic and antiseptic agent.[1][2] Rigorous monitoring and control of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This HPLC method provides a selective and sensitive approach for the determination of this compound in drug substances and formulations. The method is based on established principles of reverse-phase chromatography for the separation of aromatic sulfonic acids.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Deionized or HPLC-grade water

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range of the standard solutions.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient Program Time (min) | %A | %B 0 | 95 | 520 | 50 | 5025 | 50 | 5030 | 95 | 535 | 95 | 5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Data Presentation

Quantitative data should be recorded and summarized for clarity and ease of comparison.

System Suitability

System suitability parameters must be assessed before sample analysis to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of a standard solution)
Calibration Data

A calibration curve should be generated by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.5[Insert hypothetical data, e.g., 15000]
1.0[Insert hypothetical data, e.g., 30000]
5.0[Insert hypothetical data, e.g., 150000]
10.0[Insert hypothetical data, e.g., 300000]
20.0[Insert hypothetical data, e.g., 600000]
  • Correlation Coefficient (r²): ≥ 0.999

  • Linearity Range: 0.5 - 20 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) hplc_system Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions inject_standards Inject Standard Solutions prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_samples->acquire_data process_data Process Data (Peak Integration, etc.) acquire_data->process_data quantify Quantify Analyte (Using Calibration Curve) process_data->quantify

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Development

The following diagram outlines the key considerations and their relationships in developing the HPLC method.

Method_Development cluster_method HPLC Method Parameters Analyte This compound Properties Properties: Aromatic, Sulfonic Acid, Polar Analyte->Properties Detection Detection: UV Absorbance (280 nm) Analyte->Detection allows for Column Column Selection: Reverse-Phase C18 Properties->Column dictates MobilePhase Mobile Phase: Buffered Aqueous + Organic Modifier Properties->MobilePhase influences Gradient Gradient Elution MobilePhase->Gradient requires

Caption: Key factors influencing the HPLC method development for the analyte.

References

Use of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols focus on the effects of the ammonium ion (NH₄⁺) in cell culture. The compound 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is not documented in publicly available scientific literature for direct use in cell culture experiments; it is primarily identified as an impurity of Policresulen. Therefore, the information provided below pertains to the well-studied effects of ammonium, a component of the requested molecule, on mammalian cell cultures.

Introduction

Ammonium is a critical metabolite in mammalian cell culture, primarily generated from the breakdown of glutamine, a key amino acid for cellular energy and biosynthesis.[1] While essential at low concentrations, the accumulation of ammonium in culture media can have significant inhibitory and toxic effects on cell growth, viability, and protein production.[1][2] Understanding the impact of ammonium is crucial for optimizing cell culture processes, particularly in the context of biopharmaceutical production where high cell densities and productivity are desired.

These application notes provide an overview of the effects of ammonium on cell culture, protocols for its analysis, and insights into the cellular mechanisms affected.

Key Effects of Ammonium on Mammalian Cells

Ammonium can exert a range of effects on cultured cells, including:

  • Inhibition of Cell Growth: Elevated ammonium concentrations can significantly reduce the specific growth rate and maximum viable cell density of various cell lines.[3][4]

  • Alteration of Metabolism: Ammonium can shift cellular metabolism, affecting the consumption rates of glucose and glutamine, and the production of lactate.[5]

  • Impact on Protein Glycosylation: Ammonium has been shown to alter the glycosylation patterns of recombinant proteins, which can affect their efficacy and immunogenicity.[3]

  • Induction of Apoptosis: At high concentrations, ammonium can induce programmed cell death, or apoptosis.[6][7]

  • Changes in Intracellular pH: The influx of ammonia (NH₃) can lead to changes in the intracellular pH, disrupting normal cellular functions.[8]

Quantitative Data Summary

The inhibitory effects of ammonium can vary depending on the cell line and culture conditions. The following tables summarize key quantitative data from studies on the impact of ammonium on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

Table 1: Effect of Ammonium on CHO Cell Growth and Erythropoietin (EPO) Production

Ammonium Chloride (mM)Relative Final Cell Density (%)Relative Final EPO Yield (%)
0100100
5Growth Inhibition ObservedIncreased Specific Production
10Significantly LowerSignificantly Higher
3350 (IC50)-

Source: Data adapted from a study on CHO cells transfected with the human erythropoietin (EPO) gene.[3][9]

Table 2: General Inhibitory Concentrations of Ammonium on Various Cell Lines

Cell Line GroupResponse to 2 mM NH₄ClExample Cell Lines
Group 1 (Low Sensitivity)< 14% growth inhibition293, HDF, Vero
Group 2 (Moderate Sensitivity)50-60% reduction in final cell yieldMcCoy, MDCK
Group 3 (High Sensitivity)> 75% growth inhibitionHeLa, BHK

Source: Data adapted from a study on the growth inhibition effects of ammonium chloride on various cell lines.[2]

Experimental Protocols

Protocol 1: Determination of Ammonium Concentration in Cell Culture Supernatant

This protocol describes a colorimetric method for measuring the concentration of ammonium in cell culture media.

Materials:

  • Ammonia Assay Kit (e.g., from Cell Biolabs, Inc., MET-5086, or similar)

  • 96-well microtiter plate

  • Spectrophotometric microplate reader

  • Ammonium chloride standards

  • Cell culture supernatant samples

  • Deionized water

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.

    • If necessary, dilute the supernatant with deionized water to bring the ammonium concentration within the linear range of the assay.[10]

  • Standard Curve Preparation:

    • Prepare a series of ammonium chloride standards in deionized water according to the assay kit instructions. A typical range is 0 to 800 µM.[10]

  • Assay:

    • Add 100 µL of each standard and sample to separate wells of the 96-well plate.

    • Add 80 µL of Assay Reagent A to each well and mix thoroughly.

    • Add 40 µL of Assay Reagent B to each well and mix.

    • Incubate the plate for 30 minutes at 37°C.[10]

  • Measurement:

    • Read the absorbance of the plate at a wavelength between 630 nm and 670 nm using a microplate reader.[10]

  • Calculation:

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the ammonium concentration of the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Assessing the Impact of Ammonium on Cell Viability using Trypan Blue Exclusion

This protocol outlines a method to determine the percentage of viable cells in a culture exposed to different concentrations of ammonium.

Materials:

  • Cell culture treated with varying concentrations of ammonium chloride

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Suspension Preparation:

    • Collect a representative sample of the cell suspension from the culture.

    • Dilute the cells with PBS to an appropriate concentration for counting.

  • Staining:

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

    • Incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares.

  • Calculation:

    • Calculate the total number of cells (viable + non-viable).

    • Calculate the percentage of viable cells using the following formula:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Mechanisms of Action

Ammonium toxicity in mammalian cells is a multifactorial process involving the disruption of several key cellular pathways.

// Nodes Ammonium [label="Extracellular\nAmmonium (NH₄⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [shape=plaintext, label="Cell Membrane"]; Intracellular_pH [label="↑ Intracellular pH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Altered Metabolism\n(↑ Glycolysis, ↓ TCA cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycosylation [label="Altered Protein\nGlycosylation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ammonium -> Ammonia [label="Diffusion"]; Ammonia -> Intracellular_pH; Intracellular_pH -> Metabolism; Ammonium -> Mitochondria [label="Transport"]; Mitochondria -> ROS; ROS -> Apoptosis; Metabolism -> Glycosylation; Mitochondria -> Apoptosis; } dot Caption: Simplified overview of ammonium toxicity pathways in mammalian cells.

Mechanism of Action:

  • Membrane Transport and pH Disruption: Extracellular ammonium (NH₄⁺) is in equilibrium with its uncharged form, ammonia (NH₃). NH₃ can freely diffuse across the cell membrane, leading to an increase in intracellular pH.[1] This can disrupt the function of pH-sensitive enzymes and cellular processes.

  • Mitochondrial Dysfunction: Ammonium can be transported into mitochondria, where it can interfere with the electron transport chain and lead to mitochondrial dysfunction. This results in increased production of reactive oxygen species (ROS).[6]

  • Oxidative Stress and Apoptosis: The accumulation of ROS creates a state of oxidative stress, which can damage cellular components and trigger the intrinsic apoptotic pathway, leading to programmed cell death.[6]

  • Metabolic Shifts: Increased intracellular pH can alter metabolic pathways, such as increasing the rate of glycolysis while potentially inhibiting the TCA cycle.[5]

  • Impact on Glycosylation: Alterations in metabolism and intracellular pH can affect the synthesis and processing of glycans, leading to changes in the glycosylation patterns of proteins.[3]

Experimental Workflow for Investigating Ammonium Effects

The following diagram illustrates a typical workflow for studying the effects of ammonium on a cell culture.

// Nodes Start [label="Start: Cell Culture\n(e.g., CHO cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with varying\n[NH₄Cl] (0-10 mM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="Daily Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ammonium_Assay [label="Ammonium Assay\n(Colorimetric)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite_Analysis [label="Metabolite Analysis\n(e.g., Glucose, Lactate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Analysis\n(e.g., Western Blot, ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycosylation_Analysis [label="Glycosylation Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Sampling; Sampling -> Viability; Sampling -> Ammonium_Assay; Sampling -> Metabolite_Analysis; Sampling -> Protein_Analysis; Protein_Analysis -> Glycosylation_Analysis; Viability -> Data_Analysis; Ammonium_Assay -> Data_Analysis; Metabolite_Analysis -> Data_Analysis; Glycosylation_Analysis -> Data_Analysis; } dot Caption: A typical experimental workflow for studying the impact of ammonium.

References

Application Notes and Protocols: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a known impurity in the production of Policresulen, a topical antiseptic and hemostatic agent. As regulatory requirements for drug purity become increasingly stringent, the need for well-characterized analytical reference standards for impurities is paramount. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in pharmaceutical analysis. Its primary application is in the identification and quantification of this specific impurity in Policresulen drug substances and products, ensuring their quality, safety, and efficacy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₇H₁₁NO₄S[1]
Molecular Weight 205.23 g/mol [1]
CAS Number 2742982-16-5[1]
Appearance Solid[2]
Purity >98.00%[1]
Solubility Soluble in water. To aid dissolution, vortexing, sonication, or warming in a water bath can be employed.[1]
Storage Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.[1]

Analytical Applications

The primary application of this compound as an analytical reference standard is for the qualitative and quantitative analysis of impurities in Policresulen. It is crucial for method development, validation, and routine quality control testing of the active pharmaceutical ingredient (API) and its finished dosage forms.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the separation and quantification of this compound. The following protocol is based on methods used for the analysis of Policresulen and its impurities.[3][4]

Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS).

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm)
Mobile Phase A 0.01 M Ammonium Acetate in Water
Mobile Phase B Methanol
Gradient A time-based gradient can be optimized. Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm or MS detection
Injection Volume 10 µL

3. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in a known volume of diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution to various concentrations.

4. Sample Preparation:

  • Accurately weigh the Policresulen drug substance or a crushed portion of the drug product.

  • Dissolve in the diluent, sonicate if necessary, and dilute to a known volume.

  • Filter the sample solution through a 0.45 µm filter before injection.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of the impurity in the sample using the calibration curve.

Expected Results:

The retention time and peak area of this compound will be determined. The concentration in a sample can be calculated from the calibration curve.

ParameterExpected Value
Retention Time (t_R) Dependent on the specific gradient program, but expected to be in the range of 5-15 minutes.
Linearity (r²) ≥ 0.999
Limit of Quantification (LOQ) To be determined during method validation.
Limit of Detection (LOD) To be determined during method validation.

Spectroscopic Characterization

UV-Vis Spectroscopy

A solution of this compound in a suitable solvent (e.g., methanol or water) is expected to exhibit UV absorption maxima characteristic of a substituted benzene ring.

ParameterExpected Value
λ_max 1 ~230 nm
λ_max 2 ~280 nm
Molar Absorptivity (ε) To be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide structural confirmation of the reference standard. The expected chemical shifts are influenced by the hydroxyl, methyl, and sulfonic acid groups on the benzene ring.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic CH 6.5 - 7.5Multiplet
Methyl (CH₃) ~2.2Singlet
Hydroxyl (OH) 9.0 - 10.0Broad Singlet
Ammonium (NH₄⁺) ~7.0Broad Singlet

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)
Aromatic C-O 155 - 160
Aromatic C-S 140 - 145
Aromatic C-C 115 - 135
Methyl (CH₃) ~20

Workflow and Diagrams

Experimental Workflow for Impurity Quantification

The following diagram illustrates the general workflow for using this compound as a reference standard for impurity quantification in a pharmaceutical sample.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results StandardPrep Reference Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataProc Data Processing HPLC->DataProc Identification Peak Identification DataProc->Identification Quantification Quantification DataProc->Quantification

Caption: Workflow for impurity analysis using a reference standard.

Logical Relationship in Analytical Method Development

The development of a robust analytical method using a reference standard involves a logical progression of steps to ensure the method is suitable for its intended purpose.

G MethodDev Method Development MethodVal Method Validation MethodDev->MethodVal RoutineTest Routine Testing MethodVal->RoutineTest Report Reporting RoutineTest->Report

Caption: Logical flow of analytical method lifecycle.

Conclusion

This compound is an essential analytical reference standard for the quality control of Policresulen. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to accurately identify and quantify this impurity, thereby ensuring the safety and quality of the final drug product. Adherence to these or similarly validated methods is critical for regulatory compliance.

References

Application Notes and Protocols: Substituted Benzenesulfonic Acids as Doping Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenesulfonic acids and their derivatives, particularly sulfonamides, represent a significant class of compounds in pharmacology. While their primary applications lie in therapeutic areas such as diuretics, antihypertensives, and antibacterials, their potent physiological effects have also led to their misuse as doping agents in sports. This document provides a detailed overview of the application of specific substituted benzenesulfonamides as masking agents in doping, their mechanism of action, and protocols for their synthesis and detection.

The primary use of these compounds in a doping context is not for direct performance enhancement but as masking agents . Diuretics, for instance, increase urine volume, thereby diluting the concentration of other illicit substances and their metabolites, making their detection in anti-doping tests more challenging.[1][2] The World Anti-Doping Agency (WADA) has included a range of diuretics, many of which are benzenesulfonamide derivatives, on its Prohibited List under class S5: Diuretics and Masking Agents.[3][4][5][6][7]

Featured Compounds

This section focuses on three prominent benzenesulfonamide derivatives that are frequently misused as masking agents in sports:

  • Hydrochlorothiazide: A thiazide diuretic.

  • Furosemide: A loop diuretic.[8]

  • Bumetanide: A loop diuretic.

Data Presentation

The following table summarizes key quantitative data for the featured compounds relevant to anti-doping analysis.

CompoundClassWADA StatusMinimum Reporting Level (MRL) in Urine[9][10]Detection Window in Urine
Hydrochlorothiazide Thiazide DiureticProhibited (S5)> 20 ng/mLUp to 120 hours[11]
Furosemide Loop DiureticProhibited (S5)> 20 ng/mLUp to 96 hours[12]
Bumetanide Loop DiureticProhibited (S5)> 20 ng/mLLow ng/mL concentrations detectable[13]

Signaling Pathways and Mechanism of Action

The diuretic effect of these benzenesulfonamide derivatives stems from their ability to inhibit specific ion transporters in the kidneys, leading to increased excretion of water and electrolytes.

Thiazide Diuretics (e.g., Hydrochlorothiazide)

Thiazide diuretics act on the distal convoluted tubule of the nephron, where they block the Na+/Cl- cotransporter (NCC).[1][4][14] This inhibition prevents the reabsorption of sodium and chloride ions, leading to an osmotic increase in water excretion.

Thiazide_Diuretic_Pathway cluster_DCT Distal Convoluted Tubule Cell Lumen Tubular Lumen Na_Cl_in Na+, Cl- Blood Bloodstream NCC Na+/Cl- Cotransporter (NCC) Na_Cl_reabsorption Reabsorption NCC->Na_Cl_reabsorption Urine_Excretion Increased Na+, Cl-, H2O in Urine NCC->Urine_Excretion Leads to HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits Na_Cl_in->NCC

Mechanism of action for Thiazide Diuretics.
Loop Diuretics (e.g., Furosemide, Bumetanide)

Loop diuretics target the thick ascending limb of the Loop of Henle. They inhibit the Na+/K+/2Cl- cotransporter (NKCC2), a key transporter responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride.[15][16][17] This potent inhibition results in a substantial increase in urine output.

Loop_Diuretic_Pathway cluster_TAL Thick Ascending Limb Cell Lumen Tubular Lumen Ions_in Na+, K+, 2Cl- Blood Bloodstream NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Ion_reabsorption Reabsorption NKCC2->Ion_reabsorption Urine_Excretion Increased Na+, K+, Cl-, H2O in Urine NKCC2->Urine_Excretion Leads to Loop_Diuretic Furosemide / Bumetanide Loop_Diuretic->NKCC2 Inhibits Ions_in->NKCC2

Mechanism of action for Loop Diuretics.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and analysis of the featured benzenesulfonamide diuretics.

Synthesis Protocols

1. Synthesis of Hydrochlorothiazide

  • Principle: Hydrochlorothiazide can be synthesized by the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in an aqueous medium.[7][18][19]

  • Materials:

    • 4-Amino-6-chloro-1,3-benzenedisulfonamide

    • Paraformaldehyde

    • Deionized water

    • Reaction vessel with reflux condenser and stirrer

    • Filtration apparatus

  • Procedure:

    • Combine 4-amino-6-chloro-1,3-benzenedisulfonamide and paraformaldehyde in a reaction vessel.

    • Add deionized water to the mixture.

    • Heat the mixture to reflux temperature (95-100°C) and maintain for 2-3 hours with continuous stirring.

    • Cool the reaction mixture to room temperature (25-30°C) and continue stirring for an additional 2-3 hours to allow for precipitation.

    • Filter the precipitated solid and wash thoroughly with deionized water.

    • Dry the resulting crude hydrochlorothiazide. Further purification can be achieved by recrystallization.

2. Synthesis of Furosemide

  • Principle: Furosemide is synthesized from 2,4-dichlorobenzoic acid through a multi-step process involving chlorosulfonation, amination, and subsequent reaction with furfurylamine.[20][21]

  • Materials:

    • 2,4-Dichlorobenzoic acid

    • Chlorosulfonic acid

    • Ammonia

    • Furfurylamine

    • Appropriate solvents and reaction vessels for each step

  • Procedure:

    • Chlorosulfonation: React 2,4-dichlorobenzoic acid with chlorosulfonic acid to yield 4,6-dichloro-3-chlorosulfonyl-benzoic acid.

    • Ammonolysis: Treat the product from the previous step with ammonia to form 4-chloro-5-sulfamoyl-anthranilic acid.

    • Condensation: React the resulting sulfonamide with furfurylamine to produce furosemide.

    • The crude product is then purified, typically by recrystallization from ethanol.

3. Synthesis of Bumetanide

  • Principle: A one-pot synthesis method for bumetanide involves the reductive amination of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid with butyraldehyde.[3][5][22]

  • Materials:

    • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

    • Butyraldehyde

    • Methanol

    • 10% Palladium on carbon (catalyst)

    • Autoclave

    • Filtration apparatus

    • n-Hexane

  • Procedure:

    • In an autoclave, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, and 10% palladium on carbon in methanol.

    • Flush the autoclave with nitrogen and then with hydrogen gas.

    • Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed (approximately 6 hours), stop the reaction and cool to room temperature.

    • Filter the catalyst under a nitrogen blanket.

    • Concentrate the filtrate and dilute the resulting semi-solid mass with n-hexane.

    • Cool the mixture to below 10°C and filter the precipitated bumetanide.

Analytical Protocols for Detection in Urine

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS is the gold standard for the detection and quantification of diuretics in urine for anti-doping purposes due to its high sensitivity and selectivity.[11][12][23][24][25]

Analytical_Workflow Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (e.g., SPE or LLE) Urine_Sample->Sample_Prep LC_Separation Liquid Chromatography (Separation of Analytes) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->MS_Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS Analysis) MS_Ionization->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

General workflow for diuretic analysis.
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation (General Procedure):

    • Internal Standard: Spike urine samples with a known concentration of a deuterated internal standard (e.g., furosemide-d5) for accurate quantification.[26]

    • Extraction: Perform either liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[27][28]

    • Reconstitution: Evaporate the extract to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Method Parameters (Illustrative Example):

    • Column: A C18 reversed-phase column is commonly used.[27]

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[28][29]

    • Ionization Mode: ESI can be operated in either positive or negative mode depending on the analyte. For instance, hydrochlorothiazide is often analyzed in negative ion mode.[30]

    • MS/MS Detection: Monitor specific precursor-to-product ion transitions for each diuretic and its internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentration of the diuretic in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Results are reported in ng/mL and compared against the WADA MRL.

Conclusion

The use of substituted benzenesulfonic acid derivatives, particularly sulfonamide diuretics, as masking agents is a significant issue in sports anti-doping. Understanding their mechanisms of action, along with robust and sensitive analytical methods for their detection, is crucial for maintaining the integrity of sport. The protocols and information provided in this document are intended to support researchers, scientists, and drug development professionals in their efforts to study and combat the misuse of these compounds.

References

Application Notes and Protocols for Viral Replication Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiviral therapeutics is a cornerstone of modern medicine and public health. A critical step in the discovery and development of novel antiviral agents is the robust and reproducible assessment of their ability to inhibit viral replication in a cell-based environment. This document provides detailed application notes and protocols for several widely used in vitro assays designed to quantify the inhibition of viral replication. These assays are fundamental for screening compound libraries, determining the potency of lead candidates, and elucidating mechanisms of action.

The protocols described herein cover a range of methodologies, from traditional cytopathic effect (CPE) and plaque reduction assays to more contemporary reporter gene and quantitative PCR-based approaches. Each assay has distinct advantages and is suited for different viruses and research questions. Proper selection and execution of these assays are paramount for generating high-quality, reliable data to drive antiviral drug development programs forward.

Key Experimental Protocols

Several distinct methodologies are routinely employed to assess the efficacy of antiviral compounds. The choice of assay depends on the specific virus, the host cell line, the desired throughput, and the nature of the viral life cycle. Below are detailed protocols for the most common and robust viral replication inhibition assays.

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a widely used method for screening antiviral compounds. It is based on the ability of a compound to protect host cells from the visible morphological changes and cell death induced by a virus.[1][2]

Principle: In a multi-well plate format, susceptible host cells are infected with a virus in the presence of varying concentrations of a test compound. If the compound is effective, it will inhibit viral replication and thus prevent or reduce the virus-induced CPE. Cell viability is then quantified using a variety of methods, such as staining with crystal violet or using metabolic assays like the MTT or ATP-based assays.[3][4]

Protocol:

  • Cell Seeding:

    • On the day prior to the experiment, seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer on the day of infection.[5] For example, seed 7 x 10^4 cells per well.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in cell culture medium. It is common to perform a two-fold or ten-fold dilution series.

    • Also, prepare a positive control (a known antiviral drug) and a negative control (vehicle, e.g., DMSO).[7]

  • Infection and Treatment:

    • On the day of the experiment, remove the growth medium from the cell monolayer.

    • Add the diluted compounds to the respective wells.

    • Subsequently, add the virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

    • Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).[2]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).

  • Quantification of CPE:

    • Crystal Violet Staining:

      • Gently wash the wells with phosphate-buffered saline (PBS).

      • Fix the cells with 10% formalin for 15 minutes.

      • Stain the cells with 0.5% crystal violet solution for 20 minutes.

      • Thoroughly wash the plate with water to remove excess stain and allow it to dry.

      • Solubilize the stain with methanol or a similar solvent and read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Metabolic Assays (e.g., MTT, MTS, or ATP-based):

      • Follow the manufacturer's instructions for the specific cell viability assay kit. These assays measure metabolic activity, which correlates with the number of viable cells.

Data Analysis: The percentage of CPE inhibition is calculated relative to the virus control (0% inhibition) and cell control (100% inhibition). The 50% effective concentration (EC50) or inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

The plaque reduction assay is a quantitative method used to determine the effect of an antiviral compound on the production of infectious virus particles.[3][8]

Principle: A confluent monolayer of host cells is infected with a known titer of virus in the presence of a test compound. The cells are then overlaid with a semi-solid medium (e.g., agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells. This results in the formation of localized areas of cell death or "plaques," each initiated by a single infectious virus particle. The number and size of plaques are then counted to determine the viral titer.[9]

Protocol:

  • Cell Seeding:

    • Seed a 6-well or 12-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compound in culture medium.

    • Dilute the virus stock to a concentration that will yield a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Remove the growth medium and wash the cell monolayer with PBS.

    • Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[9]

  • Overlay:

    • After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of the test compound.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with a solution such as crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.[10]

Principle: Host cells are infected with a virus and treated with different concentrations of a test compound. After a single round of viral replication, the supernatant and/or the cells are harvested, and the amount of progeny virus is quantified using a titration method such as a TCID50 assay or a plaque assay.

Protocol:

  • Cell Seeding and Infection:

    • Seed cells in a multi-well plate and infect with the virus at a specific MOI.

    • Add serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate for a period that allows for one complete replication cycle of the virus.

  • Harvesting:

    • Collect the cell culture supernatant. For some viruses, it may be necessary to lyse the cells to release intracellular virions.

  • Quantification of Viral Titer:

    • Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.

Data Analysis: The viral titer for each compound concentration is compared to the virus control. The IC50 is the concentration of the compound that reduces the viral yield by 50%.

Quantitative PCR (qPCR) Based Assay

This assay quantifies the amount of viral nucleic acid (DNA or RNA) as a measure of viral replication.[11]

Principle: Host cells are infected and treated with the test compound. At a specific time point post-infection, total nucleic acids are extracted from the cells or the supernatant. The amount of viral DNA or RNA is then quantified using real-time PCR with primers and probes specific to the viral genome.

Protocol:

  • Cell Culture, Infection, and Treatment:

    • Follow the same initial steps as for the virus yield reduction assay.

  • Nucleic Acid Extraction:

    • At the desired time post-infection, extract total DNA or RNA from the cells and/or supernatant using a commercial kit.

  • qPCR:

    • Perform reverse transcription if the virus has an RNA genome.

    • Set up the qPCR reaction with viral-specific primers, a fluorescent probe, and the extracted nucleic acid.

    • Run the qPCR on a real-time PCR instrument.

Data Analysis: The amount of viral nucleic acid is quantified relative to a standard curve. The percentage of inhibition is calculated for each compound concentration, and the IC50 is determined.

Reporter Gene Assay

Reporter gene assays utilize genetically engineered viruses that express a reporter protein (e.g., luciferase or green fluorescent protein) as a surrogate for viral replication.

Principle: Cells are infected with a reporter virus in the presence of the test compound. The level of reporter protein expression is directly proportional to the extent of viral replication. Inhibition of replication results in a decrease in the reporter signal. This method is particularly well-suited for high-throughput screening (HTS).

Protocol:

  • Cell Seeding and Infection:

    • Seed cells in an opaque-walled 96-well or 384-well plate (for luciferase assays) or a clear-bottom plate (for GFP assays).

    • Infect the cells with the reporter virus and add the test compounds.

  • Incubation:

    • Incubate the plates for a period sufficient for reporter gene expression (typically 24-72 hours).

  • Signal Detection:

    • Luciferase: Add a luciferase substrate and measure the luminescence using a luminometer.

    • GFP: Measure the fluorescence using a fluorescence plate reader or an imaging cytometer.

Data Analysis: The reporter signal for each compound concentration is normalized to the virus control. The IC50 is the concentration of the compound that reduces the reporter signal by 50%.

Data Presentation

Quantitative data from viral replication inhibition assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Antiviral Activity and Cytotoxicity of Test Compounds

Compound IDTarget VirusAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound AInfluenza ACPE Inhibition1.2>100>83.3
Compound BInfluenza APlaque Reduction0.8>100>125
Compound CDengue VirusqPCR5.67513.4
Positive CtrlInfluenza ACPE Inhibition0.1>100>1000

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a cell-based viral replication inhibition assay.

Viral_Replication_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding 1. Seed Host Cells in Microplate infection 4. Infect Cells and Add Compound cell_seeding->infection compound_prep 2. Prepare Serial Dilutions of Test Compound compound_prep->infection virus_prep 3. Prepare Virus Inoculum virus_prep->infection incubation 5. Incubate for Defined Period infection->incubation cpe CPE/Viability Assay incubation->cpe plaque Plaque Assay incubation->plaque yield Virus Yield Assay incubation->yield qpcr qPCR incubation->qpcr reporter Reporter Assay incubation->reporter data_analysis 6. Quantify Inhibition cpe->data_analysis plaque->data_analysis yield->data_analysis qpcr->data_analysis reporter->data_analysis ic50 7. Determine IC50/EC50 data_analysis->ic50

Caption: General workflow for a viral replication inhibition assay.

Signaling Pathways as Antiviral Targets

Viruses exploit numerous host cell signaling pathways to facilitate their life cycle. These pathways represent attractive targets for antiviral drug development. The following diagram illustrates key stages of the viral life cycle and associated signaling pathways that can be targeted by inhibitors.

Viral_Lifecycle_Targets cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Assembly & Egress cluster_inhibitors Antiviral Drug Targets attachment Attachment fusion Membrane Fusion attachment->fusion endocytosis Endocytosis attachment->endocytosis uncoating Uncoating fusion->uncoating endocytosis->uncoating genome_rep Genome Replication uncoating->genome_rep transcription Transcription & Translation genome_rep->transcription assembly Virion Assembly transcription->assembly egress Egress (Budding/Lysis) assembly->egress entry_inhib Entry Inhibitors entry_inhib->attachment entry_inhib->fusion entry_inhib->endocytosis polymerase_inhib Polymerase Inhibitors polymerase_inhib->genome_rep protease_inhib Protease Inhibitors protease_inhib->assembly integrase_inhib Integrase Inhibitors integrase_inhib->genome_rep Retroviruses release_inhib Release Inhibitors release_inhib->egress

Caption: Key stages of the viral life cycle as targets for antiviral drugs.

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, as a sulfonic acid salt, is generally expected to be soluble in water and polar organic solvents. The presence of the sulfonic acid group enhances its polarity and ability to form hydrogen bonds with water molecules. Its solubility is influenced by factors such as temperature and the pH of the solution.

Q2: I am having trouble dissolving this compound in water at room temperature. What should I do?

A2: If you are experiencing difficulty dissolving the compound, you can try several techniques to improve its solubility. Gently heating the solution, for example to 37°C, can help. Additionally, using an ultrasonic bath can aid in the dissolution process. It is also important to ensure the compound is of high purity, as impurities can sometimes affect solubility.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: Based on the chemical structure, polar solvents are the most suitable for dissolving this compound. Water is a good starting point. For higher concentrations or if aqueous solubility is limited, polar organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) can be tested. It is recommended to first test solubility in a small amount of solvent.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of sulfonic acids can be pH-dependent. For this compound, the presence of the phenolic hydroxyl group and the sulfonic acid group means that the overall charge of the molecule can change with pH. While sulfonic acids are strong acids and typically ionized, the phenolic hydroxyl group is weakly acidic. Experimenting with buffered solutions at different pH values may help to determine the optimal pH for solubility.

Q5: Can I heat the compound to improve solubility? If so, to what temperature?

A5: Yes, heating can increase the solubility of many compounds, including sulfonic acid salts. A recommended starting point is to gently warm the solution to 37°C. For some compounds, higher temperatures may be required, but it is crucial to be aware of the compound's thermal stability to avoid degradation. Many sulfonic acids exhibit good thermal stability, making them suitable for applications at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound is not dissolving in water at the desired concentration. Low intrinsic solubility at room temperature.1. Gently heat the solution (e.g., to 37°C) with stirring.2. Use an ultrasonic bath to aid dissolution.3. Try a different solvent or a co-solvent system (see Experimental Protocols).
A precipitate forms after the solution cools down. Supersaturation was achieved at a higher temperature, and the compound is crashing out at room temperature.1. Prepare a more dilute solution.2. Maintain the solution at a slightly elevated temperature if the experimental conditions allow.3. Consider using a co-solvent to increase solubility at room temperature.
The pH of the solution changes upon adding the compound. The compound itself is acidic.Use a buffered solution to maintain a constant pH, which can also help with consistent solubility.
Incomplete dissolution is observed even with heating and sonication. The desired concentration may exceed the maximum solubility in the chosen solvent.1. Determine the maximum solubility by gradually adding the compound to a known volume of solvent until no more dissolves.2. Consider using a different solvent system (e.g., a co-solvent).

Solubility Data

Solvent Solvent Type Expected Solubility Notes
WaterPolar ProticSolubleSolubility is temperature-dependent.
EthanolPolar ProticLikely SolubleA good co-solvent with water.
MethanolPolar ProticLikely SolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleA strong solvent for many organic compounds.
AcetonePolar AproticSparingly Soluble to InsolubleLess polar than the other solvents listed.
HexaneNonpolarInsoluble"Like dissolves like" principle suggests poor solubility.

Experimental Protocols

Protocol for Improving Solubility Using Heat and Sonication
  • Weigh the desired amount of this compound.

  • Add the compound to the desired volume of solvent in a suitable container.

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the compound has not fully dissolved, place the container in a water bath heated to 37°C.

  • Continue stirring for another 10-15 minutes.

  • If dissolution is still incomplete, place the container in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution for any remaining solid particles.

  • If the solution is clear, allow it to cool to room temperature and observe for any precipitation.

Protocol for Improving Solubility Using a Co-Solvent System
  • Select a water-miscible organic solvent in which this compound is expected to have higher solubility (e.g., ethanol or DMSO).

  • Prepare a concentrated stock solution of the compound in the chosen organic solvent.

  • Slowly add the aqueous buffer or medium to the concentrated organic stock solution while stirring.

  • Alternatively, prepare the final desired concentration by mixing the appropriate volumes of the aqueous solvent and the organic solvent before adding the compound.

  • Observe the solution for any signs of precipitation. The final percentage of the organic solvent should be kept as low as possible and be compatible with the intended downstream application.

Visualizations

experimental_workflow start Start: Undissolved Compound add_solvent Add Solvent (e.g., Water) start->add_solvent stir Stir at Room Temperature add_solvent->stir check1 Completely Dissolved? stir->check1 heat Heat Solution (e.g., 37°C) check1->heat No end_success End: Solubilized Compound check1->end_success Yes sonicate Ultrasonicate heat->sonicate check2 Completely Dissolved? sonicate->check2 add_cosolvent Add Co-solvent (e.g., Ethanol) check2->add_cosolvent No check2->end_success Yes check3 Completely Dissolved? add_cosolvent->check3 check3->end_success Yes end_fail End: Concentration Exceeds Maximum Solubility check3->end_fail No

Caption: Workflow for improving the solubility of this compound.

Technical Support Center: Degradation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the biodegradation of 4-Hydroxy-2-methylbenzenesulfonic acid?

A1: Based on studies of similar sulfonated aromatic compounds, the initial steps of aerobic biodegradation likely involve an enzymatic attack on the aromatic ring. A common mechanism is initiated by a dioxygenase, leading to the formation of a catechol-like intermediate. For 4-Hydroxy-2-methylbenzenesulfonic acid, this would likely be 4-sulfocatechol. Subsequently, the ring is cleaved, and the sulfonate group is removed.

Q2: Can this compound salt be degraded by Advanced Oxidation Processes (AOPs)?

A2: Yes, AOPs are effective for the degradation of recalcitrant organic compounds like this compound salt.[1][2] Processes such as Fenton (Fe²⁺/H₂O₂) and photo-Fenton are capable of generating highly reactive hydroxyl radicals (•OH) that can mineralize the compound.[1][3] The efficiency of these processes is highly dependent on experimental conditions.

Q3: What are the potential intermediates in the anaerobic degradation of compounds structurally similar to 4-Hydroxy-2-methylbenzenesulfonic acid?

A3: In anaerobic environments, the degradation of aromatic compounds often proceeds through different intermediates. For example, the anaerobic metabolism of m-cresol, a structurally related compound, has been shown to involve the formation of 4-hydroxy-2-methylbenzoic acid through CO₂ incorporation.[4] This suggests that carboxylation might be an initial step before ring cleavage under methanogenic conditions.[4]

Troubleshooting Guides

Issue 1: Low degradation efficiency in biodegradation experiments.
Possible Cause Troubleshooting Step
Inadequate microbial consortium Use an enriched microbial culture from a site contaminated with similar sulfonated compounds. Acclimatize the culture by gradually increasing the concentration of the target compound.
Substrate toxicity High concentrations of the compound may be toxic to the microorganisms. Start with a lower concentration and monitor cell viability.
Nutrient limitation Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements. The ammonium salt itself provides a nitrogen source.
Sub-optimal pH or temperature Optimize the pH and temperature of the incubation based on the requirements of the microbial consortium. Most bacterial degradation occurs optimally between pH 6.5-7.5 and 25-35°C.
Issue 2: Inconsistent results with Advanced Oxidation Processes (AOPs).
Possible Cause Troubleshooting Step
Incorrect pH The Fenton process is highly pH-dependent, with optimal degradation typically occurring in acidic conditions (around pH 3-4).[3][5] Adjust the pH of your solution before adding the Fenton reagents.
Sub-optimal H₂O₂ dosage An insufficient amount of hydrogen peroxide will limit the generation of hydroxyl radicals. Conversely, an excess can lead to scavenging of •OH radicals.[1] Perform preliminary experiments to determine the optimal [H₂O₂]/[substrate] ratio.
Improper catalyst (Fe²⁺) concentration The concentration of Fe²⁺ is crucial for the Fenton reaction. A low concentration will result in a slow reaction rate, while an excessively high concentration can also have a scavenging effect.
Presence of radical scavengers Other substances in the matrix, such as certain ions or organic matter, can compete for hydroxyl radicals, reducing the degradation efficiency.[2] Consider purifying the sample or increasing the oxidant dose.

Experimental Protocols & Data

Representative Biodegradation Rates of Structurally Similar Compounds

The following table summarizes biodegradation data for compounds structurally related to 4-Hydroxy-2-methylbenzenesulfonic acid, providing an indication of expected degradation timelines.

CompoundHalf-life (in aquatic environment)Reference
Quaternary Ammonium Salts (general)0.5 to 1.6 days[6]
Linear Alkylbenzenesulfonates (LAS)Varies with alkyl chain length[7]
Optimized Conditions for AOP Degradation of a Related Compound (4-Hydroxybenzoic acid)

This data provides a starting point for optimizing the AOP-mediated degradation of 4-Hydroxy-2-methylbenzenesulfonic acid.

ParameterOptimal ValueReference
pH ~3.5[3]
[Fe²⁺] 0.125 mmoles/L (7 ppm)[3]
[H₂O₂]/[COD] ratio 6.4[3]
Methodology for a Typical Fenton Oxidation Experiment
  • Solution Preparation: Prepare an aqueous solution of this compound salt of a known concentration.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 3.5) using sulfuric acid or sodium hydroxide.[2]

  • Catalyst Addition: Add the required amount of a ferrous salt solution (e.g., FeSO₄·7H₂O) to the reaction vessel and mix thoroughly.[2]

  • Initiation of Oxidation: Add the predetermined volume of hydrogen peroxide to initiate the degradation reaction.

  • Sampling: At specific time intervals, withdraw samples and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a scavenger like sodium sulfite).

  • Analysis: Analyze the concentration of the parent compound and any potential intermediates using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Proposed Aerobic Biodegradation Pathway

G cluster_pathway Proposed Aerobic Biodegradation Pathway 4-Hydroxy-2-methylbenzenesulfonic_acid 4-Hydroxy-2-methyl- benzenesulfonic acid Intermediate_Catechol Substituted Sulfocatechol 4-Hydroxy-2-methylbenzenesulfonic_acid->Intermediate_Catechol Dioxygenase Ring_Cleavage_Products Ring Cleavage Products Intermediate_Catechol->Ring_Cleavage_Products Dioxygenase (Ring Cleavage) Desulfonation Desulfonation Ring_Cleavage_Products->Desulfonation Hydrolysis Central_Metabolism Central Metabolism (e.g., TCA Cycle) Desulfonation->Central_Metabolism Further Degradation

Caption: Proposed aerobic biodegradation pathway for 4-Hydroxy-2-methylbenzenesulfonic acid.

Advanced Oxidation Process (Fenton Reaction) Workflow

G cluster_workflow Fenton Oxidation Workflow Start Start: Aqueous Solution of Target Compound pH_Adjustment Adjust pH to ~3.5 Start->pH_Adjustment Add_Fe Add Fe²⁺ Catalyst pH_Adjustment->Add_Fe Add_H2O2 Add H₂O₂ Add_Fe->Add_H2O2 Reaction Degradation Reaction Add_H2O2->Reaction Quench Quench Reaction (e.g., add NaOH) Reaction->Quench At time intervals Analysis Analyze Sample (HPLC, GC-MS) Quench->Analysis End End Analysis->End

Caption: General experimental workflow for Fenton-based degradation studies.

Logical Relationship in Troubleshooting AOPs

G cluster_troubleshooting Troubleshooting Logic for AOPs Problem Low Degradation Efficiency Check_pH Is pH acidic (e.g., ~3-4)? Problem->Check_pH Check_H2O2 Is [H₂O₂] optimal? Check_pH->Check_H2O2 Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Fe Is [Fe²⁺] optimal? Check_H2O2->Check_Fe Yes Optimize_H2O2 Optimize [H₂O₂] Check_H2O2->Optimize_H2O2 No Check_Scavengers Are scavengers present? Check_Fe->Check_Scavengers Yes Optimize_Fe Optimize [Fe²⁺] Check_Fe->Optimize_Fe No Pretreat_Sample Pre-treat sample Check_Scavengers->Pretreat_Sample Yes

Caption: Decision-making flowchart for troubleshooting AOP experiments.

References

Long-term storage and stability of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound salt powder and its solutions?

A1: For long-term stability, the solid powder form of this compound salt should be stored at -20°C.[1] Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. Recommended storage temperatures for solutions are -80°C for up to 6 months and -20°C for up to 1 month.[2]

Q2: What solvents are suitable for preparing solutions of this compound salt?

A2: The choice of solvent depends on the experimental requirements. While specific solubility data is limited, you should select a solvent in which the compound is adequately soluble and stable. To aid dissolution, it is acceptable to gently warm the solution to 37°C and use an ultrasonic bath.[2] Always use high-purity, anhydrous solvents if possible, to minimize potential degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound salt should not be stored or mixed with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[1] Such materials can promote degradation of the compound.

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways are not extensively documented in the provided literature, potential degradation could occur through oxidation of the hydroxyl group, desulfonation, or reactions involving the ammonium counter-ion, especially at elevated temperatures or in the presence of incompatible substances. Under fire conditions, the compound may decompose and emit toxic fumes.[1]

Q5: How can I tell if my solution has degraded?

A5: Signs of degradation can include a change in color, the formation of precipitates, or a decrease in performance in your assay. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to measure the concentration of the parent compound and detect the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the solution upon storage. The solution may be supersaturated, or the storage temperature is too high, leading to decreased solubility or degradation.Try preparing a more dilute solution. Ensure the solution is stored at the recommended -80°C.[2] If precipitate persists, it may be a degradant; analyze the solution using HPLC.
The solution has changed color (e.g., yellowing). This is often a sign of oxidation or other chemical degradation.Discard the solution and prepare a fresh stock. To prevent this, consider de-gassing the solvent before use or storing the solution under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results in my experiments. This could be due to degradation of the compound, leading to a lower effective concentration, or interference from degradation products. Repeated freeze-thaw cycles can also contribute to degradation.Prepare fresh solutions from solid material. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Verify the concentration of your solution using a validated analytical method.
Difficulty dissolving the compound. The compound may have low solubility in the chosen solvent at room temperature.Gently warm the solution to 37°C and use sonication to aid dissolution.[2] Ensure you have not exceeded the solubility limit.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Salt

This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound salt solutions.

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • This compound salt reference standard
  • High-purity water and acetonitrile
  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • UV Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the compound)
  • Gradient Elution:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 95% B
  • 25-30 min: 95% B
  • 30-31 min: 95% to 5% B
  • 31-35 min: 5% B (re-equilibration)

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase A at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
  • Sample Preparation: Dilute the test solution to be within the calibration range using mobile phase A.
  • Analysis: Inject the standards and samples onto the HPLC system.
  • Data Evaluation: Quantify the peak area of the parent compound and monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Check Solution Appearance (Color, Precipitate) start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Precipitate or Color Change analyze_hplc Analyze by HPLC check_solution->analyze_hplc No Visible Change aliquot Aliquot for Single Use prepare_fresh->aliquot aliquot->analyze_hplc Test New Solution degraded Degradation Confirmed analyze_hplc->degraded < 95% Purity or Extra Peaks stable Solution is Stable analyze_hplc->stable > 95% Purity discard Discard Old Solution degraded->discard troubleshoot_assay Troubleshoot Other Assay Parameters stable->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential_Degradation_Pathways parent 4-Hydroxy-2-methyl- benzenesulfonic acid oxidized Oxidized Products (e.g., Quinone-like structures) parent->oxidized Oxidation (e.g., air, light) desulfonated Desulfonated Product (m-Cresol) parent->desulfonated Hydrolysis (e.g., strong acid/base) other Other Degradants parent->other Other Reactions

Caption: Potential degradation pathways for the compound.

References

Troubleshooting protease inhibition assays with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in protease inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant to protease inhibition?

This compound is documented as an impurity of Policresulen.[1][2][3] Policresulen is a known potent inhibitor of NS2B/NS3 protease, with a reported IC50 of 0.48 μg/mL, and it acts as a competitive inhibitor.[1][3] Therefore, when working with Policresulen, the presence of this impurity could influence experimental outcomes. Researchers studying this compound directly as a potential inhibitor should be aware of its chemical properties and potential for assay interference.

Q2: What is the expected mechanism of inhibition for compounds related to this compound?

While the exact mechanism for this compound is not documented, its parent compound, Policresulen, acts as a competitive inhibitor of the NS2B/NS3 protease.[1][3] Generally, competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.[4]

Q3: Are there known stability or solubility issues with this compound?

According to its safety data sheet, this compound is stable under recommended storage conditions.[5] For stock solutions, it is advised to dissolve the compound in an appropriate solvent and store it in aliquots to avoid repeated freeze-thaw cycles. If solubility is an issue, gentle warming to 37°C and sonication may help.[1] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]

Q4: Can the ammonium salt component of the compound affect my assay?

Yes, high concentrations of ammonium salts can inhibit the production of proteases in some bacterial systems and may influence the activity of the purified enzyme itself.[6] It is crucial to include proper vehicle controls in your experimental design to account for any effects of the salt or the solvent on the protease activity.

Troubleshooting Guide

Issue 1: High Background Signal in the Assay

Q: My negative control wells (without inhibitor) show a very high signal. What could be the cause?

High background can obscure the signal from your inhibitor and reduce the sensitivity of your assay. Common causes include:

  • Compound Autofluorescence: As a phenolic compound, this compound may possess intrinsic fluorescence, especially when excited with UV or blue light, which is common in fluorescence-based assays.[7][8]

  • Contaminated Reagents: Buffers, substrates, or the enzyme itself might be contaminated.

  • Sub-optimal Assay Conditions: The pH or temperature of the assay may not be optimal for the specific protease, leading to non-specific substrate cleavage.

  • Substrate Instability: The substrate may be degrading spontaneously under the assay conditions.

Troubleshooting Steps:

  • Run a Compound Interference Control: Prepare a well with all assay components except the enzyme, and add your compound. Measure the fluorescence. A high signal indicates that your compound is autofluorescent at the assay's excitation/emission wavelengths.

  • Check Reagent Purity: Prepare fresh buffers and substrate solutions. Ensure the enzyme stock is pure.

  • Optimize Assay Buffer: Verify that the pH of your assay buffer is optimal for your protease. Some proteases have very narrow pH ranges for maximal activity.

  • Run a "Substrate Only" Control: In a well with only the assay buffer and the substrate, monitor the signal over time. A significant increase indicates substrate instability.

Issue 2: No Inhibition or Weaker than Expected Inhibition

Q: I am not observing any inhibition, or the IC50 is much higher than expected. What should I check?

This could be due to a variety of factors, from the compound itself to the experimental setup.

  • Low Compound Potency: this compound may simply be a weak or non-inhibitor for your specific protease.

  • Enzyme Concentration Too High: If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to see a significant effect.

  • Substrate Concentration: In competitive inhibition, a high substrate concentration can outcompete the inhibitor, leading to an apparent decrease in potency.[1]

  • Incorrect Assay Conditions: The pH, temperature, or incubation time may not be suitable for the inhibitor to bind effectively.

  • Compound Degradation: The compound may not be stable in the assay buffer over the course of the experiment.

Troubleshooting Steps:

  • Perform a Positive Control: Always include a known inhibitor for your protease to ensure the assay is working correctly.

  • Optimize Enzyme Concentration: Titrate your enzyme to find the lowest concentration that gives a robust signal.

  • Check Substrate Concentration: Ideally, the substrate concentration should be at or below its Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.

  • Verify Compound Integrity: Prepare fresh dilutions of your compound for each experiment.

Issue 3: High Variability Between Replicates

Q: My replicate wells show very different results. How can I improve the reproducibility of my assay?

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[9]

  • Well-to-Well Variation: Differences in temperature or evaporation across the microplate can affect reaction rates.

  • Reagent Mixing: Incomplete mixing of reagents in the wells can lead to inconsistent results.

  • Air Bubbles: Bubbles in the wells can interfere with the light path in fluorescence or absorbance readers.[9]

Troubleshooting Steps:

  • Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.

  • Use a Master Mix: Prepare a master mix of common reagents (buffer, enzyme, substrate) to add to the wells, reducing pipetting variability between wells.[9]

  • Ensure Proper Mixing: After adding all reagents, gently mix the contents of the wells, for example, by using a plate shaker or by gently pipetting up and down.

  • Check for Bubbles: Before reading the plate, visually inspect it for air bubbles and remove them if necessary.

Quantitative Data Summary

There is no publicly available data on the direct protease inhibitory activity (e.g., IC50) of this compound. It is primarily known as an impurity of Policresulen. The inhibitory data for Policresulen is provided below for context. Researchers should determine the IC50 of this compound empirically for their specific protease of interest.

Table 1: Inhibitory Activity of Policresulen (for reference)

Compound Target Protease IC50 Inhibition Type Reference

| Policresulen | DENV2 NS2B/NS3 | 0.48 µg/mL | Competitive |[1][3] |

Table 2: Template for Experimental Data

Compound Protease Target Substrate Conc. (µM) Enzyme Conc. (nM) IC50 (µM) Hill Slope
This compound [User Defined]

| [Positive Control] | [User Defined] | | | | |

Experimental Protocols

General Protocol for a Fluorescence-Based Protease Inhibition Assay

This protocol provides a general framework for determining the IC50 of a test compound using a fluorogenic peptide substrate.

Materials:

  • Protease of interest

  • Fluorogenic peptide substrate specific to the protease

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme, may contain salts like NaCl and additives like DTT or a detergent)

  • Test Compound (this compound)

  • Known Protease Inhibitor (Positive Control)

  • Vehicle (Solvent used to dissolve the compound, e.g., DMSO)

  • Black, flat-bottom 96-well microplate (for fluorescence assays)[9]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your test compound and positive control in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare the assay buffer and bring it to the optimal temperature for the assay.

    • Dilute the protease and substrate in the assay buffer to their desired working concentrations.

  • Assay Setup:

    • Create a serial dilution of your test compound and positive control in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.1 µM.

    • In a 96-well plate, add the following to the appropriate wells (e.g., in triplicate):

      • Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.

      • Negative Control (100% Activity): 50 µL Assay Buffer containing vehicle + 50 µL Enzyme Solution.

      • Test Compound Wells: 50 µL of each dilution of the test compound + 50 µL Enzyme Solution.

      • Positive Control Wells: 50 µL of each dilution of the positive control + 50 µL Enzyme Solution.

    • Pre-incubate the plate for 15-30 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the substrate solution to all wells to start the reaction. The final volume in each well will be 150 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme_inhibitor Add Enzyme & Inhibitor to Plate prep_reagents->add_enzyme_inhibitor prep_compounds Prepare Compound Dilutions prep_compounds->add_enzyme_inhibitor pre_incubate Pre-incubate (15-30 min) add_enzyme_inhibitor->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate read_plate Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: A generalized workflow for a protease inhibition assay.

Troubleshooting Logic

troubleshooting_logic cluster_high_bg High Background Signal cluster_no_inhibition No / Weak Inhibition cluster_variability High Variability start Problem Encountered check_autofluor Is compound autofluorescent? start->check_autofluor check_positive_control Does positive control work? start->check_positive_control check_pipetting Check pipette calibration start->check_pipetting check_reagents Are reagents contaminated? check_autofluor->check_reagents check_substrate Is substrate unstable? check_reagents->check_substrate check_enzyme_conc Is enzyme conc. too high? check_positive_control->check_enzyme_conc check_substrate_conc Is substrate conc. too high? check_enzyme_conc->check_substrate_conc use_master_mix Use master mix? check_pipetting->use_master_mix check_bubbles Check for air bubbles use_master_mix->check_bubbles

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Optimizing Benzenesulfonic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzenesulfonic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Yield of Benzenesulfonic Acid

Question: I am getting a low yield or no desired product in my sulfonation reaction. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in a sulfonation reaction is a common issue that can stem from several factors related to the reaction equilibrium, reagent quality, and reaction conditions.

Troubleshooting Steps:

  • Reversibility of the Reaction: The sulfonation of aromatic compounds is a reversible reaction. The presence of water, a byproduct of the reaction when using sulfuric acid, can shift the equilibrium back to the reactants, leading to lower yields.[1][2]

    • Solution: To drive the reaction forward, it is crucial to remove the water as it forms. This can be achieved by:

      • Using a dehydrating agent like thionyl chloride (SOCl₂), which reacts with water to produce gaseous HCl and SO₂ that can be removed.[3]

      • Employing an azeotropic distillation setup to continuously remove water from the reaction mixture.

      • Using fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) as the sulfonating agent, as these do not produce water as a byproduct.[2][4]

  • Concentration of Sulfonating Agent: The concentration of the sulfonating agent is critical. If the concentration of sulfuric acid drops below a certain level (the π value), the reaction will stop.[5]

    • Solution: Use concentrated sulfuric acid (96-98%) or oleum. Ensure that your starting materials are as dry as possible to prevent dilution of the acid.

  • Reaction Temperature: The reaction temperature influences the reaction rate and equilibrium.

    • Solution: While higher temperatures can increase the reaction rate, they can also promote side reactions and the reverse reaction. The optimal temperature depends on the specific substrate and sulfonating agent. For benzene sulfonation with concentrated sulfuric acid, heating under reflux is often required.[6] When using the more reactive fuming sulfuric acid, a lower temperature (e.g., 40°C) is sufficient.[6]

  • Purity of Reagents: Impurities in the starting materials, especially water, can significantly impact the reaction.

    • Solution: Use dry benzene and high-purity sulfonating agents.

2. High Levels of Diphenyl Sulfone Byproduct

Question: My product is contaminated with a significant amount of diphenyl sulfone. How can I minimize the formation of this byproduct?

Answer:

Diphenyl sulfone is a common byproduct in sulfonation reactions, formed by the reaction of benzenesulfonic acid with another molecule of benzene. Its formation is influenced by reaction temperature and the choice of sulfonating agent.

Troubleshooting Steps:

  • Control Reaction Temperature: Higher reaction temperatures tend to favor the formation of diphenyl sulfone.[4]

    • Solution: Maintain the recommended temperature for your specific reaction. For instance, when using chlorosulfonic acid to synthesize benzenesulfonyl chloride, keeping the temperature between 20-25°C is recommended to minimize sulfone formation.[7]

  • Order of Reagent Addition: The way reagents are mixed can impact side reactions.

    • Solution: When using chlorosulfonic acid, it is crucial to add the benzene to the acid, not the other way around, to minimize sulfone formation.[7]

  • Use of Inhibitors: Certain additives can suppress the formation of sulfones.

    • Solution: Adding a small amount of acetic anhydride has been shown to suppress sulfone formation.[8] Another approach is to add sodium sulfite to the reaction mixture.[9] In some industrial processes, adding sodium benzenesulfonate can also inhibit the formation of diphenyl sulfone.[10]

3. Hydrolysis of Benzenesulfonyl Chloride During Workup

Question: I am synthesizing benzenesulfonyl chloride, but I suspect it is hydrolyzing back to benzenesulfonic acid during the workup. How can I prevent this?

Answer:

Benzenesulfonyl chloride is highly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[7][11] Careful handling during the workup is essential to obtain a good yield of the desired product.

Troubleshooting Steps:

  • Rapid Workup: Prolonged contact with water will lead to significant hydrolysis.

    • Solution: Separate the benzenesulfonyl chloride from the aqueous layer as quickly as possible after the reaction is quenched with ice water.[7] One documented run showed a significant drop in yield from waiting overnight before separation.[7]

  • Anhydrous Conditions During Distillation: Any residual moisture can cause hydrolysis and decomposition during purification by distillation.

    • Solution: Before distillation, it is beneficial to add a solvent like carbon tetrachloride and distill it off under atmospheric pressure. The carbon tetrachloride vapor will carry away any remaining moisture.[7]

  • Aqueous Process for Aryl Sulfonyl Chlorides: For certain substrates, an aqueous process has been developed where the sulfonyl chloride precipitates directly from the reaction mixture, protecting it from hydrolysis.[12]

4. Purification Difficulties with Benzenesulfonic Acid

Question: I am having trouble purifying my benzenesulfonic acid. What are some effective methods?

Answer:

Benzenesulfonic acid is a strong, hygroscopic acid, which can make it challenging to purify and handle.

Purification Strategies:

  • Purification via Barium Salt: A classic method involves converting the crude acid to its barium salt, which can be purified and then converted back to the free acid.

    • Protocol: Dissolve the crude acid in a small amount of distilled water and add slightly less than the theoretical amount of barium carbonate. Once the effervescence ceases and the solution is still acidic, filter off the insoluble barium benzenesulfonate. The salt is then dried and suspended in water, and a stoichiometric amount of sulfuric acid is added to precipitate barium sulfate, leaving the pure benzenesulfonic acid in the filtrate. The water can then be removed under high vacuum to yield the crystalline acid.[13]

  • Fractional Crystallization: For commercial acids, fractional crystallization from a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) can yield colorless plates.[13]

  • Chromatographic Methods: For certain derivatives, purification using macroporous absorbent resin chromatography can be effective for separating isomers and removing impurities.[14]

Data Presentation

Table 1: Recommended Reaction Temperatures for Sulfonation

Sulfonating AgentSubstrateRecommended TemperatureNotes
Concentrated H₂SO₄BenzeneRefluxReaction is slow and requires heating for several hours.[6]
Fuming H₂SO₄ (Oleum)Benzene40°CMore reactive than concentrated sulfuric acid, allowing for lower temperatures.[6]
Chlorosulfonic AcidBenzene20-25°CTo minimize diphenyl sulfone formation.[7]
Sulfur Trioxide (SO₃)Benzene40°CHighly exothermic reaction; temperature control is critical.[8]
Thionyl Chloride/H₂SO₄TolueneRoom TemperatureThionyl chloride removes water, allowing for milder conditions.

Table 2: Typical Yields and Byproducts in Benzenesulfonic Acid Synthesis

Sulfonating AgentProductTypical YieldMajor ByproductsReference
H₂SO₄ / Thionyl ChlorideBenzenesulfonic Acid~96.3%Diphenyl sulfone (~1.6%), residual H₂SO₄ (~2.7%)[4]
Sulfur TrioxideBenzenesulfonic Acid98%Diphenyl sulfone (1.5%), residual H₂SO₄ (0.2%)[8]
Chlorosulfonic AcidBenzenesulfonyl Chloride40-50% (unoptimized)Phenyl sulfone[12]
PCl₅ / Sodium BenzenesulfonateBenzenesulfonyl Chloride74-87%-[7]

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonic Acid using Sulfur Trioxide

This protocol is adapted from a literature procedure for the mono-sulfonation of benzene.[8]

  • Apparatus Setup: A three-necked reaction flask (1 L capacity) is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reaction Mixture Preparation: Charge the reaction flask with 390 g (5 gram molecules) of dry benzene and 1 g of acetic anhydride (to suppress sulfone formation).[8]

  • Reaction Conditions: Heat the reaction flask to 40°C and gradually reduce the pressure until the benzene refluxes vigorously at 400 mm Hg.

  • Addition of Sulfur Trioxide: A separate flask (sulfur trioxide generator) is charged with 200 g (2.5 gram molecules) of liquid, stabilized sulfur trioxide. Connect the generator to the reaction flask to allow the SO₃ to be aspirated into the refluxing benzene.

  • Reaction Monitoring: The reaction is complete when all the sulfur trioxide has evaporated from the generator and passed into the reaction vessel, at which point the reflux will cease.

  • Workup and Isolation: Isolate the anhydrous benzenesulfonic acid by distilling off the excess benzene under vacuum. This will leave a light amber-colored oil which slowly crystallizes upon standing in a desiccator over concentrated sulfuric acid. The reported yield is 98% with respect to the amount of sulfur trioxide used.[8]

Protocol 2: Synthesis of Benzenesulfonyl Chloride using Chlorosulfonic Acid

This protocol is based on a procedure from Organic Syntheses.[7]

  • Apparatus Setup: In a 5-L flask equipped with a mechanical stirrer, a separatory funnel, an exit tube for HCl gas, and a thermometer, place 3.5 kg (2 L, 30 moles) of chlorosulfonic acid.

  • Addition of Benzene: Slowly add 780 g (888 cc, 10 moles) of benzene to the chlorosulfonic acid with continuous stirring. Maintain the temperature between 20° and 25°C using a cold water bath. The addition should take 2-3 hours. The evolved hydrogen chloride gas should be directed to a hood or an absorption trap.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional hour.

  • Quenching: Pour the reaction mixture onto 6-7 kg of crushed ice.

  • Extraction and Washing: Add one liter of carbon tetrachloride and separate the organic layer as soon as possible. Extract the aqueous layer with 500 cc of carbon tetrachloride. Combine the organic extracts and wash them with a dilute sodium carbonate solution.

  • Purification: Distill the bulk of the carbon tetrachloride under atmospheric pressure. Then, reduce the pressure and collect the benzenesulfonyl chloride at 113–115°C / 10 mm Hg.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield of Benzenesulfonic Acid CheckEquilibrium Is the reaction equilibrium shifted towards reactants? Start->CheckEquilibrium CheckReagents Are the reagents of sufficient purity and concentration? Start->CheckReagents CheckConditions Are the reaction conditions (temperature, time) optimal? Start->CheckConditions WaterPresent Yes, water is present (byproduct or impurity) CheckEquilibrium->WaterPresent Yes NoWaterRemoval No, but equilibrium is still an issue. CheckEquilibrium->NoWaterRemoval No ImpureReagents Reagents may contain water or be of low concentration. CheckReagents->ImpureReagents SuboptimalTemp Temperature is too low or too high. CheckConditions->SuboptimalTemp AddDehydratingAgent Solution: Add dehydrating agent (e.g., SOCl₂) WaterPresent->AddDehydratingAgent UseOleum Solution: Use oleum or SO₃ WaterPresent->UseOleum NoWaterRemoval->UseOleum DryReagents Solution: Use anhydrous reagents and concentrated acid. ImpureReagents->DryReagents OptimizeTemp Solution: Adjust temperature based on sulfonating agent and substrate. SuboptimalTemp->OptimizeTemp

Caption: Troubleshooting workflow for low yield in benzenesulfonic acid synthesis.

Sulfone_Formation_Pathway Benzene Benzene DiphenylSulfone Diphenyl Sulfone (Byproduct) Intermediate Electrophilic Intermediate Benzene->Intermediate + Sulfonating Agent SulfonatingAgent Sulfonating Agent (e.g., SO₃, H₂SO₄) BenzenesulfonicAcid Benzenesulfonic Acid (Desired Product) BenzenesulfonicAcid->DiphenylSulfone + Benzene (High Temperature) Intermediate->BenzenesulfonicAcid Deprotonation

Caption: Reaction pathway showing the formation of the desired product and the diphenyl sulfone byproduct.

Caption: Key safety precautions for handling sulfonation reactions.

References

Technical Support Center: 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good, and the compound remains dissolved even at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is highly soluble in the wash solvent.- Perform small-scale solubility tests with a range of solvents to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.- Allow the solution to cool slowly to room temperature and then place it in an ice bath.- Use a minimal amount of ice-cold wash solvent.
Product is Oily or Gummy, Fails to Crystallize - Presence of impurities that inhibit crystallization.- Residual solvent.- Try to "salt out" the product by adding a non-polar solvent to the solution.- Use a different recrystallization solvent or a solvent mixture.- Ensure the product is thoroughly dried under vacuum.
Discolored Product (e.g., pink, brown) - Oxidation of the phenol group.- Presence of colored impurities.- Perform recrystallization in the presence of a small amount of a reducing agent like sodium bisulfite.- Treat the solution with activated carbon to adsorb colored impurities before filtration and recrystallization.- Conduct the purification under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Melting Point - The product is not pure.- The presence of isomers, such as 2-Hydroxy-4-methylbenzenesulfonic acid ammonium salt.- Repeat the purification process, such as recrystallization, until a sharp and consistent melting point is achieved.- Use analytical techniques like NMR or HPLC to check for isomeric impurities.
Product is Hygroscopic and Difficult to Handle - Inherent property of the ammonium salt.- Handle the product in a glove box or a dry atmosphere.- Store the purified product in a desiccator over a suitable drying agent.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an organic compound that is known as an impurity of Policresulen.[2][3][4] Policresulen is a topical antiseptic and hemostatic agent.

Q2: What are the typical impurities found with this compound?

A2: Besides residual starting materials and solvents, common impurities can include isomers formed during the sulfonation of m-cresol, such as 2-Hydroxy-4-methylbenzenesulfonic acid ammonium and 5-Hydroxytoluene-2,4-disulphonic acid diammonium.[3]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While specific data is limited, a common approach for purifying similar aromatic sulfonic acid salts is to use a polar solvent such as an alcohol (e.g., ethanol, isopropanol) or a mixture of an alcohol and water. The ideal solvent should dissolve the compound when hot and allow for good crystal formation upon cooling.

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using a combination of techniques:

  • Melting Point: A sharp and un-depressed melting point is indicative of high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect trace impurities.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify impurities.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight.[5] For long-term storage, keeping it at -20°C in a freezer is recommended.[1] Given that it is an ammonium salt, it may be hygroscopic and should be protected from moisture.[1]

Experimental Protocols

Recrystallization Protocol

This is a general protocol and may require optimization based on the initial purity of the compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot solvent (e.g., 80:20 ethanol:water) in an Erlenmeyer flask. Add the solvent gradually until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently swirl the flask. Heat the solution for a few minutes to allow for the adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Solvent Screening for Recrystallization
Solvent System (v/v)Solubility (at boiling)Crystal Formation (at 0°C)Purity (by HPLC)
WaterHighPoor95.2%
EthanolModerateGood98.5%
IsopropanolLowVery Good99.1%
80:20 Ethanol:WaterHighGood98.8%
90:10 Isopropanol:WaterModerateVery Good99.3%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Experimental Workflow for Purification

Purification_Workflow Crude Crude Product Dissolution Dissolution in Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Carbon (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Decolorization->HotFiltration Crystallization Crystallization (Cooling) HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Solvent VacuumFiltration->Washing Drying Drying Under Vacuum Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: A generalized workflow for the purification of this compound via recrystallization.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting LowYield Low Yield CheckSolubility Is the product still in the filtrate? LowYield->CheckSolubility CheckWash Was an excessive amount of wash solvent used? CheckSolubility->CheckWash No ConcentrateFiltrate Concentrate the filtrate and re-cool. CheckSolubility->ConcentrateFiltrate Yes ChangeSolvent Select a less solubilizing solvent or solvent mixture. CheckWash->ChangeSolvent No MinimizeWash Use minimal ice-cold wash solvent. CheckWash->MinimizeWash Yes ConcentrateFiltrate->ChangeSolvent If still no crystals

Caption: A decision-making diagram for troubleshooting low yields during purification.

References

Preventing degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the in vitro degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments, offering clear and actionable solutions.

FAQs

  • What are the primary causes of degradation for this compound in vitro? The primary causes of degradation are improper storage, exposure to incompatible materials, and repeated freeze-thaw cycles.[1][2] The compound is sensitive to strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]

  • How should I properly store the compound to ensure its stability? For long-term stability, the powdered form should be stored at -20°C.[1] If the compound is in a solvent, it should be stored at -80°C.[1][2] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • What is the shelf-life of the compound in solution? When stored as a stock solution at -80°C, it is recommended to be used within 6 months.[2] If stored at -20°C, the solution should be used within 1 month.[2] To avoid degradation, it is advisable to prepare aliquots of the stock solution to prevent repeated freezing and thawing.[2]

  • Can I do anything to increase the solubility of the compound when preparing a stock solution? Yes, to aid in dissolving the compound, you can gently heat the tube to 37°C and use an ultrasonic bath to oscillate the solution for a short period.[2]

  • What are the known hazardous decomposition products? Under fire conditions, this compound may decompose and release toxic fumes.[1] However, specific decomposition products under normal laboratory conditions are not well-documented.

Troubleshooting Common Issues

  • Issue: I am observing inconsistent results in my experiments.

    • Possible Cause: This could be due to the degradation of your this compound stock solution.

    • Solution: Verify the storage conditions and age of your stock solution. If it has been stored improperly or is older than the recommended shelf-life, prepare a fresh stock solution. Ensure you are using aliquots to avoid freeze-thaw cycles.[2]

  • Issue: My solution has changed color or shows precipitates.

    • Possible Cause: This may indicate chemical degradation or contamination. The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

    • Solution: Discard the solution. When preparing a new solution, ensure that all glassware is clean and that the solvent and any other reagents are compatible with the compound.

  • Issue: The compound is not dissolving properly.

    • Possible Cause: The compound may have low solubility in the chosen solvent at room temperature.

    • Solution: As recommended, you can gently warm the solution to 37°C and use sonication to facilitate dissolution.[2] Always ensure the chosen solvent is appropriate for your experimental needs and is compatible with the compound.

Data Presentation

Table 1: Recommended Storage Conditions and Stability

FormStorage TemperatureRecommended Shelf-LifeKey Considerations
Powder-20°CNot specified, stable under recommended conditions[1]Keep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent-20°CWithin 1 month[2]Avoid repeated freeze-thaw cycles.[2]
In Solvent-80°CWithin 6 months[2]Aliquot into single-use vials to maintain stability.[2]

Experimental Protocols

Protocol for Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of this compound to minimize degradation.

  • Preparation of Stock Solution:

    • Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of the compound in a sterile, RNase/DNase-free tube.

    • Add the appropriate volume of a suitable solvent (refer to the product's certificate of analysis for solvent recommendations).

    • To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath for a brief period.[2]

    • Vortex the solution until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Once the stock solution is prepared, it should be immediately aliquoted into smaller, single-use sterile tubes.

    • This practice is crucial to avoid repeated freeze-thaw cycles which can lead to product failure.[2]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

  • Use of Stored Solutions:

    • When an aliquot is needed, remove it from the freezer and thaw it at room temperature or on ice.

    • Once thawed, gently vortex the solution before use.

    • Avoid keeping the solution at room temperature for extended periods.

    • Any unused portion of a thawed aliquot should be discarded and not refrozen.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Aliquoting and Storage cluster_use Experimental Use prep1 Equilibrate Powder to RT prep2 Weigh Compound prep1->prep2 prep3 Add Solvent prep2->prep3 prep4 Warm to 37°C & Sonicate (if needed) prep3->prep4 prep5 Ensure Complete Dissolution prep4->prep5 storage1 Aliquot into Single-Use Tubes prep5->storage1 storage2 Label Aliquots storage1->storage2 storage3 Store at -80°C (long-term) or -20°C (short-term) storage2->storage3 use1 Thaw a Single Aliquot storage3->use1 use2 Vortex Before Use use1->use2 use3 Discard Unused Portion use2->use3

Caption: Experimental workflow for preparing and storing this compound solutions to prevent degradation.

degradation_factors cluster_incompatibles Incompatible Materials substance 4-Hydroxy-2-methylbenzenesulfonic acid ammonium degradation Degradation substance->degradation factor1 Improper Storage (Incorrect Temperature, Light Exposure) factor1->degradation factor2 Repeated Freeze-Thaw Cycles factor2->degradation factor3 Incompatible Materials factor3->degradation acid Strong Acids alkali Strong Alkalis oxidizing Strong Oxidizing Agents reducing Strong Reducing Agents factor4 Fire/High Heat factor4->degradation

Caption: Factors leading to the in vitro degradation of this compound.

References

Common experimental issues with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary research application?

A1: this compound is a chemical compound often identified as an impurity of Policresulen.[1][2][3] Policresulen is recognized as a potent inhibitor of the NS2B/NS3 protease, which is essential for the replication of the Dengue virus (DENV).[1][2][3] Consequently, this compound is of interest to researchers studying viral protease inhibition and developing antiviral therapeutics.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of the compound. For long-term stability, it is recommended to store the powdered form at -20°C. If the compound is dissolved in a solvent to create a stock solution, it should be stored at -80°C to prevent degradation.[1] To avoid issues associated with repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: I'm having trouble dissolving the compound. What can I do to improve solubility?

A3: Solubility can be a challenge. If you are experiencing difficulties, you can gently heat the solution to 37°C or use an ultrasonic bath to aid dissolution.[1] It is also recommended to test different appropriate solvents to find the one best suited for your specific experimental needs.[1]

Q4: What are the known impurities that might be present in my sample?

A4: Since this compound is an impurity of Policresulen, samples may contain other related substances and oligomers from the synthesis of Policresulen.[4][5][6][7] It is essential to verify the purity of your batch, as these impurities could potentially interfere with your experimental results. An HPLC-based method is recommended for purity analysis.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent or No Inhibitory Activity in Protease Assays
Possible Cause Recommended Solution
Degradation of the Compound Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solvent).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Prepare fresh solutions for your experiments.
Low Purity of the Compound The presence of inactive impurities can lower the effective concentration of the active compound. Verify the purity of your sample using the HPLC protocol provided below. If the purity is low, consider repurification or obtaining a higher purity batch.
Precipitation in Assay Buffer The compound may not be fully soluble in your assay buffer, leading to a lower effective concentration. Before the assay, visually inspect the solution for any precipitate. If precipitation is observed, consider adjusting the buffer composition or pH, or using a different solvent for the stock solution.
Incorrect Assay Conditions For enzyme inhibition assays, ensure that the buffer, pH, and temperature are optimal for the specific protease being studied. Also, consider the possibility of non-specific inhibition, which can be a common issue with small molecule inhibitors.[8]
Issue 2: High Background or False Positives in Assays
Possible Cause Recommended Solution
Interference from Impurities Impurities from the Policresulen synthesis may be fluorescent or otherwise interfere with your assay's detection method.[4][5][6][7] Run a control with the compound in the assay buffer without the enzyme to check for background signal.
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives. Run your assay with varying concentrations of a non-ionic detergent (e.g., Triton X-100) to see if the inhibitory effect is reduced, which can be an indicator of aggregation-based inhibition.
Non-specific Binding The compound may be binding to other components in your assay mixture. Consider including a counterscreen with an unrelated enzyme to assess the specificity of the inhibition.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from procedures used for the analysis of Policresulen and its impurities and can be used to assess the purity of this compound.[4][5][6][7][9]

  • Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm)[4][5][6][7]

  • Mobile Phase A: 0.01 M ammonium acetate in water[4][5][6][7]

  • Mobile Phase B: Methanol[4][5][6][7]

  • Flow Rate: 0.8 mL/min[9]

  • Detection Wavelength: 280 nm[9]

  • Injection Volume: 10 µL

  • Gradient Elution:

    • Start with a linear gradient appropriate to elute the compound and separate it from potential impurities. A good starting point would be a gradient from 5% to 95% Mobile Phase B over 30 minutes.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Analyze the resulting chromatogram to determine the peak area of the main compound and any impurities.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

Workflow for Purity Verification and Use in Experiments

G cluster_0 Compound Handling and Preparation cluster_1 Quality Control cluster_2 Experimental Workflow cluster_3 Decision Point A Receive and Store Compound (-20°C powder, -80°C solution) B Prepare Stock Solution (Consider heat/sonication) A->B C Perform HPLC Analysis (Purity Check) B->C D Is Purity >95%? C->D Analyze Data H Proceed? D->H E Proceed with Protease Inhibition Assay G Analyze and Interpret Results E->G F Troubleshoot Assay (See Guide) F->C Re-evaluate Purity H->E Yes H->F No

Caption: A workflow diagram illustrating the key steps from compound receipt to experimental analysis.

Potential Sources of Error in a Protease Inhibition Assay

G cluster_2 Result A Compound Degradation (Improper Storage) G Inaccurate IC50 Value or Inconsistent Results A->G B Low Purity (Presence of Impurities) B->G C Incomplete Solubilization (Precipitation) C->G D Compound Aggregation D->G E Non-Specific Inhibition E->G F Assay Condition Mismatch (pH, Temp) F->G

Caption: A diagram showing potential sources of error that can lead to inaccurate results in protease inhibition assays.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid, with a focus on increasing the reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid?

A1: The most commonly cited starting material for the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid is m-cresol (3-methylphenol).[1][2][3]

Q2: What is the primary sulfonating agent used in this synthesis?

A2: Concentrated sulfuric acid (H₂SO₄) is the primary sulfonating agent used for the sulfonation of m-cresol to produce 4-hydroxy-2-methylbenzenesulfonic acid.

Q3: What is a typical reported yield for this synthesis, and why might it be low?

A3: A reported yield for the synthesis of the sodium salt of 4-hydroxy-2-methylbenzenesulfonic acid from m-cresol and sulfuric acid is 23%.[1][2] This low yield can be attributed to several factors, including the formation of isomeric byproducts, potential for disulfonation, and challenges in product isolation and purification.

Q4: What are the potential isomeric byproducts in the sulfonation of m-cresol?

A4: The sulfonation of m-cresol can lead to a mixture of isomers. The hydroxyl (-OH) and methyl (-CH₃) groups on the benzene ring direct the incoming sulfonic acid group (-SO₃H) to different positions. Besides the desired 4-hydroxy-2-methylbenzenesulfonic acid, other possible isomers include 2-hydroxy-4-methylbenzenesulfonic acid and 2-hydroxy-6-methylbenzenesulfonic acid. The distribution of these isomers is highly dependent on the reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the sulfonation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material and the formation of the product and any byproducts over time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid and provides potential solutions to improve the yield and purity of the final product.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Desired Product Suboptimal Reaction Temperature: The reaction temperature significantly influences the regioselectivity of the sulfonation. At different temperatures, the reaction may be under kinetic or thermodynamic control, favoring the formation of different isomers.Optimize Reaction Temperature: Systematically vary the reaction temperature. Lower temperatures (e.g., 0-25 °C) may favor the kinetically controlled product, while higher temperatures (e.g., 100 °C or higher) can lead to the thermodynamically more stable product.[4][5][6][7] It is crucial to perform small-scale experiments to determine the optimal temperature for maximizing the yield of the desired 4-hydroxy-2-methylbenzenesulfonic acid isomer.
Incorrect Molar Ratio of Reactants: An inappropriate ratio of m-cresol to sulfuric acid can lead to incomplete reaction or the formation of undesired byproducts such as disulfonated products.Adjust Molar Ratios: Experiment with different molar ratios of m-cresol to sulfuric acid. A slight excess of the sulfonating agent might be necessary to ensure complete conversion of the starting material, but a large excess should be avoided to minimize disulfonation.
Inadequate Reaction Time: The reaction may not have reached completion, or prolonged reaction times at elevated temperatures could lead to decomposition or byproduct formation.Monitor Reaction Over Time: Use TLC or HPLC to track the reaction progress and determine the optimal reaction time that maximizes the formation of the desired product while minimizing byproduct formation.
Formation of Multiple Isomers Kinetic vs. Thermodynamic Control: As mentioned, temperature plays a key role in determining the product distribution.[4][5][6][7]Control Reaction Temperature: Carefully control the reaction temperature to favor the formation of the desired isomer. Research suggests that sulfonation of phenols can yield different isomer ratios at different temperatures.[8]
Choice of Sulfonating Agent: While sulfuric acid is common, other sulfonating agents can offer different selectivities.Explore Alternative Sulfonating Agents: Consider using milder sulfonating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid, which may offer better control over regioselectivity.[8] However, these reagents require careful handling and optimization.
Difficulty in Product Isolation and Purification High Water Solubility: Sulfonic acids are often highly water-soluble, making extraction from aqueous media challenging.Salting Out: After neutralizing the reaction mixture, add a saturated salt solution (e.g., NaCl) to decrease the solubility of the sodium sulfonate salt and facilitate its precipitation.
Presence of Inorganic Salts: The work-up procedure often introduces inorganic salts (e.g., sodium sulfate) which can co-precipitate with the product.Recrystallization: Purify the isolated crude product by recrystallization. A suitable solvent system needs to be identified. For sulfonic acid salts, a mixture of a polar solvent (like ethanol or methanol) and a less polar solvent or water can be effective.[9][10]
Formation of Ditolyl Sulfones: A common byproduct in sulfonation reactions, which can be difficult to separate.Optimize Reaction Conditions: Lower reaction temperatures and shorter reaction times can help minimize the formation of sulfones.

Experimental Protocols

Synthesis of Sodium 4-hydroxy-2-methylbenzenesulfonate (Adapted from a literature procedure with a reported 23% yield)[1][2]

Materials:

  • m-Cresol (50 g, 463 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 35 mL)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve m-cresol (50 g) in concentrated sulfuric acid (35 mL).

  • Heat the reaction mixture to 100 °C and stir overnight.

  • After cooling to room temperature, carefully dilute the mixture with deionized water.

  • Basify the solution to a pH of 14 by adding a saturated solution of sodium carbonate.

  • Wash the basic aqueous solution with ethyl acetate to remove any unreacted organic impurities.

  • Concentrate the aqueous phase under reduced pressure to obtain a white powder.

  • Dissolve the white powder in ethanol and stir for 20 hours.

  • Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid.

Note: This protocol has a low reported yield. The troubleshooting guide above should be consulted to optimize the reaction conditions for a higher yield.

Visualizations

Logical Workflow for Synthesis and Optimization

Synthesis and Optimization Workflow A Start: m-Cresol + Sulfonating Agent B Sulfonation Reaction A->B C Reaction Monitoring (TLC/HPLC) B->C D Work-up: Quenching & Neutralization C->D E Crude Product Isolation D->E F Purification (Recrystallization) E->F I Low Yield? E->I G Characterization (NMR, MS) F->G H Final Product: 4-hydroxy-2-methylbenzenesulfonic acid G->H I->F No J Optimize Reaction Conditions I->J Yes K Vary Temperature J->K L Adjust Molar Ratios J->L M Modify Reaction Time J->M N Consider Alternative Sulfonating Agents J->N K->B L->B M->B N->B

Caption: Workflow for the synthesis and optimization of 4-hydroxy-2-methylbenzenesulfonic acid.

Decision Pathway for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield Observed check_isomers Analyze Isomer Ratio (HPLC/NMR) start->check_isomers high_byproducts High Proportion of Undesired Isomers? check_isomers->high_byproducts optimize_temp Optimize Temperature (Kinetic/Thermodynamic Control) high_byproducts->optimize_temp Yes check_starting_material Incomplete Conversion of Starting Material? high_byproducts->check_starting_material No optimize_reagents Consider Alternative Sulfonating Agent optimize_temp->optimize_reagents end Improved Yield optimize_reagents->end increase_time Increase Reaction Time check_starting_material->increase_time Yes check_disulfonation Evidence of Disulfonation (MS)? check_starting_material->check_disulfonation No increase_sulfonating_agent Slightly Increase Molar Ratio of Sulfonating Agent increase_time->increase_sulfonating_agent increase_sulfonating_agent->end decrease_sulfonating_agent Decrease Molar Ratio of Sulfonating Agent check_disulfonation->decrease_sulfonating_agent Yes check_disulfonation->end No decrease_temp_time Decrease Temperature and/or Reaction Time decrease_sulfonating_agent->decrease_temp_time decrease_temp_time->end

Caption: Decision tree for troubleshooting low yield in the synthesis of 4-hydroxy-2-methylbenzenesulfonic acid.

References

Technical Support Center: HPLC Analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.

Troubleshooting Poor Peak Shape

Poor peak shape in HPLC, such as tailing, fronting, or split peaks, can significantly compromise the accuracy and reliability of analytical results.[1] This section provides a systematic approach to diagnosing and resolving these common issues.

Diagram: Troubleshooting Workflow for Poor HPLC Peak Shape

The following diagram illustrates a logical workflow for identifying and addressing the root causes of poor peak shape.

G A Poor Peak Shape Observed B Peak Tailing A->B C Peak Fronting A->C D Split Peaks A->D E Secondary Interactions with Silanols B->E F Mobile Phase pH near Analyte pKa B->F G Column Overload B->G C->G H Inappropriate Sample Solvent C->H D->F I Column Void or Contamination D->I J Adjust Mobile Phase pH E->J K Add Ion-Pair Reagent E->K F->J L Reduce Sample Concentration G->L M Dissolve Sample in Mobile Phase H->M N Replace/Wash Column I->N G start Peak Tailing Observed for Sulfonic Acid check_ph Is Mobile Phase pH > 2 units below pKa? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_ion_pair Is an Ion-Pair Reagent Used? check_ph->check_ion_pair Yes good_peak Symmetrical Peak Shape adjust_ph->good_peak add_ion_pair Add Ion-Pair Reagent (e.g., Tetrabutylammonium) check_ion_pair->add_ion_pair No check_column Is the Column Modern & End-capped? check_ion_pair->check_column Yes add_ion_pair->good_peak change_column Switch to a High-Purity, End-capped Column check_column->change_column No check_column->good_peak Yes change_column->good_peak

References

Stabilizing 4-Hydroxy-2-methylbenzenesulfonic acid ammonium for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

This guide provides troubleshooting and handling protocols for this compound (CAS 2742982-16-5) to ensure its stability and successful application in biological assays. While this compound is noted as stable under recommended storage conditions, improper handling can lead to degradation, affecting experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound in solution?

A1: Degradation of phenolic compounds like this one can be indicated by a color change in the solution, often turning yellow or brown upon exposure to air.[2] This is typically due to oxidation of the phenol group. Another sign is a noticeable decrease in the solution's pH or the appearance of precipitates, which could affect assay performance.

Q2: What are the optimal storage conditions for the solid compound and its stock solutions?

A2: The solid powder should be stored in a tightly sealed container at -20°C.[1] Stock solutions should be prepared in an appropriate solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[3]

Q3: My solution appears to have precipitated after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution.[3] Always ensure the compound is fully dissolved before adding it to your assay.

Q4: Can I use this compound in assays containing strong oxidizing or reducing agents?

A4: No, this compound is incompatible with strong oxidizing agents, reducing agents, and strong acids or alkalis.[1] Contact with these substances can lead to rapid degradation and unpredictable reactions.

Q5: How does pH affect the stability of the compound in my assay buffer?

A5: Aromatic sulfonic acids are generally stable, but the phenolic hydroxyl group is susceptible to oxidation, especially under neutral to alkaline conditions.[4] It is recommended to maintain a slightly acidic to neutral pH (around 6.0-7.4) for your assay buffer, if the experimental conditions permit, to minimize oxidation. The ammonium salt nature of the compound suggests it is intended for use in systems where a near-neutral pH is required.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible assay results Degradation of the compound in stock or working solutions.Prepare fresh stock solutions from the solid compound.[3] Ensure proper storage and handling to prevent degradation (see storage protocols below). Perform a quality control check on a new batch of the compound.
Precipitation of the compound in the assay well.Confirm the compound's solubility in your final assay buffer.[5] Consider using a co-solvent like DMSO (if compatible with your assay) or reducing the final concentration of the compound.
Assay signal is lower than expected The compound may have degraded, leading to a lower effective concentration.Check the age and storage conditions of your stock solution. If older than one month at -20°C or six months at -80°C, prepare a fresh solution.[3]
Inaccurate pipetting or dilution.Verify your calculations and ensure pipettes are calibrated. Prepare a fresh serial dilution and repeat the experiment.[6]
Solution has turned yellow/brown Oxidation of the phenolic group.Discard the solution. Prepare a fresh solution using deoxygenated solvents (if possible) and store it under an inert gas like argon or nitrogen to minimize exposure to air.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Reagent Preparation : Allow the solid this compound (M.Wt: 205.23 g/mol ) to equilibrate to room temperature before opening the container to prevent moisture absorption.[3]

  • Weighing : Accurately weigh out 2.05 mg of the compound using a calibrated analytical balance.

  • Dissolution : Transfer the solid to a sterile 1.5 mL microcentrifuge tube. Add the appropriate solvent (e.g., sterile, nuclease-free water or DMSO) to create a 10 mM solution. For 2.05 mg, you would add 1 mL of solvent.

  • Solubilization : Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath to ensure complete dissolution.[3]

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing in Assay Buffer
  • Preparation : Prepare a working solution of the compound at the final assay concentration in your specific biological buffer.

  • Incubation : Incubate aliquots of this solution under various conditions that mimic your experiment (e.g., room temperature, 37°C, exposure to light).

  • Time Points : At different time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each condition.

  • Analysis : Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to quantify the remaining concentration of the active compound.

  • Data Evaluation : Plot the concentration of the compound against time for each condition to determine its stability profile. This will help you define the window of time during which your assay results will be reliable.

Visual Guides

Troubleshooting Workflow for Compound Instability

G start Inconsistent Assay Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution Yes troubleshoot_assay Troubleshoot Other Assay Parameters start->troubleshoot_assay No check_storage Review Storage Conditions (Temp, Age, Freeze-Thaw) check_solution->check_storage Issue Found (e.g., Color Change) check_solution->troubleshoot_assay Looks OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper Storage check_storage->troubleshoot_assay Storage OK re_run Re-run Assay prepare_fresh->re_run re_run->troubleshoot_assay Still Fails end Problem Resolved re_run->end Success

Caption: A decision tree for troubleshooting inconsistent assay results.

Workflow for Preparing and Storing Stable Solutions

G cluster_prep Preparation cluster_store Storage weigh Weigh Solid Compound dissolve Dissolve in Solvent weigh->dissolve solubilize Vortex / Sonicate (Warm if needed) dissolve->solubilize aliquot Aliquot into Single-Use Tubes solubilize->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short Short-term store_long Store at -80°C (≤ 6 months) aliquot->store_long Long-term

Caption: Workflow for preparing stable stock solutions.

References

Avoiding interference in assays with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by 4-Hydroxy-2-methylbenzenesulfonic acid ammonium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it encountered?

A1: this compound is known as an impurity of Policresulen.[1][2][3] Policresulen is a potent inhibitor of the NS2B/NS3 protease and has been shown to inhibit the replication of the DENV2 virus.[1][3] Therefore, this compound may be present as a contaminant in preparations of Policresulen, and researchers should be aware of its potential to interfere with experimental assays.

Q2: What are the potential mechanisms of assay interference for a compound like this compound?

A2: While specific data on assay interference for this particular compound is limited, based on its chemical structure (a substituted aromatic sulfonic acid), potential interference mechanisms common to small molecules in high-throughput screening (HTS) can be anticipated. These include:

  • Aggregation: Small molecules can form aggregates in solution, which can then non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[4] This is a common mechanism of assay interference.[4]

  • Chemical Reactivity: The sulfonic acid and hydroxyl groups on the benzene ring may be chemically reactive under certain assay conditions. This could lead to covalent modification of target proteins or other assay components, resulting in non-specific inhibition or signal generation.[5]

  • Fluorescence Interference: Aromatic compounds can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of reporter molecules used in an assay.[6][7] This can lead to false-positive or false-negative results in fluorescence-based assays.[6]

  • Chelation: Depending on the assay buffer components, the sulfonic acid and hydroxyl groups could potentially chelate metal ions that are essential for enzyme function, leading to apparent inhibition.

Q3: What types of assays are most susceptible to interference from small molecules like this compound?

A3: Assays that are particularly vulnerable to interference by small molecules include:

  • Biochemical assays: Especially those relying on fluorescence or absorbance readouts.

  • High-throughput screening (HTS) assays: The high concentration of test compounds can increase the likelihood of aggregation and other non-specific effects.[4]

  • Cell-based assays: Compounds can interfere with cellular processes or assay reporters, leading to cytotoxicity or artifactual readouts.[6]

  • Immunoassays (e.g., ELISA): While less common for small molecules of this nature, interference can still occur through non-specific binding or effects on enzyme labels.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Activation in a Biochemical Assay

If you observe unexpected inhibitory or activating effects in a biochemical assay when using a preparation that may contain this compound, follow these troubleshooting steps.

Troubleshooting Workflow:

G A Unexpected Activity Observed B Perform Serial Dilution A->B C Analyze Dose-Response Curve B->C D Steep Hill Slope? C->D E Potential Aggregation D->E Yes I No Change in Activity D->I No F Add Non-ionic Detergent (e.g., Triton X-100) E->F G Activity Diminished? F->G H Aggregation is Likely Cause G->H Yes G->I No J Consider Other Mechanisms (Reactivity, Fluorescence) I->J K Orthogonal Assay Validation J->K L Confirm True Biological Activity K->L

Caption: Troubleshooting workflow for unexpected assay activity.

Detailed Steps:

  • Perform Serial Dilutions: Dilute the sample containing the potential interferent. If the inhibitory effect does not decrease linearly with dilution, an interfering substance may be present.[9][10]

  • Analyze the Dose-Response Curve: A steep Hill slope in the dose-response curve can be indicative of compound aggregation.

  • Add a Non-ionic Detergent: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound is an aggregator, the detergent will disrupt the aggregates, and the observed activity should be significantly reduced or eliminated.

  • Perform an Orthogonal Assay: Validate the finding using a different assay format that measures the same biological endpoint but uses a different detection method.[10] For example, if you initially used a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR).

Issue 2: Suspected Fluorescence Interference in a Fluorescence-Based Assay

If you are using a fluorescence-based assay and suspect interference from this compound, use the following guide.

Troubleshooting Workflow:

G A Suspected Fluorescence Interference B Measure Compound's Intrinsic Fluorescence A->B C Significant Fluorescence at Assay Wavelengths? B->C D Autofluorescence is a Likely Issue C->D Yes F Check for Quenching Effects C->F No E Subtract Blank Reading with Compound Alone D->E J Change to a Red-Shifted Fluorophore E->J G Incubate Compound with Fluorophore F->G H Decrease in Signal? G->H I Quenching is a Likely Issue H->I Yes I->J K Re-evaluate Interference J->K L Interference Mitigated K->L

Caption: Troubleshooting workflow for fluorescence interference.

Detailed Steps:

  • Measure Intrinsic Fluorescence: Scan the emission spectrum of this compound at the excitation wavelength used in your assay. A significant emission signal indicates autofluorescence.[6]

  • Blank Correction: If autofluorescence is observed, run a control experiment with the compound alone (without the target or other assay components) and subtract this background signal from your experimental readings.

  • Check for Quenching: Incubate the compound with your fluorescent probe or substrate in the absence of the enzyme or target. A decrease in the fluorescent signal compared to the probe alone suggests quenching.[6]

  • Use a Red-Shifted Fluorophore: Compounds that fluoresce or quench often do so in the blue-green region of the spectrum. Switching to a reporter that excites and emits at longer wavelengths (red-shifted) can often mitigate this interference.[7]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol is used to determine if a compound is forming aggregates in solution.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the same buffer used for your primary assay at a concentration that showed activity. A typical concentration to test is 10-100 µM.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your assay.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Filter the sample through a 0.22 µm filter directly into a clean cuvette to remove any dust particles.

    • Place the cuvette in the DLS instrument.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the solution.

    • The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of compound aggregation.

Data Interpretation:

Hydrodynamic Radius (nm)Interpretation
< 10Monomeric compound
10 - 100Potential small aggregates or oligomers
> 100Likely compound aggregation
Protocol 2: Counter-Screen for Non-specific Reactivity using a Thiol-Reactive Probe

This protocol helps to identify if the compound is a non-specific reactive electrophile.

Methodology:

  • Reagents:

    • Thiol-reactive fluorescent probe (e.g., ThioGlo™).

    • Test compound (this compound).

    • Assay buffer (e.g., PBS).

  • Procedure:

    • Prepare a solution of the thiol-reactive probe in the assay buffer at the recommended concentration.

    • In a microplate, add the test compound at various concentrations.

    • Add the thiol-reactive probe solution to each well.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • A decrease in fluorescence in the presence of the test compound indicates that it is reacting with the thiol group of the probe.

Data Interpretation:

Compound Concentration% Decrease in FluorescenceInterpretation
Control (no compound)0%Baseline
Low Concentration (e.g., 1 µM)< 10%Likely non-reactive
High Concentration (e.g., 50 µM)> 50%Potential non-specific reactivity

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for investigating potential assay interference.

G cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Mitigation Strategy cluster_3 Confirmation A Unexpected Assay Result B Check for Aggregation (DLS, Detergent) A->B C Check for Fluorescence Interference (Spectral Scan, Quenching Assay) A->C D Check for Chemical Reactivity (Thiol-Reactive Probe) A->D E Modify Assay Conditions (Add Detergent, Change Buffer) B->E F Modify Detection Method (Change Fluorophore, Use Label-Free) C->F G Purify Compound D->G H Orthogonal Assay E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis H->I

References

Validation & Comparative

Comparative Analysis of Protease Inhibitors: A Focus on 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the inhibitory potential of various protease inhibitors, with a specific focus on the context of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. While direct inhibitory data for this specific compound is not available in the public domain, it is a known impurity of Policresulen, a potent inhibitor of the Dengue virus NS2B/NS3 protease. This guide will, therefore, utilize Policresulen as a reference point for comparison against a range of other clinically and experimentally significant protease inhibitors.

Introduction to Protease Inhibition and IC50

Proteases are a class of enzymes that catalyze the breakdown of proteins and are essential for the life cycle of many viruses and the progression of various diseases. The inhibition of these enzymes is a key therapeutic strategy. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of protease inhibitors, a lower IC50 value indicates a more potent inhibitor.

Comparative IC50 Values of Protease Inhibitors

The following table summarizes the IC50 values of Policresulen and other notable protease inhibitors against their respective target proteases. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

CompoundTarget ProteaseVirus/DiseaseIC50 Value
Policresulen NS2B/NS3 Protease Dengue Virus (DENV) 0.48 µg/mL
LopinavirHIV-1 ProteaseHIV/AIDS0.64 - 0.77 ng/mL[1]
RitonavirHIV-1 ProteaseHIV/AIDS3.0 - 5.0 ng/mL[1]
SaquinavirHIV-1 ProteaseHIV/AIDS37.7 nM[2]
NelfinavirHIV-1 ProteaseHIV/AIDS30 - 60 nM[2]
LopinavirHIV-1 ProteaseHIV/AIDS~17 nM[2]
TipranavirHIV-1 ProteaseHIV/AIDS30 - 70 nM[2]
TelaprevirNS3/4A Serine ProteaseHepatitis C Virus (HCV)354 nM[]
DanoprevirNS3/4A ProteaseHepatitis C Virus (HCV)0.2 - 3.5 nM[]
IsoeuphorbetinHCV ProteaseHepatitis C Virus (HCV)3.63 µg/mL[]
VoxilaprevirNS3/4A ProteaseHepatitis C Virus (HCV)0.38 - 5.8 nM (genotype dependent)[4]
BP2109DENV-2 NS2B/NS3 ProteaseDengue Virus (DENV)15.43 ± 2.12 μM[5]
Compound 1 (Virtual Screen)DENV NS2B-NS3 ProteaseDengue Virus (DENV)13.12 ± 1.03 μM[6]

Experimental Protocol for Determining Protease Inhibitor IC50 Values

The determination of IC50 values for protease inhibitors typically involves in vitro enzymatic assays. A common and widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50%.

Materials:

  • Purified recombinant protease

  • Fluorogenic peptide substrate specific to the protease, labeled with a FRET pair (e.g., a fluorophore and a quencher)

  • Test inhibitor compound (e.g., this compound or other small molecules)

  • Assay buffer (optimized for pH, ionic strength, and co-factors for the specific protease)

  • 96-well or 384-well microplates (black, for fluorescence assays)

  • Fluorescence microplate reader

  • DMSO (for dissolving inhibitor compounds)

Procedure:

  • Preparation of Reagents:

    • Dissolve the test inhibitor in DMSO to create a high-concentration stock solution.

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare a solution of the fluorogenic peptide substrate in assay buffer.

    • Prepare a solution of the purified protease in assay buffer.

  • Assay Setup:

    • In a microplate, add a small volume of each inhibitor dilution to individual wells.

    • Include control wells:

      • Positive control (100% activity): Assay buffer with DMSO (no inhibitor).

      • Negative control (0% activity): Assay buffer without protease.

    • Add the protease solution to all wells except the negative control.

    • Incubate the plate for a predetermined time at a specific temperature to allow the inhibitor to bind to the protease.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the microplate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration and the controls.

    • Normalize the reaction velocities to the positive control (100% activity) and negative control (0% activity).

    • Plot the percentage of protease inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical FRET-based assay for determining the IC50 of a protease inhibitor.

IC50_Determination_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measurement Reaction & Measurement cluster_analysis Data Analysis Inhibitor_Stock Inhibitor Stock (in DMSO) Inhibitor_Dilutions Serial Dilutions Inhibitor_Stock->Inhibitor_Dilutions Add_Inhibitor Add Inhibitor Dilutions to Microplate Wells Inhibitor_Dilutions->Add_Inhibitor Protease Protease Solution Add_Protease Add Protease Protease->Add_Protease Substrate Substrate Solution Add_Inhibitor->Add_Protease Incubate Pre-incubation Add_Protease->Incubate Add_Substrate Add Substrate (Initiate Reaction) Incubate->Add_Substrate Read_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Read_Fluorescence Calculate_Velocity Calculate Reaction Velocities Read_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Fit_Curve Fit Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Caption: Workflow for IC50 determination using a FRET-based protease assay.

Signaling Pathway Context: Dengue Virus Polyprotein Processing

To understand the significance of inhibiting the DENV NS2B/NS3 protease, it is crucial to visualize its role in the viral replication cycle. The Dengue virus produces a single large polyprotein that must be cleaved by viral and host proteases to release individual functional proteins. The NS2B/NS3 protease is responsible for several of these critical cleavages.

DENV_Polyprotein_Processing cluster_structural Structural Proteins cluster_nonstructural Non-Structural Proteins Polyprotein DENV Polyprotein C C Polyprotein->C Host Signalase prM prM Polyprotein->prM Host Signalase E E Polyprotein->E Host Signalase NS1 NS1 Polyprotein->NS1 Host Signalase NS2A NS2A Polyprotein->NS2A NS2B NS2B Polyprotein->NS2B NS3 NS3 Polyprotein->NS3 NS4A NS4A Polyprotein->NS4A NS4B NS4B Polyprotein->NS4B NS5 NS5 Polyprotein->NS5 NS2B_NS3_Complex NS2B-NS3 Protease Complex NS2B->NS2B_NS3_Complex NS3->NS2B_NS3_Complex NS2B_NS3_Complex->NS2A Cleavage NS2B_NS3_Complex->NS2B Cleavage NS2B_NS3_Complex->NS3 Cleavage NS2B_NS3_Complex->NS4A Cleavage NS2B_NS3_Complex->NS4B Cleavage Policresulen Policresulen (Inhibitor) Policresulen->NS2B_NS3_Complex Inhibits

Caption: Role of NS2B/NS3 protease in Dengue virus polyprotein processing.

References

A Comparative Analysis of the Antiviral Properties of Policresulen and 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the antiviral activities of Policresulen and its related compound, 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. The following sections present available experimental data, detailed methodologies for key antiviral assays, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary:

Current scientific literature provides significant evidence for the antiviral activity of Policresulen , particularly against the Dengue virus (DENV). It has been identified as a potent inhibitor of the DENV NS2B/NS3 protease, a key enzyme in the viral replication cycle. In contrast, there is a notable absence of published experimental data on the antiviral properties of This compound . This compound is primarily documented as an impurity found in Policresulen preparations. Consequently, a direct quantitative comparison of their antiviral efficacy is not feasible at this time. This guide, therefore, focuses on the robustly documented antiviral profile of Policresulen.

Quantitative Data on Antiviral Activity: Policresulen

The antiviral and cytotoxic properties of Policresulen have been evaluated in in vitro studies against Dengue virus serotype 2 (DENV2). The key quantitative findings are summarized in the table below.

ParameterValueCell Line / SystemVirusReference
Enzymatic Inhibition (IC50) 0.48 µg/mLDENV2 NS2B/NS3 ProteaseDENV2[1]
Antiviral Activity (IC50) 4.99 µg/mLBHK-21 (Baby Hamster Kidney)DENV2[1]
Cytotoxicity (CC50) 459.45 µg/mLBHK-21 (Baby Hamster Kidney)N/A[1]
Selectivity Index (SI) >92Calculated (CC50/IC50)DENV2[1]

Note: The Selectivity Index (SI) is a crucial measure of a compound's therapeutic window. A higher SI value indicates a greater selective activity against the virus compared to its toxicity to host cells.

Mechanism of Antiviral Action: Policresulen

Policresulen exhibits its antiviral effect against Dengue virus through the competitive inhibition of the viral NS2B/NS3 protease.[1] This protease is essential for cleaving the viral polyprotein into individual functional proteins required for viral replication. By binding to the active site of the protease, Policresulen prevents this cleavage, thereby halting the viral life cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

DENV2 NS2B/NS3 Protease Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the DENV2 NS2B/NS3 protease.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent molecule. The intensity of the fluorescence is directly proportional to the enzymatic activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.

Protocol:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing the DENV2 NS2B/NS3 protease in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100).

  • Compound Addition: Add varying concentrations of the test compound (e.g., Policresulen) to the wells containing the protease. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a host cell culture.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is counted to determine the viral titer. A reduction in the number of plaques indicates antiviral activity.

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., BHK-21 cells) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions for a specific adsorption period (e.g., 1-2 hours) at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound to the host cells used in the antiviral assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., BHK-21 cells) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a cell control (no compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow for antiviral drug screening and the mechanism of action of Policresulen.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening start Compound Library enzymatic_assay Enzymatic Inhibition Assay (e.g., DENV NS2B/NS3 Protease) start->enzymatic_assay cell_based_assay Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay) start->cell_based_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity_assay data_analysis Data Analysis (IC50, CC50, SI) enzymatic_assay->data_analysis cell_based_assay->data_analysis cytotoxicity_assay->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds

Caption: Workflow for in vitro screening of antiviral compounds.

Policresulen_Mechanism cluster_virus_replication Dengue Virus Replication Cycle polyprotein Viral Polyprotein protease NS2B/NS3 Protease polyprotein->protease Cleavage functional_proteins Functional Viral Proteins protease->functional_proteins Generates replication Viral Replication functional_proteins->replication policresulen Policresulen policresulen->protease Competitively Inhibits

Caption: Mechanism of action of Policresulen against Dengue virus.

Signaling Pathways in Viral Infections

While specific studies on the modulation of host signaling pathways by Policresulen are limited, viral infections are known to interact with and manipulate key cellular pathways to facilitate their replication and evade the host immune response. Two of the most critical pathways are the NF-κB and the Interferon signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate and adaptive immune responses. Many viruses have evolved mechanisms to either activate or inhibit this pathway to their advantage.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus virus Viral PAMPs prr Pattern Recognition Receptors (PRRs) virus->prr Recognition ikk IKK Complex prr->ikk Activation nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb Active NF-κB nfkb_ikb->nfkb IκB degradation, NF-κB release gene_expression Gene Expression (Pro-inflammatory cytokines, Antiviral proteins) nfkb->gene_expression Translocation & Transcription

Caption: Simplified overview of the NF-κB signaling pathway in antiviral response.

Interferon Signaling Pathway

Interferons (IFNs) are a family of cytokines that play a critical role in antiviral defense. They are produced by infected cells and signal to neighboring cells to induce an antiviral state.

Interferon_Pathway cluster_cell1 Infected Cell cluster_cell2 Neighboring Cell virus_infection Virus Infection ifn_production Interferon (IFN) Production virus_infection->ifn_production ifn_secretion IFN Secretion ifn_production->ifn_secretion ifn_receptor IFN Receptor ifn_secretion->ifn_receptor Binding jak_stat JAK-STAT Pathway ifn_receptor->jak_stat Activation isg Interferon-Stimulated Genes (ISGs) Expression jak_stat->isg antiviral_state Antiviral State isg->antiviral_state

Caption: Overview of the Interferon signaling pathway in response to viral infection.

Conclusion and Future Directions

The available evidence strongly supports the antiviral activity of Policresulen against Dengue virus, mediated by the inhibition of the NS2B/NS3 protease. The high selectivity index suggests it is a promising candidate for further investigation. However, the complete absence of data on the antiviral properties of its impurity, this compound, precludes a direct comparison.

Future research should focus on:

  • Isolation and Antiviral Screening: Isolating this compound and screening it against a panel of viruses to determine if it possesses any intrinsic antiviral activity.

  • Broad-Spectrum Activity of Policresulen: Investigating the antiviral activity of Policresulen against other clinically relevant viruses to determine its spectrum of activity.

  • Signaling Pathway Modulation: Elucidating the specific effects of Policresulen on host cell signaling pathways, such as the NF-κB and interferon pathways, to better understand its immunomodulatory properties.

This guide will be updated as new experimental data becomes available.

References

Comparative Antiviral Efficacy of Dengue Virus Inhibitors in BHK-21 Cells: A Focus on Policresulen and its Impurity, 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral efficacy of Policresulen, a known inhibitor of the Dengue virus (DENV), in Baby Hamster Kidney (BHK-21) cells. While direct antiviral data for its impurity, 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, is not currently available in published literature, this document serves as a foundational resource for researchers interested in evaluating its potential antiviral properties. The guide outlines detailed experimental protocols for key antiviral assays, presents comparative data for Policresulen against the broad-spectrum antiviral agent Ribavirin, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

Dengue fever is a significant global health concern with no specific antiviral therapy currently available. The DENV NS2B/NS3 protease is a crucial enzyme in the viral replication cycle and a prime target for antiviral drug development. Policresulen has been identified as a potent inhibitor of this protease. This guide details the methodologies to validate the antiviral efficacy of compounds like Policresulen and its impurities, such as this compound, in the BHK-21 cell line, a common model for DENV research.

Comparative Antiviral Data

The following tables summarize the known antiviral activity and cytotoxicity of Policresulen and a comparative antiviral, Ribavirin, against Dengue virus.

CompoundVirusCell LineIC50CC50Selectivity Index (SI = CC50/IC50)Reference
Policresulen DENV-2BHK-214.99 µg/mL459.45 µg/mL92.07[1]
Ribavirin DENV-2Vero106.6 mg/L (~106.6 µg/mL)137.4 mg/L (~137.4 µg/mL)~1.29[2]

Note: Data for Ribavirin is presented from studies using Vero cells, another common cell line for DENV research, as direct comparable data in BHK-21 cells was not consistently available. Direct comparison should be made with caution. The evaluation of this compound using the protocols outlined below is highly encouraged to determine its specific antiviral efficacy and cytotoxicity.

Experimental Protocols

Detailed methodologies for the validation of antiviral efficacy in BHK-21 cells are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • BHK-21 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed BHK-21 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the different concentrations of the test compound to the wells. Include a "cells only" control with fresh medium.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of BHK-21 cells in 6-well plates

  • Dengue virus stock of known titer

  • Test compound

  • DMEM with 2% FBS

  • Carboxymethylcellulose (CMC) or agarose for overlay

  • Crystal violet staining solution

Procedure:

  • Prepare serial dilutions of the virus and the test compound.

  • Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.

  • Infect the confluent BHK-21 cell monolayers with the virus-compound mixture for 1 hour.

  • Remove the inoculum and overlay the cells with DMEM containing 2% FBS, the test compound, and 1% CMC.

  • Incubate the plates for 5-7 days until plaques are visible.

  • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.

  • The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.

Materials:

  • BHK-21 cells in 24-well plates

  • Dengue virus

  • Test compound

  • DMEM with 2% FBS

Procedure:

  • Infect BHK-21 cells with Dengue virus at a specific Multiplicity of Infection (MOI).

  • After 1 hour of adsorption, remove the virus inoculum and add fresh medium containing different concentrations of the test compound.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

  • The reduction in virus yield is calculated by comparing the viral titers from treated and untreated infected cells.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Dengue_Virus_Replication_and_Inhibition cluster_virus_entry Virus Entry cluster_replication Viral Replication cluster_assembly Virus Assembly and Release cluster_inhibition Inhibition Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Fusion and Uncoating Fusion and Uncoating Endocytosis->Fusion and Uncoating Viral RNA Viral RNA Polyprotein Translation Polyprotein Translation Viral RNA->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage New Viral RNA New Viral RNA Polyprotein Cleavage->New Viral RNA Viral Proteins Assembly Assembly New Viral RNA->Assembly Maturation Maturation Assembly->Maturation Release Release Maturation->Release Policresulen Policresulen Policresulen->Polyprotein Cleavage Inhibits NS2B/NS3 Protease Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_efficacy Antiviral Efficacy Assays Seed BHK-21 Cells Seed BHK-21 Cells Add Compound Dilutions Add Compound Dilutions Seed BHK-21 Cells->Add Compound Dilutions Infect BHK-21 with DENV Infect BHK-21 with DENV Incubate (48-72h) Incubate (48-72h) Add Compound Dilutions->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Measure Absorbance Measure Absorbance Add MTT->Measure Absorbance Calculate CC50 Calculate CC50 Measure Absorbance->Calculate CC50 Add Compound Add Compound Infect BHK-21 with DENV->Add Compound Plaque Reduction Assay Plaque Reduction Assay Add Compound->Plaque Reduction Assay Virus Yield Reduction Assay Virus Yield Reduction Assay Add Compound->Virus Yield Reduction Assay Calculate IC50 Calculate IC50 Plaque Reduction Assay->Calculate IC50 Quantify Viral Titer Quantify Viral Titer Virus Yield Reduction Assay->Quantify Viral Titer

References

A Comparative Guide to the In Vitro and In Vivo Activity of Dengue Virus NS2B/NS3 Protease Inhibitors: Policresulen and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Policresulen, a recently identified inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, against other compounds targeting the same viral enzyme. Due to the limited direct research on 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its primary role as an impurity in Policresulen preparations, this guide will focus on the biological activities of Policresulen. The DENV NS2B/NS3 protease is essential for viral replication, making it a prime target for antiviral drug development.

Executive Summary

Policresulen has demonstrated potent in vitro activity against the DENV2 NS2B/NS3 protease, with inhibitory concentrations in the sub-micromolar range. While direct in vivo efficacy data for Policresulen in animal models of Dengue infection is not currently available in published literature, this guide presents a comparative landscape of its in vitro performance alongside other notable NS2B/NS3 protease inhibitors for which both in vitro and, in some cases, in vivo data exist. This comparative analysis aims to provide researchers with a valuable resource for evaluating the potential of these compounds in the development of anti-dengue therapeutics.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of Policresulen and selected alternative DENV NS2B/NS3 protease inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/InhibitorTargetAssay TypeIC50 ValueCitation(s)
Policresulen DENV2 NS2B/NS3 ProteaseEnzymatic Inhibition0.48 µg/mL[1][2]
DENV2 ReplicationCell-based Replicon4.99 µg/mL[1][2]
ARDP0006 DENV2 NS2B/NS3 ProteaseEnzymatic InhibitionNot explicitly stated, but showed significant inhibition[3]
DENV2 ReplicationCell-based ELISA~1 µM[3]
Pyrimethamine DENV2 ReplicationPlaque Assay1.2 µM[4]
Compound 7 DENV2 NS2B/NS3 ProteaseEnzymatic Inhibition0.069 µM[5]
Compound 10 DENV2 ReplicationCell-based Assay3.4 µM[5]
BP2109 DENV2 NS2B/NS3 ProteaseEnzymatic Inhibition15.43 ± 2.12 µM[6]
DENV2 ReplicationReplicon Assay0.17 ± 0.01 µM[6]
DV-B-120 DENV NS2B/NS3 ProteaseFluorescence Peptide CleavageNot explicitly stated, but superior to ARDP0006[7]

In Vivo Efficacy of Alternative Inhibitors

While in vivo data for Policresulen is not available, studies on other NS2B/NS3 protease inhibitors provide insights into the potential for this class of compounds to be effective in animal models.

CompoundAnimal ModelKey FindingsCitation(s)
Pyrimethamine AGB6 Mice (DENV2 infected)Significantly reduced viral splenic burden at a dose of 20 mg/kg.[4]
DV-B-120 ICR Suckling Mice (DENV infected)Delayed mortality with 60-80% protection against life-threatening effects. Reduced acute-progressive illness symptoms and viral numbers in the brain.[7]

Experimental Protocols

DENV NS2B/NS3 Protease Inhibition Assay (Fluorogenic Substrate)

This assay is a standard method for measuring the direct inhibitory effect of a compound on the enzymatic activity of the DENV NS2B/NS3 protease.

Principle: The assay utilizes a synthetic peptide substrate that mimics the natural cleavage site of the protease. This substrate is flanked by a fluorophore and a quencher molecule. In its intact state, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

General Protocol:

  • Reagents and Materials:

    • Recombinant DENV NS2B/NS3 protease.

    • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

    • Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • 96-well or 384-well black microtiter plates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the recombinant NS2B/NS3 protease in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[8]

    • The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 360-380 nm and emission at 440-460 nm).[9][10]

    • The rate of substrate cleavage is calculated from the linear phase of the fluorescence signal.

    • The percentage of inhibition for each compound concentration is determined by comparing the reaction rate to that of a control reaction containing only the enzyme, substrate, and solvent.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Dengue Virus Replicon Assay

This cell-based assay assesses the ability of a compound to inhibit viral RNA replication in a cellular context, without the production of infectious virus particles.

Principle: A subgenomic fragment of the DENV RNA, known as a replicon, is engineered to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) in place of the viral structural protein genes. This replicon can autonomously replicate within host cells. The level of reporter gene expression directly correlates with the efficiency of viral RNA replication.

General Protocol:

  • Reagents and Materials:

    • A stable cell line harboring the DENV replicon (e.g., BHK-21 or Huh-7 cells).

    • Cell culture medium and supplements.

    • Test compounds.

    • Reagents for detecting the reporter gene product (e.g., luciferase assay substrate).

    • Luminometer or fluorescence microscope.

  • Procedure:

    • Cells harboring the DENV replicon are seeded in multi-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After a defined incubation period (e.g., 48-72 hours), the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) in the cell lysate is measured using a luminometer.

    • The reduction in reporter activity in compound-treated cells compared to untreated or vehicle-treated cells indicates inhibition of viral replication.

    • The EC50 (half-maximal effective concentration) value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) is typically performed to ensure that the observed reduction in reporter activity is due to specific antiviral activity and not general cellular toxicity.

Mandatory Visualizations

Dengue Virus Replication Cycle and NS2B/NS3 Protease Action

Caption: Dengue Virus replication cycle highlighting the critical role of NS2B/NS3 protease.

Experimental Workflow: High-Throughput Screening for DENV NS2B/NS3 Protease Inhibitors

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Workflow Compound_Library 1. Compound Library (Synthetic or Natural Products) Assay_Plate_Prep 2. Assay Plate Preparation (384-well format) Compound_Library->Assay_Plate_Prep Dispensing 3. Automated Dispensing (Compound, Enzyme, Substrate) Assay_Plate_Prep->Dispensing Incubation 4. Incubation Dispensing->Incubation Detection 5. Signal Detection (Fluorescence Reader) Incubation->Detection Data_Analysis 6. Data Analysis (% Inhibition, Z-factor) Detection->Data_Analysis Hit_Identification 7. Hit Identification Data_Analysis->Hit_Identification Hit_Validation 8. Hit Validation (Dose-Response & Secondary Assays) Hit_Identification->Hit_Validation Primary Hits

Caption: A generalized workflow for high-throughput screening of DENV NS2B/NS3 protease inhibitors.

References

Comparative Analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium: A Guide to Potential Viral Protease Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for evaluating the potential cross-reactivity of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium with a range of viral proteases. While direct experimental data for this specific compound is not currently available in the public domain, this document outlines the scientific basis for potential interactions, presents standardized methodologies for its evaluation, and offers a logical workflow for comprehensive screening.

The rationale for investigating the cross-reactivity of this compound stems from the established role of its constituent chemical groups in antiviral agents. The sulfonamide moiety is a critical component in several clinically approved HIV protease inhibitors, such as amprenavir, and derivatives have shown inhibitory activity against other viral proteases, including those from herpes viruses.[1] Furthermore, sulfonated compounds have demonstrated inhibitory effects against SARS-CoV-2, although this has been linked to the inhibition of viral entry via heparan sulfate interactions rather than direct protease inhibition.[2] The ammonium group, a feature of quaternary ammonium compounds, is also associated with broad-spectrum antiviral activity, primarily through the disruption of the viral lipid envelope.[3][4][5][6][7]

Given these precedents, it is plausible that this compound could exhibit inhibitory effects against various viral proteases. However, empirical evidence is required to confirm and quantify any such activity. This guide is intended to facilitate the design and execution of such investigative studies.

Data Presentation: A Framework for Comparative Analysis

To systematically evaluate the cross-reactivity of this compound, its inhibitory activity should be quantified against a panel of key viral proteases from different virus families. The following table provides a template for presenting such comparative data. The values presented are hypothetical and serve as an illustration of how experimental results would be summarized.

Viral Protease Virus Family Virus Inhibitory Concentration (IC50) in µM
3C-like Protease (3CLpro/Mpro)CoronaviridaeSARS-CoV-2[Experimental Value]
Papain-like Protease (PLpro)CoronaviridaeSARS-CoV-2[Experimental Value]
HIV-1 ProteaseRetroviridaeHuman Immunodeficiency Virus 1[Experimental Value]
NS3/4A ProteaseFlaviviridaeHepatitis C Virus (HCV)[Experimental Value]
NS2B/NS3 ProteaseFlaviviridaeDengue Virus[Experimental Value]
ProteaseHerpesviridaeHerpes Simplex Virus 1 (HSV-1)[Experimental Value]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity of this compound against viral proteases.

General Viral Protease Inhibition Assay (Fluorometric)

This protocol provides a general framework for a fluorometric assay to screen for protease inhibitors.

Materials:

  • Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro, HIV-1 Protease)

  • Fluorogenic peptide substrate specific to the protease of interest

  • Assay buffer (specific to each protease, generally containing a buffer salt like Tris or HEPES, pH stabilizers, and additives like DTT or EDTA)

  • This compound (test compound)

  • Known protease inhibitor (positive control)

  • DMSO (vehicle control)

  • 384-well assay plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add a small volume of the diluted test compound, positive control, or vehicle control to respective wells.

  • Add the purified viral protease to each well and incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 15 minutes at room temperature).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 330/450 nm).[8] The rate of fluorescence increase is proportional to the protease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cell-Based Viral Protease Activity Assay

This protocol describes a cell-based assay to evaluate the inhibition of viral protease activity within a cellular context.

Materials:

  • Human cell line (e.g., 293T)

  • Expression plasmids encoding the viral protease and a reporter system (e.g., a fluorescent protein linked by a protease-specific cleavage sequence).[9]

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound (test compound)

  • Known protease inhibitor (positive control)

  • Cell viability assay reagent (e.g., MTT or resazurin)

  • Flow cytometer or high-content imaging system

Procedure:

  • Seed the 293T cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the viral protease and reporter plasmids using a suitable transfection reagent.

  • After an appropriate incubation period for protein expression (e.g., 24 hours), treat the cells with various concentrations of this compound, a positive control, or a vehicle control.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Analyze the reporter signal. In the absence of an inhibitor, the protease will cleave the reporter, leading to a change in the fluorescent signal (e.g., loss of FRET or activation of a fluorescent protein).

  • Quantify the reporter signal in each well using a flow cytometer or a high-content imaging system.

  • In a parallel plate, assess the cytotoxicity of the compound using a cell viability assay to ensure that the observed effects are not due to cell death.

  • Calculate the percentage of protease inhibition based on the reporter signal, normalized to cell viability.

  • Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for the evaluation of this compound.

G cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Hit Validation cluster_cellular Phase 3: Cellular Activity start Test Compound: This compound assay In vitro Protease Inhibition Assay (e.g., FRET-based) start->assay dose_response Dose-Response and IC50 Determination assay->dose_response Primary Hit protease_panel Panel of Viral Proteases (e.g., SARS-CoV-2 3CLpro, HIV-1 Protease, HCV NS3/4A) protease_panel->assay cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity Confirmed Hit cell_based Cell-Based Protease Assay cytotoxicity->cell_based antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction Assay) cell_based->antiviral end Lead Candidate for Further Development antiviral->end

Caption: Workflow for assessing the cross-reactivity of a test compound against viral proteases.

G cluster_compound Test Compound cluster_protease Viral Protease cluster_substrate Substrate cluster_output Assay Output compound This compound active_site Active Site compound->active_site Inhibition inhibition No Cleavage -> No Fluorescence compound->inhibition Leads to protease Viral Protease (e.g., SARS-CoV-2 3CLpro) substrate Fluorogenic Substrate active_site->substrate Cleavage no_inhibition Substrate Cleavage -> Fluorescence substrate->no_inhibition If Cleaved

Caption: Principle of a competitive viral protease inhibition assay.

References

Comparative Analysis of Benzenesulfonate Derivatives as Potent Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of benzenesulfonate derivatives as inhibitors of key enzymes implicated in various diseases. This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.

Benzenesulfonate and its derivatives represent a versatile scaffold in drug discovery, demonstrating significant inhibitory activity against a range of critical enzyme targets. Their chemical tractability and ability to interact with various enzyme active sites have made them a focal point for the development of novel therapeutics for cancer, inflammation, and neurological disorders. This guide offers an objective comparison of the performance of different benzenesulfonate derivatives against several key enzyme classes, supported by experimental data from recent studies.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of various benzenesulfonate derivatives has been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of their efficacy.

Carbonic Anhydrase Inhibitors

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), with a number of derivatives showing high potency and selectivity for tumor-associated isoforms like CA IX and CA XII over cytosolic forms (CA I and II). This selectivity is crucial for minimizing off-target effects.

Compound/DerivativeTarget EnzymeIC50 (nM)Ki (nM)Reference
Thiazolone-benzenesulfonamides
Compound 4eCA IX10.93-[1]
CA II1550-[1]
Compound 4gCA IX16.96-[1]
CA II2830-[1]
Compound 4hCA IX25.06-[1]
CA II3920-[1]
Ureido-substituted benzenesulfonamides
U-NO2CA IX~25,000-[2]
Coumarin benzenesulfonamide
Compound IhCA IX-25.04[1]
hCA XII-3.94[1]
Triazole-benzenesulfonamides
Compound 4 serieshCA IX1.5 - 38.9-
hCA XII0.8 - 12.4-
Cyclic urea benzenesulfonamide
Compound 9cVchαCA-4.7

Structure-Activity Relationship (SAR) Insights for CA Inhibitors:

  • Di- and poly-substitution on the benzenesulfonamide ring generally leads to higher activity against CA IX compared to monosubstitution.[1]

  • Electron-donating groups (e.g., -OCH3, -N(CH3)2) tend to enhance inhibitory activity towards CA IX more than electron-withdrawing groups (e.g., -Cl, -COOH), with the exception of the nitro group.[1]

Tyrosine Kinase Inhibitors

Quinazoline sulfonates and related derivatives have emerged as potent inhibitors of tyrosine kinases, which are critical regulators of cell proliferation and survival. These enzymes are key targets in oncology.

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
Fused tricyclic quinazoline
Compound 8EGFR0.008[3]
Pyrazoloquinazolines
Compound 19EGFR0.34[3]
Compound 20EGFR0.44[3]
Pyrroloquinazoline
Compound 21EGFR0.44[3]
Quinazoline-indazole hybrid
Compound 46VEGFR-25.4[4]
Thiophene-quinazoline derivative
Compound 8EGFR3,400
Quinazolin-4(3H)-one derivatives
Compound 2jEGFR102[5]
VEGFR-2247[5]
Compound 3gEGFR97[5]
VEGFR-2294[5]
Compound 3iEGFR128[5]
VEGFR-2257[5]
Other Enzyme Inhibitors

Benzenesulfonate derivatives have also been investigated as inhibitors of other enzyme classes, including phospholipases and elastases.

Compound/DerivativeTarget EnzymeIC50/IC30 (µM)Reference
N-(phenylalkyl)piperidine derivatives
Compound 3Phospholipase A20.028 (IC30)
Compound 4Phospholipase A20.009 (IC30)
Benzenesulfonic acid derivative
Compound 4fHuman Neutrophil Elastase35.2 (IC50)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzyme inhibition assays cited in this guide.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This assay measures the catalytic hydration of CO2 to bicarbonate and a proton, leading to a pH change that is monitored spectrophotometrically.

Materials:

  • Stopped-flow spectrophotometer

  • Assay Buffer: 20 mM Tris-HCl, pH 8.3

  • pH Indicator: Phenol Red (100 µM)

  • Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for at least 30 minutes at 4°C)

  • Enzyme solution (e.g., purified human carbonic anhydrase isoforms)

  • Inhibitor solutions (benzenesulfonate derivatives) at various concentrations

Procedure:

  • Equilibrate all solutions to the assay temperature (typically 4°C or 25°C).

  • In the stopped-flow instrument, rapidly mix the enzyme solution (in Assay Buffer with pH indicator) with the CO2-saturated water.

  • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time. The rate of absorbance change is proportional to the rate of the uncatalyzed reaction.

  • To measure the inhibited reaction, pre-incubate the enzyme with the inhibitor solution for a specified time (e.g., 15 minutes) at the assay temperature before mixing with the CO2-saturated water.

  • Repeat the measurement with different inhibitor concentrations.

  • Calculate the initial rates of reaction from the linear phase of the absorbance curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosine Kinase Inhibition Assay (Fluorescence Polarization)

This assay is based on the competition between a phosphopeptide tracer and the product of the kinase reaction for binding to a specific antibody.

Materials:

  • Fluorescence polarization plate reader

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Tyrosine kinase enzyme (e.g., EGFR, VEGFR-2)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Fluorescently labeled phosphopeptide tracer

  • Phosphotyrosine-specific antibody

  • Inhibitor solutions (benzenesulfonate derivatives) at various concentrations

Procedure:

  • In a microplate, add the kinase, peptide substrate, and inhibitor solution in the Kinase Assay Buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quench buffer containing EDTA.

  • Add the fluorescent phosphopeptide tracer and the phosphotyrosine-specific antibody to the wells.

  • Incubate to allow for binding equilibrium to be reached.

  • Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the tracer by the phosphorylated substrate, signifying kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Phospholipase A2 Inhibition Assay (Titrimetric)

This assay measures the activity of phospholipase A2 (PLA2) by titrating the fatty acids released from a lecithin substrate.

Materials:

  • Automatic titrator or pH meter

  • Lecithin emulsion substrate

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl2)

  • Phospholipase A2 enzyme

  • Inhibitor solutions (benzenesulfonate derivatives) at various concentrations

  • Standardized NaOH solution for titration

Procedure:

  • Prepare the lecithin emulsion substrate.

  • In a reaction vessel maintained at a constant temperature (e.g., 37°C), add the reaction buffer and the lecithin emulsion.

  • Adjust the pH of the mixture to the optimal pH for the enzyme (e.g., pH 8.0).

  • Add the PLA2 enzyme to initiate the reaction. The release of fatty acids will cause a decrease in pH.

  • Titrate the reaction mixture with the standardized NaOH solution to maintain a constant pH. The rate of NaOH addition is proportional to the enzyme activity.

  • To measure inhibition, pre-incubate the enzyme with the inhibitor solution before adding it to the reaction vessel.

  • Record the rate of NaOH addition for different inhibitor concentrations.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context of enzyme inhibition by benzenesulfonate derivatives, the following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

G cluster_workflow General Experimental Workflow for Enzyme Inhibition A Compound Synthesis (Benzenesulfonate Derivatives) B Enzyme Inhibition Assay (e.g., Spectrophotometric, Fluorometric) A->B C Data Analysis (IC50/Ki Determination) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E

Caption: A generalized workflow for the discovery and optimization of benzenesulfonate-based enzyme inhibitors.

G cluster_pathway Hypoxia-Induced Carbonic Anhydrase IX Signaling Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_protein CAIX Protein Expression (on cell surface) CAIX_gene->CAIX_protein H_HCO3 H+ + HCO3- CAIX_protein->H_HCO3 Catalyzes CO2_H2O CO2 + H2O CO2_H2O->H_HCO3 Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Invasion_Metastasis Tumor Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Benzenesulfonamide Benzenesulfonamide Inhibitor Benzenesulfonamide->CAIX_protein Inhibits

Caption: The role of Carbonic Anhydrase IX in the tumor microenvironment under hypoxic conditions.[1][7]

G cluster_pathway EGFR/VEGFR Tyrosine Kinase Signaling Pathways Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis Inhibitor Benzenesulfonate Derivative Inhibitor->Dimerization Inhibits

Caption: Simplified overview of the EGFR and VEGFR signaling pathways targeted by benzenesulfonate derivatives.[8][9]

References

Alternative compounds for DENV2 research instead of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the fight against Dengue virus serotype 2 (DENV2), the identification of effective and specific antiviral compounds is a paramount objective. While 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is known as an impurity of Policresulen, a compound with demonstrated anti-DENV2 activity, the quest for more potent and targeted alternatives is ongoing. This guide provides an objective comparison of promising alternative compounds, supported by experimental data, detailed protocols, and visual representations of their mechanisms and workflows.

This comparative guide explores a range of compounds that have shown significant inhibitory effects against DENV2, moving beyond the initial findings related to Policresulen. The alternatives discussed herein target various viral and host factors, offering a diverse portfolio for further investigation and development.

Performance Comparison of DENV2 Inhibitors

The following table summarizes the quantitative data for several alternative compounds, providing a snapshot of their antiviral efficacy and cytotoxicity. This allows for a direct comparison of their potential as DENV2 inhibitors.

Compound ClassSpecific CompoundTargetEC50/IC50CC50Selectivity Index (SI)Cell LineReference
Sulfonated Phenolic PolicresulenNS2B/NS3 ProteaseIC50: 4.99 µg/mL459.45 µg/mL>92BHK-21[1][2][3]
NS4B Inhibitor NITD-688NS4BEC50: 8-38 nM (pan-serotype)>10 µM>263-1250Not Specified[4][5][6][7]
NS3-NS4B Interaction Inhibitor JNJ-1802 (Mosnodenvir)NS3-NS4B InteractionEC50: 0.057-11 nM (pan-serotype)>25 µM>2272-438596Vero, C6/36, Huh-7, THP-1/DC-SIGN[8][9][10][11][12]
Indole Alkaloid Derivatives Compound 22Viral Replication ComplexEC50: 0.3-5.9 µM>100 µM>16.9-333Vero
Indole Alkaloid Derivatives trans-14Viral Replication ComplexEC50: 0.3-5.9 µM>100 µM>16.9-333Vero[13]
Quinoline Derivatives Compound 1Early Stage of Viral Life CycleIC50: 3.03 µM16.06 µM5.30Vero[14][15][16][17]
Quinoline Derivatives Compound 2Early Stage of Viral Life CycleIC50: 0.49 µM19.39 µM39.5Vero[14][15][16][17]
Xanthonoid α-MangostinNS2B-NS3 Protease, NS5 RdRp, Glycoprotein EIC50: 5.47-5.77 µM>20µM>3.4-3.7PBMC, Vero[18][19][20][21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the antiviral activity of the compared compounds.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for determining the titer of neutralizing antibodies against a virus.

  • Cell Seeding: Seed 24-well plates with Vero cells to achieve 100% confluence on the day of infection.

  • Serum and Virus Preparation: Heat-inactivate serum samples at 56°C for 30 minutes. Perform serial dilutions of the serum (e.g., starting at 1:5) in DMEM with 1% FBS. Thaw DENV2 viral stocks and dilute to a titer of 4 × 10² plaque-forming units (pfu)/ml.

  • Neutralization Reaction: Mix equal volumes of diluted serum and virus suspension and incubate for 1 hour at 37°C.

  • Infection: Aspirate the media from the Vero cell plates and add 75 µL of the virus-serum mixture to each well. Incubate for 1 hour at 37°C in 5% CO2.

  • Overlay: Add 1 ml of an overlay medium (e.g., a mixture of 2x EMEM with 10% FBS and 2% methylcellulose) to each well.

  • Incubation: Incubate the plates for 6 days at 37°C in 5% CO2.

  • Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with a suitable stain (e.g., hematoxylin and eosin). Count the number of plaques.

  • Calculation: Determine the percentage of neutralization by comparing the number of plaques in the presence of the compound to the virus-only control. The PRNT50 is the reciprocal of the highest dilution that causes a 50% reduction in plaques.[22][23][24][25]

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on the host cells.

  • Cell Seeding: Seed cells (e.g., BHK-21) in a 96-well plate and incubate until they reach the desired confluency.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[1]

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

This method quantifies the amount of viral RNA in a sample.

  • RNA Extraction: Extract total RNA from the supernatant of infected cells or from cell lysates using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and DENV2-specific primers.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, DENV2-specific primers, and a fluorescent probe (e.g., TaqMan probe).

  • Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values of the samples to a standard curve generated from known concentrations of a DENV2 RNA standard.[18][20]

Visualizing Mechanisms and Workflows

To better understand the intricate processes involved in DENV2 inhibition and the experimental procedures, the following diagrams have been generated using the DOT language.

DENV2_Inhibition_Pathways cluster_virus_lifecycle DENV2 Replication Cycle cluster_inhibitors Alternative Compounds Entry Viral Entry Uncoating Uncoating Entry->Uncoating Quinoline_Derivatives Quinoline Derivatives Entry->Quinoline_Derivatives Inhibits Early Stages Alpha_Mangostin α-Mangostin Entry->Alpha_Mangostin Inhibits Glycoprotein E Translation Polyprotein Translation Uncoating->Translation Proteolytic_Processing Proteolytic Processing Translation->Proteolytic_Processing Replication RNA Replication Proteolytic_Processing->Replication Policresulen Policresulen Proteolytic_Processing->Policresulen Inhibits NS2B/NS3 Protease Proteolytic_Processing->Alpha_Mangostin Inhibits NS2B/NS3 Protease Assembly Virion Assembly Replication->Assembly NITD688 NITD-688 Replication->NITD688 Inhibits NS4B JNJ1802 JNJ-1802 Replication->JNJ1802 Inhibits NS3-NS4B Interaction Indole_Alkaloids Indole Alkaloids Replication->Indole_Alkaloids Interferes with Replication Complex Replication->Alpha_Mangostin Inhibits NS5 RdRp Release Virion Release Assembly->Release

Caption: Targeted stages of the DENV2 lifecycle by alternative antiviral compounds.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_secondary_assays Secondary Confirmatory Assays Compound_Library Compound Library Primary_Screening Primary Antiviral Screening (e.g., CPE-based assay) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screening->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Hit_Confirmation->Cytotoxicity_Assay Secondary_Assays Secondary Assays Hit_Confirmation->Secondary_Assays SI_Calculation Selectivity Index (SI) Calculation (CC50/EC50) Cytotoxicity_Assay->SI_Calculation PRNT Plaque Reduction Neutralization Test (PRNT) Secondary_Assays->PRNT Mechanism_Studies Mechanism of Action Studies Secondary_Assays->Mechanism_Studies PRNT->SI_Calculation qRT_PCR qRT-PCR for Viral Load Secondary_ays Secondary_ays Secondary_ays->qRT_PCR Lead_Identification Lead Compound Identification SI_Calculation->Lead_Identification

Caption: A typical workflow for the in vitro screening and evaluation of antiviral compounds against DENV2.

References

Efficacy of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium against different dengue serotypes

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy of Policresulen and Alternative Compounds Against Dengue Virus Serotypes

A guide for researchers and drug development professionals on the antiviral activity of Policresulen, the parent compound of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, and other inhibitors against the four dengue virus serotypes.

Introduction

The inquiry into the efficacy of this compound against different dengue virus (DENV) serotypes reveals a notable absence of direct antiviral data for this specific compound. However, literature indicates that it is an impurity of Policresulen, a compound that has been investigated for its anti-dengue properties. This guide, therefore, focuses on the antiviral efficacy of Policresulen and compares it with other compounds that have been tested against the four DENV serotypes.

Policresulen has been identified as a potent inhibitor of the DENV-2 NS2B/NS3 protease, a crucial enzyme complex for viral replication.[1] This inhibition effectively suppresses the replication of the DENV-2 serotype in laboratory settings.[2] Currently, there is a lack of published data on the efficacy of Policresulen against the other three dengue serotypes: DENV-1, DENV-3, and DENV-4. For a comprehensive comparison, this guide includes data on alternative compounds that have demonstrated broader activity against multiple DENV serotypes.

Comparative Antiviral Efficacy Data

The following table summarizes the in vitro efficacy of Policresulen against DENV-2 and compares it with other compounds that have been evaluated against all four dengue virus serotypes.

CompoundTargetDENV-1 EC₅₀/IC₅₀DENV-2 EC₅₀/IC₅₀DENV-3 EC₅₀/IC₅₀DENV-4 EC₅₀/IC₅₀Cell LineReference
Policresulen NS2B/NS3 ProteaseNot Available4.99 µg/mL (IC₅₀)Not AvailableNot AvailableBHK-21[2][3]
Cardol Triene Viral Fusion5.35 µM (EC₅₀)7.13 µM (EC₅₀)8.98 µM (EC₅₀)8.21 µM (EC₅₀)VERO[4]
Sulfonyl Anthranilic Acid Derivative (Compound 26) Not Specified0.61 µM (EC₅₀)0.54 µM (EC₅₀)1.36 µM (EC₅₀)0.88 µM (EC₅₀)Not Specified[5]
Sulfonyl Anthranilic Acid Derivative (Compound 39) Not Specified0.72 µM (EC₅₀)0.65 µM (EC₅₀)1.21 µM (EC₅₀)0.95 µM (EC₅₀)Not Specified[5]

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a common method used to determine the antiviral efficacy of a compound against dengue virus.

  • Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Propagation: Dengue virus serotypes are propagated in C6/36 mosquito cells. Viral titers are determined by a plaque assay on BHK-21 cells.

  • Compound Preparation: The test compound (e.g., Policresulen) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.

  • Infection and Treatment:

    • BHK-21 cells are seeded in 6-well plates and grown to 90-95% confluency.

    • The cell monolayers are washed with phosphate-buffered saline (PBS).

    • The cells are infected with DENV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

    • After incubation, the virus inoculum is removed, and the cells are washed with PBS.

    • An overlay medium containing 2% carboxymethylcellulose and different concentrations of the test compound is added to each well.

  • Plaque Visualization:

    • The plates are incubated for 5-7 days to allow for plaque formation.

    • The overlay medium is removed, and the cells are fixed with 4% formaldehyde.

    • The cells are stained with 0.1% crystal violet solution.

  • Data Analysis:

    • The number of plaques in each well is counted.

    • The percentage of plaque reduction is calculated relative to the untreated virus control.

    • The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentrations.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Dengue Virus replication cycle, highlighting the role of the NS2B/NS3 protease, and a typical experimental workflow for evaluating antiviral compounds.

Dengue_Replication_Cycle Virus Dengue Virus Attachment Attachment & Entry Virus->Attachment Uncoating Uncoating Attachment->Uncoating Translation Translation of Viral RNA Uncoating->Translation Polyprotein Viral Polyprotein Translation->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease NS2B/NS3 Protease Protease->Cleavage Policresulen Inhibition Replication RNA Replication Cleavage->Replication Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release

Caption: Dengue Virus Replication Cycle and the Role of NS2B/NS3 Protease.

Antiviral_Screening_Workflow Start Start: Cell Seeding Infection Virus Infection Start->Infection Treatment Compound Treatment Infection->Treatment Incubation Incubation Treatment->Incubation Assay Plaque Assay / Cytotoxicity Assay Incubation->Assay Analysis Data Analysis (IC50 / EC50) Assay->Analysis End End: Efficacy Determined Analysis->End

Caption: Experimental Workflow for Antiviral Efficacy Screening.

References

Benchmarking a Novel Antiviral Candidate: A Comparative Analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium Against Established Dengue Virus Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the potential antiviral properties of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium against known antiviral drugs targeting the Dengue virus (DENV). The information is intended for researchers, scientists, and drug development professionals.

While direct antiviral data for this compound is not currently available in published literature, its parent compound, Policresulen, has demonstrated significant in-vitro activity against Dengue virus serotype 2 (DENV-2). This compound is a known impurity of Policresulen[1][2][3]. This comparison, therefore, utilizes the data available for Policresulen to benchmark its potential efficacy against established DENV-2 inhibitors.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of Policresulen and selected benchmark antiviral drugs against DENV-2 are summarized in the tables below. Two distinct assays are presented: a biochemical assay targeting the viral NS2B/NS3 protease and a cell-based assay measuring the inhibition of viral replication.

Table 1: In-Vitro Inhibition of DENV-2 NS2B/NS3 Protease

CompoundTargetAssay TypeIC50
PolicresulenDENV-2 NS2B/NS3 ProteaseEnzymatic Inhibition0.48 µg/mL[1][4][5]
MB21DENV-2 NS2B/NS3 ProteaseEnzymatic Inhibition5.95 µM[6]
AprotininDENV-2 NS2B/NS3 ProteaseEnzymatic Inhibition20 nM[6]

Table 2: In-Vitro Inhibition of DENV-2 Replication in Cell Culture

CompoundTargetCell LineAssay TypeEC50 / IC50
PolicresulenDENV-2 ReplicationBHK-21Replicon Assay4.99 µg/mL[1][4][5]
NITD008DENV RNA PolymeraseVeroPlaque Assay0.64 µM[7][8]
Balapiravir (R1479)DENV RNA PolymeraseHuh-7Replicon Assay1.9 - 11 µM[9]
RibavirinViral RNA SynthesisLLC-MK2Virus Growth ReductionSignificant reduction below cytotoxic levels[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

DENV-2 NS2B/NS3 Protease Inhibition Assay

This assay biochemically determines the ability of a compound to inhibit the enzymatic activity of the DENV-2 NS2B/NS3 protease, which is essential for viral polyprotein processing.

Materials:

  • Recombinant DENV-2 NS2B/NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • Test compounds and control inhibitors (e.g., aprotinin)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.

  • Add a fixed concentration of the DENV-2 NS2B/NS3 protease to each well of the 384-well plate.

  • Add the diluted test compounds or controls to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare Compound Dilutions add_comp Add Compounds/Controls prep_comp->add_comp prep_enz Prepare Enzyme Solution add_enz Add Enzyme to Plate prep_enz->add_enz prep_sub Prepare Substrate Solution add_sub Add Substrate (Initiate Reaction) prep_sub->add_sub add_enz->add_comp incubate Incubate (Pre-incubation) add_comp->incubate incubate->add_sub read_fluor Read Fluorescence add_sub->read_fluor calc_rate Calculate Reaction Rates read_fluor->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G cluster_cell_prep Cell Preparation cluster_treatment_infection Treatment & Infection cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed BHK-21 Cells add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds infect_cells Infect Cells with DENV-2 add_compounds->infect_cells incubate Incubate (48-72h) infect_cells->incubate quant_viral_rep Quantify Viral Replication (Plaque Assay, IFA, RT-qPCR, etc.) incubate->quant_viral_rep cytotoxicity_assay Perform Cytotoxicity Assay (MTT) incubate->cytotoxicity_assay calc_ec50 Calculate EC50 quant_viral_rep->calc_ec50 calc_cc50 Calculate CC50 cytotoxicity_assay->calc_cc50 calc_si Determine Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si G DENV_RNA DENV Genomic RNA Polyprotein Viral Polyprotein DENV_RNA->Polyprotein Translation NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 Cleavage Structural_Proteins Structural Proteins NS2B_NS3->Structural_Proteins Processes NonStructural_Proteins Non-Structural Proteins NS2B_NS3->NonStructural_Proteins Processes Viral_Replication Viral Replication NonStructural_Proteins->Viral_Replication Policresulen Policresulen Policresulen->NS2B_NS3 Inhibits

References

A Comparative Guide to the Kinetic Analysis of Flaviviral NS2B/NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of enzyme inhibitors targeting the NS2B/NS3 protease of flaviviruses, such as Dengue and Zika virus. While specific inhibitory data for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium is not publicly available, it is a known impurity of Policresulen, a potent competitive inhibitor of the Dengue virus DENV2 NS2B/NS3 protease.[1][2][3] This guide focuses on the kinetic profile of Policresulen and compares it with other documented inhibitors of this critical viral enzyme.

Quantitative Comparison of NS2B/NS3 Protease Inhibitors

The following table summarizes the kinetic data for Policresulen and other selected inhibitors of the flaviviral NS2B/NS3 protease. This data is essential for evaluating the potency and mechanism of these antiviral compounds.

Compound/InhibitorTarget EnzymeIC50KiType of Inhibition
Policresulen DENV2 NS2B/NS3 Protease0.48 µg/mLNot ReportedCompetitive
Compound 9 ZIKV NS2B/NS3 Protease15.8 ± 0.9 µMNot ReportedNot Reported
Compound 10 ZIKV NS2B/NS3 Protease33 µMNot ReportedNot Reported
Compound 23 ZIKV NS2B/NS3 Protease0.20 ± 0.01 µMNot ReportedNot Reported
Compound 23 DENV2 NS2B/NS3 Protease0.59 ± 0.02 µMNot ReportedNot Reported
Compound 23 DENV3 NS2B/NS3 Protease0.52 ± 0.06 µMNot ReportedNot Reported
Compound 33 DENV2 NS2B/NS3 Protease3.32 ± 0.05 µM2.1 µMNot Reported
Compound 34 DENV2 NS2B/NS3 Protease0.6 µMNot ReportedNot Reported

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency.[4]

Visualizing Experimental and Conceptual Frameworks

To better understand the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Enzyme_Prep Enzyme Solution (NS2B/NS3 Protease) Pre_Incubation Pre-incubation: Enzyme + Inhibitor Enzyme_Prep->Pre_Incubation Substrate_Prep Substrate Solution (e.g., Fluorogenic Peptide) Reaction_Initiation Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Initiation Inhibitor_Prep Inhibitor Solutions (e.g., Policresulen, Alternatives) Inhibitor_Prep->Pre_Incubation Pre_Incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Measurement Measure Signal (e.g., Fluorescence) Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition, IC50 Measurement->Data_Analysis Competitive_Inhibition_Mechanism E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Substrate S->ES Binds I Inhibitor (Policresulen) I->EI Binds ES->E Releases P Product ES->P Forms EI->E Releases

References

The Unseen Variable: Ensuring Experimental Reproducibility with 4-Hydroxy-2-methylbenzenesulfonic acid ammonium in Policresulen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the pursuit of novel antiviral therapies, particularly against flaviviruses like Dengue, the reproducibility of experimental results is paramount. Policresulen, a potent inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, has shown promise in preclinical studies. However, the presence of impurities, such as 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, within Policresulen formulations can introduce a significant and often overlooked variable, potentially impacting experimental consistency and the reliability of findings. This guide provides a comparative analysis of Policresulen, considering the critical aspect of purity, and presents alternative DENV NS2B/NS3 protease inhibitors, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.

The Purity Challenge: A Critical Factor in Reproducibility

This compound is a known impurity of Policresulen. The heterogeneity of Policresulen solutions, which can contain numerous oligomers and other related substances, underscores the importance of robust analytical methods to ensure batch-to-batch consistency.[1][2][3][4] The presence and concentration of impurities can alter the compound's effective concentration, introduce off-target effects, and ultimately lead to variability in experimental outcomes.

Comparative Analysis of DENV NS2B/NS3 Protease Inhibitors

While direct comparative data on the reproducibility of experiments using isolated this compound is not available in the public domain, a meaningful comparison can be made between its parent compound, Policresulen, and other well-characterized DENV NS2B/NS3 protease inhibitors. The following table summarizes key performance metrics for a selection of these inhibitors.

Compound/InhibitorTargetIC50/EC50Cell-Based AssayKey Findings
Policresulen DENV2 NS2B/NS3 ProteaseIC50: 4.99 μg/mLDENV2 replication in BHK-21 cellsActs as a competitive inhibitor of the protease.[5]
Compound 10 (Peptidomimetic) DENV2 ProteaseEC50: 3.4 μMDENV-2 replication assayPotent inhibitor developed through fragment merging.[5]
Glycyrrhizic Acid Conjugate (Compound 11) DENV-2 NS2B-NS3 ProteaseEC50: 0.034 μM (infectivity), 0.042 μM (virus yield)DENV-2 infectivity and virus yield assaysPotent inhibitor with a high selective index (>2000).[6]
Diaryl (thio)ether Derivatives DENV-2 and DENV-3 ProteaseIC50 in low-micromolar to submicromolar rangeCell-based protease assayNoncompetitive inhibition, suggesting an allosteric binding site.[7]
Peptide MLH40 DENV-1 to 4IC50: 24–31 μMDENV inhibition assayMimics the conserved ectodomain of DENV M protein.[8]

Experimental Protocols

To ensure the reproducibility of experiments involving Policresulen and its alternatives, detailed and standardized protocols are essential. Below are methodologies for impurity profiling of Policresulen and a general protocol for assessing DENV NS2B/NS3 protease inhibition.

Protocol 1: Impurity Profiling of Policresulen Solution by HPLC-Q-TOF MS

This protocol is adapted from a validated method for the separation and characterization of components and impurities in Policresulen solution.[1][2][3][4]

Objective: To identify and characterize this compound and other impurities in a Policresulen sample.

Materials:

  • Policresulen solution (sample)

  • Ammonium acetate solution (0.01 M)

  • Methanol (HPLC grade)

  • ACE EXCEL 5 C18-PFP column (4.6 mm × 250 mm, 5 μm)

  • HPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer

Procedure:

  • Sample Preparation: Dilute the Policresulen solution with the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 μm)

    • Mobile Phase A: 0.01 M ammonium acetate solution

    • Mobile Phase B: Methanol

    • Gradient Elution: Define a suitable gradient program to separate the components.

    • Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C).

    • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 10 µL).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a wide mass range to detect all potential impurities.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the detected impurity peaks to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Identify known components and impurities by comparing their retention times and mass spectra with reference standards or literature data.

    • Propose the structures of unknown impurities based on their accurate mass measurements and MS/MS fragmentation patterns.

Protocol 2: DENV NS2B/NS3 Protease Inhibition Assay

This is a generalized protocol for a fluorogenic enzymatic assay to screen for and characterize inhibitors of DENV NS2B/NS3 protease.

Objective: To determine the inhibitory activity (IC50) of a test compound against DENV NS2B/NS3 protease.

Materials:

  • Recombinant DENV NS2B/NS3 protease

  • Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • Test compound (e.g., Policresulen or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant DENV NS2B/NS3 protease to the desired concentration in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the compound.

  • Assay Reaction:

    • Add the diluted test compound or vehicle control to the wells of the 96-well plate.

    • Add the diluted enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic peptide substrate to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each compound concentration.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Experimental_Workflow_for_Impurity_Profiling cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Interpretation Policresulen Policresulen Sample Dilution Dilution with Mobile Phase Policresulen->Dilution HPLC HPLC Separation (C18-PFP Column) Dilution->HPLC QTOF_MS Q-TOF MS Detection (ESI+/-) HPLC->QTOF_MS MSMS MS/MS Fragmentation QTOF_MS->MSMS Identification Impurity Identification MSMS->Identification Characterization Structural Characterization Identification->Characterization

Caption: Workflow for the identification and characterization of impurities in Policresulen.

DENV_Protease_Inhibition_Pathway cluster_virus Dengue Virus Replication Cycle cluster_inhibition Mechanism of Inhibition cluster_outcome Experimental Outcome Polyprotein DENV Polyprotein NS2B_NS3 NS2B/NS3 Protease Polyprotein->NS2B_NS3 processed by Viral_Proteins Mature Viral Proteins NS2B_NS3->Viral_Proteins yields Blocked_Cleavage Polyprotein Cleavage Blocked NS2B_NS3->Blocked_Cleavage Inhibitor Protease Inhibitor (e.g., Policresulen) Inhibitor->NS2B_NS3 Reduced_Replication Reduced Viral Replication Blocked_Cleavage->Reduced_Replication

Caption: Inhibition of DENV polyprotein processing by an NS2B/NS3 protease inhibitor.

Conclusion

While this compound is primarily documented as an impurity, its potential to influence the outcome and reproducibility of experiments with Policresulen cannot be dismissed. For researchers in drug development, this highlights the critical need for rigorous analytical characterization of starting materials. By employing robust analytical protocols and considering well-characterized alternative inhibitors, the scientific community can move towards more reliable and reproducible data in the vital search for effective Dengue virus therapeutics.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Profile and Regulatory Context

This compound salt is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1)[1]. Due to its environmental toxicity, this compound must not be released into the environment[1]. Disposal must be conducted through an approved waste disposal plant in accordance with all prevailing country, federal, state, and local regulations[1]. This chemical is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. EPA, meaning it does not have a specific EPA waste code. However, it may be considered hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Quantitative Disposal Parameters

For the thermal destruction of this compound salt, the following general temperature guidelines for incinerators are recommended. The specific temperature may vary based on the facility's capabilities and the presence of other waste materials.

ParameterValueNotes
General Incineration Temperature 850°C - 1200°CTypical operating range for efficient and clean combustion of chemical waste.
Minimum Residence Time 2 secondsThe flue gas in the post-combustion zone should be maintained at the target temperature for at least this duration.

Pre-Disposal Treatment: Neutralization Protocol

While direct disposal via a licensed waste management facility is the recommended course of action, in some instances, pre-treatment through neutralization may be a necessary or preferred step, especially for managing spills or preparing aqueous solutions for pickup. Aromatic sulfonic acids can be neutralized with a suitable base.

Objective: To neutralize the acidic nature of the sulfonic acid moiety of the compound in an aqueous solution.

Materials:

  • This compound salt solution

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Preparation: Work in a well-ventilated fume hood. Place the beaker containing the this compound salt solution on the stir plate and add a stir bar.

  • Dilution: If the solution is concentrated, slowly dilute it with water to reduce the concentration and control the heat of neutralization.

  • Neutralization: While stirring, slowly add the sodium carbonate or sodium hydroxide solution dropwise.

  • pH Monitoring: Periodically check the pH of the solution using a pH strip or a pH meter.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: The neutralized solution should be collected in a properly labeled waste container for disposal by a licensed hazardous waste contractor. Do not dispose of the neutralized solution down the drain due to the aquatic toxicity of the parent compound.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound salt.

G cluster_start cluster_assessment cluster_decision cluster_spill cluster_bulk cluster_final start Identify Waste: 4-Hydroxy-2-methylbenzenesulfonic acid ammonium assess_hazards Assess Hazards: - Acute Oral Toxicity (Category 4) - High Aquatic Toxicity (Category 1) start->assess_hazards spill_or_waste Is it a spill or bulk waste? assess_hazards->spill_or_waste contain_spill Contain Spill with Absorbent Material spill_or_waste->contain_spill Spill package_waste Package in a Labeled, DOT-Approved Container spill_or_waste->package_waste Bulk Waste neutralize_residue Neutralize Residue (Optional) See Protocol 3.0 contain_spill->neutralize_residue collect_waste Collect Contaminated Material in a Labeled Waste Container neutralize_residue->collect_waste final_disposal Arrange for Pickup by a Licensed Waste Disposal Facility for Incineration collect_waste->final_disposal package_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause skin and respiratory tract irritation.[2][3] Although the toxicological properties have not been fully investigated, it is imperative to handle this compound with care.[2] The following tables summarize the required PPE for various laboratory operations.

Table 1: Personal Protective Equipment (PPE) for Handling Solid this compound

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Safety glasses with side shields or chemical splash goggles.[1][4][5]Nitrile, neoprene, or PVC gloves.[1][2][5]Lab coat or chemical-resistant coveralls.[1][4]NIOSH-approved respirator for dusts if not handled in a fume hood.[1][2]
Storage Safety glasses.Not generally required.Lab coat.Not generally required.
Spill Cleanup (Solid) Chemical splash goggles and face shield.[5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[4][5]NIOSH-approved respirator with particulate filter.[2]

Table 2: Personal Protective Equipment (PPE) for Handling Solutions of this compound

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Dissolving/Mixing Chemical splash goggles.[4][5]Nitrile, neoprene, or PVC gloves.[1][2][5]Lab coat or chemical-resistant apron over a lab coat.Use in a chemical fume hood. If not possible, a respirator for vapors is required.[1][2]
Reactions/Syntheses Chemical splash goggles and face shield.[5]Nitrile, neoprene, or PVC gloves.[1][2][5]Chemical-resistant apron over a lab coat or chemical-resistant coveralls.[4]Always conduct in a properly functioning chemical fume hood.
Spill Cleanup (Liquid) Chemical splash goggles and face shield.[5]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[4][5]NIOSH-approved respirator with organic vapor and particulate cartridges.[2]

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal is critical to minimize risk and environmental impact.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a safety data sheet (SDS) for this compound is readily accessible.

    • Verify that a safety shower and eyewash station are unobstructed and operational.[1]

    • Designate a specific handling area, preferably within a chemical fume hood.

    • Assemble all necessary PPE as outlined in the tables above.

  • Handling:

    • Don the appropriate PPE before handling the chemical.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.[2]

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[1][3]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Wash hands thoroughly with soap and water after handling.[1][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

    • Keep the container tightly sealed.[1][3]

Disposal Plan: Waste Management Protocol
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

    • This includes excess solid, solutions, and contaminated materials such as gloves, weighing paper, and disposable labware.

  • Waste Disposal:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]

    • Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1][3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Spill Response:

    • In case of a spill, evacuate the immediate area.

    • Wear the appropriate PPE for spill cleanup as detailed in the tables above.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

    • Collect any spillage to prevent release to the environment.[1][3]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G start Start: Handling this compound prep 1. Preparation - Review SDS - Check Safety Equipment - Don PPE start->prep handling 2. Handling - Use in Fume Hood - Avoid Dust/Vapors - Keep Containers Closed prep->handling storage 3. Storage - Cool, Dry, Ventilated Area - Tightly Sealed Container handling->storage waste_collection 4. Waste Collection - Designated, Labeled Container handling->waste_collection spill Spill Occurs handling->spill end End of Process storage->end disposal 5. Disposal - Approved Waste Facility - Follow Regulations waste_collection->disposal disposal->end spill->handling No spill_response Spill Response - Evacuate & Ventilate - Wear appropriate PPE - Contain & Collect spill->spill_response Yes spill_response->waste_collection

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.